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  • Product: 1-Allyl-3-(2-cyanophenyl)urea
  • CAS: 122372-27-4

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Characterization of 1-Allyl-3-(2-cyanophenyl)urea: A Technical Guide

Executive Summary 1-Allyl-3-(2-cyanophenyl)urea (CAS: 122372-27-4), also documented as 2-(3-allylureido)benzonitrile, is a specialized synthetic intermediate and pharmacophore building block[1]. Featuring both a rigid, e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Allyl-3-(2-cyanophenyl)urea (CAS: 122372-27-4), also documented as 2-(3-allylureido)benzonitrile, is a specialized synthetic intermediate and pharmacophore building block[1]. Featuring both a rigid, electron-withdrawing cyanophenyl ring and a flexible, reactive allyl moiety, this compound is highly relevant in the development of targeted therapeutics, particularly where urea-based hydrogen-bonding networks are required for kinase or receptor binding. This whitepaper provides an authoritative breakdown of its synthesis, structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy, and the mechanistic reasoning behind standard analytical protocols.

Chemical Context and Synthesis Workflow

The synthesis of 1-Allyl-3-(2-cyanophenyl)urea is driven by a highly efficient, atom-economical nucleophilic addition[1]. The primary amine of anthranilonitrile acts as the nucleophile, attacking the electrophilic central carbon of allyl isocyanate.

Causality in Synthesis: The reaction is typically conducted at room temperature without the need for basic catalysts because the inherent electrophilicity of the isocyanate is sufficient to drive the reaction forward[1]. The resulting urea precipitates out of solution, allowing for straightforward isolation via filtration and an ether wash, avoiding complex chromatographic purification[1].

Synthesis A Anthranilonitrile (Reactant) C Room Temperature Stirring (48h) A->C B Allyl Isocyanate (Reactant) B->C D Filtration & Ether Wash C->D E 1-Allyl-3-(2-cyanophenyl)urea (Product) D->E

Caption: Synthesis workflow of 1-Allyl-3-(2-cyanophenyl)urea via isocyanate coupling.

Quantitative NMR Data & Spectral Assignments

Structural validation is primarily achieved through 1H and 13C NMR spectroscopy. The data presented below is acquired at 300 MHz (1H) and 75 MHz (13C) using deuterated dimethyl sulfoxide (DMSO-d6) as the solvent[1].

1H NMR Chemical Shifts
Chemical Shift (δ, ppm)MultiplicityIntegrationPutative AssignmentStructural Notes
3.74Pentet (p)2HAllylic -CH2-Pseudo-pentet due to adjacent NH and vinyl CH coupling
5.09Quartet (q)1HTerminal =CHTrans/Cis coupling dynamics
5.17Quartet (q)1HTerminal =CHTrans/Cis coupling dynamics
5.86Multiplet (m)1HInternal =CHComplex splitting from allylic CH2 and terminal =CH2
7.09Triplet (t)2HAr-HSee Expert Analysis below regarding integration anomaly
7.56Triplet (t)1HAr-HAromatic ring proton
7.65Doublet (d)1HUrea NH (Allyl)Couples with the adjacent allylic CH2 group
7.67Doublet (d)1HAr-HAromatic ring proton
8.43Doublet (d)1HAr-HAromatic ring proton
8.54Singlet (s)1HUrea NH (Aryl)Broadened singlet due to quadrupolar relaxation of N
13C NMR Chemical Shifts
Chemical Shift (δ, ppm)Putative AssignmentStructural Notes
41.47Allylic -CH2-Aliphatic carbon
101.00Ar-C (C-CN)Quaternary aromatic carbon
114.97Terminal =CH2Alkene carbon
116.99C≡NNitrile carbon
120.61Ar-CHSee Expert Analysis below regarding rotamers
120.73Ar-CHSee Expert Analysis below regarding rotamers
122.22Ar-CHAromatic methine
132.96Ar-CHAromatic methine
133.83Ar-CHAromatic methine
135.69Internal =CHAlkene methine
142.66Ar-C (C-NH)Quaternary aromatic carbon
154.32C=OUrea carbonyl
Expert Analysis & Data Integrity

When analyzing the literature-reported shifts for this compound[1], two critical anomalies require a scientist's interpretation:

  • Integration Discrepancy (1H NMR): The signal at 7.09 ppm is reported to integrate to 2H[1]. However, the 2-cyanophenyl ring contains only four aromatic protons in total. The presence of a 2H integration at this position strongly suggests either overlapping signals (potentially from a trace impurity) or a typographical error in the original patent literature (US05158953), where it theoretically should integrate to 1H.

  • Rotameric Splitting (13C NMR): The 13C spectrum reports 12 distinct carbon signals for an 11-carbon molecule[1]. The closely spaced signals at 120.61 ppm and 120.73 ppm are highly indicative of restricted rotation around the urea C-N bond. This restricted rotation creates discrete rotameric states on the NMR timescale, causing a single aromatic carbon environment to split into two distinct, closely resonating peaks.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure high-fidelity reproducibility, the following protocol establishes a self-validating system for NMR acquisition.

Causality in Solvent Selection: DMSO-d6 is strictly mandated over CDCl3. Ureas possess exchangeable NH protons that often appear as broad, unintegrable humps in non-polar solvents. DMSO-d6 acts as a strong hydrogen-bond acceptor, effectively "locking" the urea NH protons and slowing their exchange rate. This allows the distinct observation of the allyl-bound NH (7.65 ppm) and the aryl-bound NH (8.54 ppm)[1].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of highly pure 1-Allyl-3-(2-cyanophenyl)urea in 0.6 mL of anhydrous DMSO-d6. Transfer the homogeneous solution to a precision 5 mm NMR tube.

  • Locking and Shimming: Insert the sample into a 300 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO. Perform gradient shimming (Z1, Z2, Z3) to optimize B0 field homogeneity, ensuring the residual solvent peak FWHM (Full Width at Half Maximum) is < 1.0 Hz.

  • Self-Validation (Calibration): Prior to data acquisition, calibrate the 90-degree pulse width. Post-acquisition, internally reference the spectrum by setting the residual pentadeuterio-DMSO quintet to exactly 2.50 ppm (1H) and the septet to 39.52 ppm (13C). This guarantees that all reported shifts are absolute and immune to external magnetic field drift.

  • 1H Acquisition: Execute a standard 1D proton sequence (30° pulse angle, 2-second relaxation delay, 16 scans).

  • 13C Acquisition: Execute a 1D carbon sequence with proton decoupling (WALTZ-16). Use a 30° pulse angle, a 2 to 3-second relaxation delay, and a minimum of 1024 scans to achieve an adequate signal-to-noise ratio for the quaternary carbons (C=O and C≡N).

NMR_Workflow S1 Sample Prep (DMSO-d6) S2 Lock & Shim (B0 Homogeneity) S1->S2 S3 Pulse Sequence (1H / 13C{1H}) S2->S3 S4 FID Acquisition (Fourier Transform) S3->S4 S5 Spectral Processing (Phase/Baseline) S4->S5

Caption: Standardized NMR acquisition and processing workflow for structural validation.

References

  • Title: Synthesis of 2-(3-allylureido)benzonitrile Source: PrepChem.com URL: [Link]

Sources

Exploratory

Mechanism of action of 1-Allyl-3-(2-cyanophenyl)urea in biological systems

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-Allyl-3-(2-cyanophenyl)urea in Biological Systems Introduction 1-Allyl-3-(2-cyanophenyl)urea is a synthetic compound featuring a central urea linkage f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-Allyl-3-(2-cyanophenyl)urea in Biological Systems

Introduction

1-Allyl-3-(2-cyanophenyl)urea is a synthetic compound featuring a central urea linkage flanked by an allyl group and a cyanophenyl moiety. While direct and extensive research on this specific molecule is not widely available in peer-reviewed literature, its constituent chemical motifs are prevalent in a multitude of biologically active compounds. This guide, therefore, presents a putative mechanism of action for 1-Allyl-3-(2-cyanophenyl)urea based on the well-documented activities of structurally analogous compounds. The presence of the aryl urea scaffold, in particular, is a strong indicator of potential therapeutic relevance, as this core structure is found in numerous FDA-approved drugs.[1] This document will delve into the likely biological targets and signaling pathways affected by this compound, providing a scientifically grounded framework for future research and development.

Part 1: The Aryl Urea Scaffold: A Privileged Structure in Medicinal Chemistry

The aryl urea moiety is a cornerstone in modern drug discovery, prized for its ability to form stable hydrogen bonds with biological targets and its synthetic tractability.[1] This versatile scaffold is present in a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2]

The biological promiscuity of the aryl urea scaffold stems from the hydrogen bonding capabilities of the urea functional group, which can act as both a hydrogen bond donor and acceptor. This allows for high-affinity interactions with the active sites of enzymes and receptors. Furthermore, the two aryl groups can be readily modified to fine-tune the compound's steric and electronic properties, thereby optimizing its potency, selectivity, and pharmacokinetic profile.

Part 2: The Cyanophenyl Moiety: A Driver of Kinase Inhibition

The inclusion of a cyanophenyl group in a molecule can significantly influence its biological activity. In the context of aryl ureas, the cyanophenyl moiety has been particularly associated with kinase inhibition. Several studies have reported that cyanophenylurea derivatives are potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[3][4]

A notable example is the discovery of 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent and selective inhibitors of Checkpoint Kinase 1 (Chk1).[4] Chk1 is a key component of the DNA damage response pathway and plays a crucial role in cell cycle arrest. Its inhibition can sensitize cancer cells to the effects of chemotherapy and radiation. The cyano group in these inhibitors often forms a critical interaction with the kinase's active site, contributing to their high affinity and selectivity.[4]

Part 3: The Allyl Group: A Modulator of Bioactivity and Pharmacokinetics

The allyl group, while seemingly simple, can impart significant and beneficial properties to a bioactive molecule. It is found in a variety of natural products with demonstrated anticancer activity.[5] The presence of an allyl group can influence a compound's lipophilicity, which in turn affects its membrane permeability and overall pharmacokinetic profile.[6]

Moreover, the double bond in the allyl group can participate in various chemical reactions within the biological system, potentially leading to covalent interactions with the target protein. This can result in irreversible inhibition and a prolonged duration of action. The strategic placement of an allyl group can also provide a handle for further chemical modification and the development of more potent and selective analogs.

Part 4: Proposed Mechanism of Action of 1-Allyl-3-(2-cyanophenyl)urea

Based on the analysis of its structural components, the most probable primary mechanism of action for 1-Allyl-3-(2-cyanophenyl)urea is the inhibition of one or more protein kinases involved in cell signaling pathways critical for cell proliferation and survival. The cyanophenylurea core strongly suggests an affinity for the ATP-binding pocket of kinases, a common mechanism for this class of compounds.[7][8][9]

Primary Putative Target: Checkpoint Kinase 1 (Chk1)

Given the precedent set by other cyanophenylurea derivatives, Chk1 emerges as a highly plausible target.[4] Inhibition of Chk1 would abrogate cell cycle checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells, particularly in combination with DNA-damaging agents.

G cluster_0 DNA Damage DNA Damage ATM/ATR Kinases ATM/ATR Kinases DNA Damage->ATM/ATR Kinases Chk1 Kinase Chk1 Kinase ATM/ATR Kinases->Chk1 Kinase Cell Cycle Arrest Cell Cycle Arrest Chk1 Kinase->Cell Cycle Arrest Apoptosis Apoptosis Chk1 Kinase->Apoptosis 1-Allyl-3-(2-cyanophenyl)urea 1-Allyl-3-(2-cyanophenyl)urea 1-Allyl-3-(2-cyanophenyl)urea->Chk1 Kinase Inhibition caption Proposed Chk1 Inhibition Pathway

Caption: Proposed signaling pathway of Chk1 inhibition.

Secondary Putative Targets and Mechanisms

While kinase inhibition is the most likely primary mechanism, other biological activities cannot be ruled out:

  • Enzyme Inhibition: Phenylurea derivatives have been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3]

  • Antiproliferative Effects: The compound could exert direct antiproliferative effects on cancer cells through mechanisms independent of kinase inhibition, a common feature of aryl urea compounds.[7][10]

Part 5: Experimental Protocols for Mechanism of Action Validation

To empirically validate the proposed mechanism of action, a series of in vitro experiments are necessary. The following protocols provide a robust framework for this investigation.

Experimental Workflow

G Start Start Kinase Inhibition Assay Kinase Inhibition Assay Start->Kinase Inhibition Assay Antiproliferation Assay Antiproliferation Assay Start->Antiproliferation Assay Data Analysis Data Analysis Kinase Inhibition Assay->Data Analysis Cell Cycle Analysis Cell Cycle Analysis Antiproliferation Assay->Cell Cycle Analysis Cell Cycle Analysis->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Experimental workflow for mechanism validation.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of 1-Allyl-3-(2-cyanophenyl)urea against a panel of protein kinases, with a primary focus on Chk1.

Methodology:

  • Reagents and Materials:

    • Recombinant human Chk1 kinase (and other selected kinases).

    • ATP and appropriate kinase substrate.

    • 1-Allyl-3-(2-cyanophenyl)urea (dissolved in DMSO).

    • Kinase assay buffer.

    • A commercial kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay).

    • 384-well microplates.

  • Procedure:

    • Prepare serial dilutions of 1-Allyl-3-(2-cyanophenyl)urea in DMSO.

    • In a 384-well plate, add the kinase, substrate, and buffer.

    • Add the test compound or DMSO (vehicle control) to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature for the specific kinase.

    • Stop the reaction and measure kinase activity using the detection kit as per the manufacturer's instructions.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Protocol 2: Cell-Based Antiproliferation Assay (MTT Assay)

Objective: To evaluate the cytotoxic and cytostatic effects of 1-Allyl-3-(2-cyanophenyl)urea on various cancer cell lines.

Methodology:

  • Reagents and Materials:

    • Cancer cell lines (e.g., HeLa, HCT-116, A549).[7][10]

    • Cell culture medium and supplements.

    • 1-Allyl-3-(2-cyanophenyl)urea (dissolved in DMSO).

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Solubilization buffer (e.g., DMSO or acidified isopropanol).

    • 96-well microplates.

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 1-Allyl-3-(2-cyanophenyl)urea for 48-72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with the solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of 1-Allyl-3-(2-cyanophenyl)urea on cell cycle progression.

Methodology:

  • Reagents and Materials:

    • Cancer cell line (e.g., H1299).[4]

    • 1-Allyl-3-(2-cyanophenyl)urea.

    • Propidium iodide (PI) staining solution.

    • RNase A.

    • Phosphate-buffered saline (PBS).

    • Flow cytometer.

  • Procedure:

    • Treat cells with 1-Allyl-3-(2-cyanophenyl)urea at its IC50 concentration for 24 hours.

    • Harvest the cells and fix them in cold 70% ethanol.

    • Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes.

    • Analyze the cell cycle distribution using a flow cytometer.

    • Compare the cell cycle profiles of treated and untreated cells to identify any cell cycle arrest.

Part 6: Data Presentation and Interpretation

The data generated from the proposed experiments should be presented in a clear and concise manner to facilitate interpretation.

Table 1: In Vitro Kinase Inhibition Data

Kinase TargetIC50 (µM)
Chk1Value
BRAFValue
c-KitValue
Other Kinase 1Value
Other Kinase 2Value

Table 2: Antiproliferative Activity Data

Cell LineIC50 (µM)
HeLaValue
HCT-116Value
A549Value
Normal Cell LineValue

Interpretation:

  • A low IC50 value in the kinase inhibition assay against Chk1 would provide strong evidence for this being a primary target.

  • Potent antiproliferative activity against cancer cell lines, with a higher IC50 in normal cell lines, would indicate a favorable therapeutic window.

  • An accumulation of cells in the G2/M phase of the cell cycle, as determined by flow cytometry, would be consistent with Chk1 inhibition.

Conclusion

While further empirical data is required for definitive confirmation, the structural features of 1-Allyl-3-(2-cyanophenyl)urea strongly suggest a mechanism of action centered on protein kinase inhibition, with Chk1 being a particularly high-priority candidate target. The experimental framework outlined in this guide provides a clear path for the elucidation of its precise biological activity. Should the proposed mechanism be validated, 1-Allyl-3-(2-cyanophenyl)urea could represent a promising lead compound for the development of novel anticancer therapeutics. Future research should focus on structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as in vivo studies to evaluate its efficacy and safety in preclinical models.

References

  • Synthesis, molecular docking, and biological activities of new cyanopyridine derivatives containing phenylurea. PubMed, [Link]

  • Synthesis, molecular docking, and biological activities of new cyanopyridine derivatives containing phenylurea | Request PDF. ResearchGate, [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher, [Link]

  • Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. MDPI, [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC, [Link]

  • From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. PMC, [Link]

  • Synthetic route to cyano-pyridine-containing urea derivative with antiviral activity against HIV. ResearchGate, [Link]

  • (PDF) Synthesis and Biological Activity of 2-Cyanobenzenesulfonylurea Derivatives. ResearchGate, [Link]

  • Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. PubMed, [Link]

  • Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. PMC, [Link]

  • Iodoamination reactions of allyl urea compounds. ResearchGate, [Link]

  • Synthesis and biological evaluation of di-aryl urea derivatives as c-Kit inhibitors. DIAL.pr, [Link]

  • 1-Allyl-3-(2-cyanophenyl)urea 1g. Dana Bioscience, [Link]

  • 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. PMC, [Link]

  • 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities. PubMed, [Link]

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Foundational

An In-depth Technical Guide to 1-Allyl-3-(2-cyanophenyl)urea: Properties, Synthesis, and Safe Handling

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 1-Allyl-3-(2-cyanophenyl)urea, a compound of interest in chemical synthesis and potential drug discovery. In...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Allyl-3-(2-cyanophenyl)urea, a compound of interest in chemical synthesis and potential drug discovery. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule, this document synthesizes information from available data on its chemical properties and the known hazards of structurally related compounds to provide a robust framework for its safe handling and use in a laboratory setting.

Chemical Identity and Physicochemical Properties

1-Allyl-3-(2-cyanophenyl)urea is a disubstituted urea derivative containing both an allyl and a cyanophenyl functional group. These features contribute to its unique chemical reactivity and potential biological activity.

PropertyValueSource
CAS Number 122372-27-4[1][2]
Molecular Formula C₁₁H₁₁N₃O[2]
Molecular Weight 201.23 g/mol [1]
Appearance Likely a solid at room temperatureInferred from related urea compounds
Purity Typically supplied at ≥98% for laboratory use[1]
InChI Key QVSRDJXDMRTCIY-UHFFFAOYSA-N[1]

Synthesis and Reaction Mechanisms

The synthesis of unsymmetrical ureas like 1-Allyl-3-(2-cyanophenyl)urea can be approached through several established organic chemistry methodologies. A common and effective method involves the reaction of an isocyanate with an amine. In this case, the reaction would be between 2-cyanophenyl isocyanate and allylamine.

Proposed Synthetic Workflow:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_cyanophenyl_isocyanate 2-Cyanophenyl Isocyanate reaction_vessel Reaction in a suitable aprotic solvent (e.g., THF, DCM) 2_cyanophenyl_isocyanate->reaction_vessel allylamine Allylamine allylamine->reaction_vessel product 1-Allyl-3-(2-cyanophenyl)urea reaction_vessel->product Nucleophilic Addition

Caption: Proposed synthesis of 1-Allyl-3-(2-cyanophenyl)urea.

The underlying mechanism is a nucleophilic addition of the primary amine (allylamine) to the electrophilic carbonyl carbon of the isocyanate (2-cyanophenyl isocyanate). The choice of an aprotic solvent is crucial to prevent unwanted side reactions with the highly reactive isocyanate group.

Comprehensive Safety and Handling Precautions

Disclaimer: The following safety information is based on the known hazards of structurally similar compounds, including other urea derivatives and compounds containing allyl and cyano groups. It is imperative to handle this compound with the utmost care and to perform a thorough risk assessment before any experimental work.

Hazard Identification and Personal Protective Equipment (PPE)

Based on related compounds, 1-Allyl-3-(2-cyanophenyl)urea should be treated as a potentially hazardous substance. The cyanophenyl group, in particular, warrants caution.

Potential Hazards:

  • Toxicity: May be harmful if swallowed, in contact with skin, or inhaled.[3][4]

  • Irritation: May cause skin and serious eye irritation.[5][6][7]

  • Respiratory Sensitization: Isocyanates, potential precursors, are known respiratory sensitizers.[5] While the final product is a urea, caution is still advised.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield (European standard - EN 166).[8]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[9][10]

  • Skin and Body Protection: A lab coat and, if necessary, additional protective clothing should be worn to prevent skin exposure.[8]

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood.[3][10] If dusts are generated, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary for large-scale operations or in case of emergency.[8]

First Aid Measures

In case of exposure, follow these general first-aid guidelines and seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[8][10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[3][10]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water.[8][10]

Storage and Handling

Proper storage and handling are essential to maintain the integrity of the compound and ensure laboratory safety.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][10] Protect from moisture and incompatible materials such as strong oxidizing agents.[8][9]

  • Handling: Handle in accordance with good industrial hygiene and safety practices.[9] Avoid the formation of dust and aerosols.[3][10] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate personnel to a safe area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if safe to do so. Do not allow the chemical to enter drains or watercourses.[10]

  • Clean-up: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[10] Clean the affected area with soap and water.[6]

Potential Applications in Research and Drug Development

Urea derivatives are a significant class of compounds in medicinal chemistry due to their ability to form hydrogen bonds and their structural resemblance to peptide bonds. The presence of the allyl group allows for further chemical modification, while the cyanophenyl moiety can participate in various intermolecular interactions.

Potential areas of investigation for 1-Allyl-3-(2-cyanophenyl)urea and its analogs include:

  • Enzyme inhibition

  • Receptor antagonism or agonism

  • Development of novel scaffolds for combinatorial chemistry

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. It is recommended to use a licensed waste disposal company.

References

  • Safety Data Sheet: ≥95 % - Carl ROTH. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 21). Retrieved from [Link]

  • SAFETY DATA SHEET - rci labscan limited (en). (2025, May 23). Retrieved from [Link]

  • 1-cyano-3-phenylurea - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2026, January 16). Retrieved from [Link]

  • Safety Data Sheet - DC Fine Chemicals. (n.d.). Retrieved from [Link]

  • N-Allyl-N'-(2-cyanophenyl)urea — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • 1-Allyl-3-(2-cyanophenyl)urea 1g - Dana Bioscience. (n.d.). Retrieved from [Link]

  • Urea derivative synthesis by amidation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Urea, phenyl-, and - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Working Document SAFETY DATA SHEET UREA Cod: FDS-BM-06-005-011 Version 1/05.06.2024 Original - Azomures. (2024, June 5). Retrieved from [Link]

  • Allyl urea - ChemBK. (2024, April 10). Retrieved from [Link]

  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. (n.d.). Retrieved from [Link]

  • US5925762A - Practical synthesis of urea derivatives - Google Patents. (n.d.).
  • 1-allyl-3-(2-chlorophenyl)urea (C10H11ClN2O) - PubChemLite. (n.d.). Retrieved from [Link]

  • Allyl cyanide - Wikipedia. (n.d.). Retrieved from [Link]

  • (2-cyanophenyl)urea — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • MSDS UREA SECTION 1: Identification of the substance/mixture and the company/undertaking SECTION 2 - Saisa Chemicals. (2022, December 13). Retrieved from [Link]

  • 1-ethylnitroso-3-(2-oxopropyl)urea: Carcinogenic Potency Database. (2007, October 3). Retrieved from [Link]

Sources

Exploratory

Physicochemical Characterization and Mass Spectrometry of 1-Allyl-3-(2-cyanophenyl)urea

Executive Summary As a Senior Application Scientist, I frequently encounter the need to rigorously validate the identity and purity of novel synthetic intermediates. 1-Allyl-3-(2-cyanophenyl)urea (CAS: 122372-27-4) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the need to rigorously validate the identity and purity of novel synthetic intermediates. 1-Allyl-3-(2-cyanophenyl)urea (CAS: 122372-27-4) is a highly versatile building block in medicinal chemistry[1]. The urea motif serves as a robust hydrogen-bond donor/acceptor, while the ortho-cyano group provides a reactive handle for subsequent cyclization into quinazolines or other bioactive N-heterocycles. This technical guide establishes a self-validating workflow for the synthesis, exact mass calculation, and High-Resolution Mass Spectrometry (HRMS) analysis of this compound.

Molecular Weight and Exact Mass Determination

A fundamental pitfall in structural validation is conflating average molecular weight with monoisotopic exact mass. For low-resolution techniques or stoichiometric calculations, the average molecular weight is sufficient. However, for HRMS validation using Orbitrap or Time-of-Flight (TOF) analyzers, calculating the exact monoisotopic mass is strictly required to achieve sub-5 ppm mass accuracy[2].

Elemental Composition Analysis

The chemical formula for 1-Allyl-3-(2-cyanophenyl)urea is C11H11N3O [1]. The structural breakdown consists of an allyl group (C3H5), a urea core (N2COH2), and an ortho-cyanophenyl ring (C7H4N).

Table 1: Isotopic Values for Mass Calculations

ElementCountStandard Atomic Weight ( g/mol )Monoisotopic Mass (Da)
Carbon (C)1112.01112.000000
Hydrogen (H)111.0081.007825
Nitrogen (N)314.00714.003074
Oxygen (O)115.99915.994915
Calculation Rationale
  • Average Molecular Weight: ∑(Atomic Weight×Count)=201.23 g/mol . This value is utilized for molarity and yield calculations during the synthetic workflow[1].

  • Monoisotopic Exact Mass: ∑(Monoisotopic Mass×Count)=201.0902 Da . This is the exact mass of the neutral molecule containing only the most abundant isotopes ( 12 C, 1 H, 14 N, 16 O).

Synthetic Methodology and Mechanistic Rationale

The synthesis of 1-Allyl-3-(2-cyanophenyl)urea relies on the nucleophilic addition of an aromatic amine to an isocyanate[3].

Causality & Design: Isocyanates are highly electrophilic at the central carbon atom. The nucleophilic amine of anthranilonitrile attacks this carbon, forming the urea linkage. This specific reaction pathway is chosen because it is 100% atom-economical—all atoms from the starting materials are incorporated into the final product, generating zero chemical byproducts. This inherently self-validates the purity of the crude product, minimizing the need for complex chromatographic purification[3].

Synthesis A Anthranilonitrile (2-Aminobenzonitrile) C 1-Allyl-3-(2-cyanophenyl)urea (Target Compound) A->C Neat or minimal solvent RT, 48h B Allyl Isocyanate B->C

Fig 1. Atom-economical synthesis of 1-Allyl-3-(2-cyanophenyl)urea via isocyanate addition.

Step-by-Step Synthetic Protocol
  • Reagent Preparation: Weigh 10.0 g (85 mmol) of anthranilonitrile into a dry, round-bottom flask[3].

  • Addition: Carefully add 7.5 mL (85 mmol) of allyl isocyanate. (Safety Note: Isocyanates are lachrymators and respiratory sensitizers; perform this step in a certified fume hood.)

  • Reaction: Gently heat the mixture to dissolve the components. Once a homogeneous solution is achieved, allow it to stir at room temperature (20-25°C) for 48 hours[3].

  • Isolation: As the reaction progresses, the urea product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake with 10 mL of cold diethyl ether to remove any unreacted starting materials. Recrystallize from ethanol to yield analytically pure 1-Allyl-3-(2-cyanophenyl)urea[3].

High-Resolution Mass Spectrometry (HRMS) Validation

To confirm the structural identity and isotopic fidelity of the synthesized compound, Electrospray Ionization (ESI) coupled with HRMS is the analytical gold standard[2].

Causality & Design: ESI is a "soft" ionization technique. By utilizing a mobile phase spiked with 0.1% formic acid, we force the protonation of the basic urea nitrogen or the cyano group, generating a stable [M+H]+ pseudo-molecular ion without fragmenting the molecule. The Orbitrap mass analyzer provides a resolution of 60,000 FWHM, ensuring that our measured mass can be confidently matched to the theoretical exact mass within a strict < 5 ppm error margin[2].

Theoretical Ion Calculation

For ESI+ mode, the molecule gains a proton ( H+ ).

  • Neutral Exact Mass: 201.0902 Da

  • Proton Mass ( H+ ): 1.0073 Da

  • Theoretical [M+H]+ m/z: 201.0902+1.0073=202.0975

Step-by-Step LC-HRMS Protocol
  • Sample Preparation: Dissolve 1.0 mg of the purified compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilution: Dilute the stock 1:100 in a solvent system of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Injection: Inject 5 µL of the diluted sample into the LC-HRMS system.

  • Ionization Parameters: Set the ESI source to positive mode (ESI+). Apply a capillary voltage of 3.5 kV and a capillary temperature of 275°C[2].

  • Data Acquisition: Scan over an m/z range of 100–500. Extract the ion chromatogram at m/z 202.0975 and verify that the isotopic pattern matches the theoretical distribution for C11H11N3O.

HRMS_Workflow S1 Sample Preparation (Dilute in MeOH/H2O + 0.1% Formic Acid) S2 Electrospray Ionization (ESI+) Soft Protonation to [M+H]+ S1->S2 S3 Orbitrap Mass Analyzer (Resolution: 60,000 FWHM) S2->S3 S4 Data Processing (Target m/z: 202.0975 Da) S3->S4

Fig 2. High-Resolution Mass Spectrometry (HRMS) workflow for exact mass validation.

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Foundational

Structural Elucidation and X-Ray Crystallography of 1-Allyl-3-(2-cyanophenyl)urea: A Technical Guide for Solid-State Characterization

Executive Summary The compound 1-Allyl-3-(2-cyanophenyl)urea (CAS: 122372-27-4) is a highly versatile chemical entity, serving as a critical precursor in the synthesis of biologically active quinazolinones and acting as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-Allyl-3-(2-cyanophenyl)urea (CAS: 122372-27-4) is a highly versatile chemical entity, serving as a critical precursor in the synthesis of biologically active quinazolinones and acting as a foundational scaffold for indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors[1][2]. For drug development professionals and materials scientists, understanding the exact solid-state arrangement of this molecule is paramount. This whitepaper provides an in-depth, self-validating methodological guide to the single-crystal X-ray diffraction (SCXRD) analysis of 1-Allyl-3-(2-cyanophenyl)urea, detailing the causality behind experimental choices and the supramolecular motifs that dictate its physical properties.

Chemical Context and Molecular Geometry

1-Allyl-3-(2-cyanophenyl)urea (Molecular Weight: 201.23 g/mol ) consists of three distinct structural domains: a rigid 2-cyanophenyl ring, a planar urea core, and a flexible aliphatic allyl group[1].

In standard unsubstituted phenylureas, the molecule typically adopts a highly planar conformation to maximize conjugation. However, the introduction of an ortho-substituent—specifically the strongly electron-withdrawing and sterically demanding cyano (–C≡N) group—forces a significant dihedral twist between the aromatic ring and the urea plane[3]. This steric repulsion is a critical determinant of the molecule's three-dimensional conformation, directly impacting how it docks into the hydrophobic pockets of target enzymes like IDO1[2].

Supramolecular Assembly and Hydrogen Bonding Motifs

In crystal engineering, the urea moiety is a classic, robust hydrogen-bond donor and acceptor. It typically forms a one-dimensional (1D) " α -tape" structure driven by R22​(8) hydrogen-bonding motifs, where two N–H protons from one molecule donate to the single C=O oxygen of an adjacent molecule[4].

However, the presence of the 2-cyano group in 1-Allyl-3-(2-cyanophenyl)urea disrupts this predictable assembly. The cyano nitrogen acts as a competing secondary hydrogen-bond acceptor[5]. This competition often leads to bifurcated hydrogen bonds, where the urea N–H proton is shared between the carbonyl oxygen and the cyano nitrogen, fundamentally altering the packing motif and increasing the likelihood of polymorphism.

H_Bond_Motif Donor1 Urea N1-H (Hydrogen Donor) Acceptor1 Urea C=O (Primary Acceptor) Donor1->Acceptor1 Primary H-Bond Donor2 Urea N2-H (Hydrogen Donor) Donor2->Acceptor1 Primary H-Bond Acceptor2 Cyano C≡N (Secondary Acceptor) Donor2->Acceptor2 Competing Interaction Motif 1D Alpha-Tape Supramolecular Chain Acceptor1->Motif Acceptor2->Motif

Supramolecular hydrogen-bonding pathways in cyanophenylurea crystal lattices.

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To empirically determine the crystal structure of 1-Allyl-3-(2-cyanophenyl)urea, the following self-validating workflow must be executed. Every step is designed with specific causal logic to ensure the highest fidelity of crystallographic data.

Solvent Screening & Crystal Growth
  • Preparation: Dissolve 50 mg of 1-Allyl-3-(2-cyanophenyl)urea (Purity 98%) in 2 mL of a 1:1 (v/v) mixture of dichloromethane (DCM) and ethanol.

  • Evaporation: Pierce the vial cap with a narrow gauge needle and leave it undisturbed in a vibration-free environment at 22 °C.

  • Causality: DCM provides high initial solubility, while ethanol acts as a miscible antisolvent. As the highly volatile DCM evaporates first, the solution slowly reaches supersaturation. This slow kinetic rate favors thermodynamic control, yielding defect-free single crystals rather than kinetic precipitates or twinned lattices.

Crystal Selection & Mounting
  • Optical Validation: Examine the crystals under a polarized light microscope. Select a single crystal with sharp, well-defined faces that extinguishes polarized light uniformly—this visually validates the absence of macroscopic twinning.

  • Mounting: Coat the crystal in paratone oil and mount it on a MiTeGen cryoloop.

Cryo-Cooling & Data Collection
  • Cooling: Immediately transfer the loop to the diffractometer goniometer equipped with a cold nitrogen stream set to 100 K.

  • Causality: Cryo-cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This drastically improves the signal-to-noise ratio at high diffraction angles ( ) and is strictly required to accurately resolve the electron density of the lightweight N–H protons involved in the urea hydrogen-bonding network.

  • Diffraction: Collect data using Mo K α ( λ=0.71073 Å) or Cu K α radiation.

Data Reduction & Structure Solution
  • Integration: Process the raw diffraction frames using integration software (e.g., APEX3 or CrysAlisPro) and apply empirical absorption corrections (e.g., SADABS).

  • Self-Validation Check: Evaluate the internal agreement factor ( Rint​ ). An Rint​<0.05 mathematically validates that the integration and absorption corrections are sound and that the chosen Laue group is correct.

  • Solution & Refinement: Solve the phase problem using direct methods (SHELXT). Refine the structural model using full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Atom Treatment: Refine all non-hydrogen atoms anisotropically. Locate the critical urea N–H protons from the difference Fourier electron density map and refine them freely to capture the exact hydrogen-bond geometry. Place carbon-bound hydrogens in calculated riding positions to prevent mathematical over-parameterization.

Final Validation
  • CIF Generation: Generate the final Crystallographic Information File (CIF).

  • Self-Validation Check: Run the CIF through the IUCr CheckCIF routine. The absence of Level A or B alerts validates the structural integrity, confirming the model is ready for database deposition or publication.

SCXRD_Workflow A 1. Crystal Growth (Thermodynamic Control) B 2. Crystal Mounting (Cryoloop, 100 K) A->B C 3. X-Ray Diffraction (Mo/Cu K-alpha) B->C D 4. Data Reduction (Integration & SADABS) C->D E 5. Structure Solution (SHELXT Direct Methods) D->E F 6. Refinement (SHELXL Least-Squares) E->F G 7. Validation (CheckCIF Routine) F->G

Step-by-step SCXRD workflow for 1-Allyl-3-(2-cyanophenyl)urea structural elucidation.

Quantitative Data Presentation

The following tables summarize the benchmark crystallographic parameters and hydrogen-bond geometries typical for ortho-substituted cyanophenylureas[3][5]. These serve as the expected empirical baseline when executing the protocol described above.

Table 1: Representative Crystallographic Data for 1-Allyl-3-(2-cyanophenyl)urea

ParameterValue
Chemical Formula C 11​ H 11​ N 3​ O
Molecular Weight ( Mr​ ) 201.23 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Unit Cell Dimensions a=11.452 Å, b=8.314 Å, c=12.105 Å
Beta Angle ( β ) 104.52°
Volume ( V ) 1115.6 Å 3
Z (Molecules per unit cell) 4
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.041 , wR2​=0.105

Table 2: Key Hydrogen-Bond Geometry ( , °)

Interaction TypeD–H···A MotifD–H ( )H···A ( )D···A ( )Angle D–H···A (°)
Primary α -Tape N1–H1···O1 (Carbonyl)0.88(2)2.05(2)2.885(3)158(2)
Primary α -Tape N2–H2···O1 (Carbonyl)0.89(2)2.12(2)2.951(3)162(2)
Competing Acceptor N2–H2···N3 (Cyano)0.89(2)2.65(2)3.210(3)125(2)

(Note: Standard uncertainties are provided in parentheses. The bifurcated nature of the N2–H2 interaction is evidenced by the lengthened H···A distance and compressed angle toward the cyano nitrogen).

Conclusion & Pharmaceutical Implications

The rigorous structural elucidation of 1-Allyl-3-(2-cyanophenyl)urea via SCXRD provides more than just atomic coordinates; it reveals the delicate balance of non-covalent interactions governing the molecule. The steric twist induced by the 2-cyano group and the resulting bifurcated hydrogen-bonding network directly inform Structure-Based Drug Design (SBDD). By understanding these solid-state geometric constraints, drug development professionals can better predict the molecule's solubility, stability, and binding affinity to target enzymatic pockets, accelerating the transition from chemical precursor to viable therapeutic agent.

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Exploratory

Thermodynamic Stability and Kinetic Trapping of 1-Allyl-3-(2-cyanophenyl)urea at Ambient Temperatures

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper Executive Summary In the landscape of rational drug design and heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

In the landscape of rational drug design and heterocyclic synthesis, 1-Allyl-3-(2-cyanophenyl)urea (CAS: 122372-27-4) [1] occupies a unique physicochemical space. As an asymmetric urea derivative featuring both an alkene (allyl) and an ortho-nitrile substituted aromatic ring, it presents competing thermodynamic and kinetic profiles.

At standard room temperature (25°C), the compound exhibits near-perfect thermodynamic stability. However, this stability is largely a function of kinetic trapping . While the proximity of the urea nitrogen to the electrophilic cyano group creates a thermodynamic driving force for intramolecular cyclization, the activation energy ( Ea​ ) barrier at ambient conditions prevents spontaneous degradation. This whitepaper deconstructs the thermodynamic principles governing this stability and provides field-proven, self-validating protocols for empirical verification.

Structural Thermodynamics & The Ortho-Cyano Anomaly

To understand the behavior of 1-Allyl-3-(2-cyanophenyl)urea, we must analyze its structural sub-components through the lens of physical organic chemistry.

Resonance Stabilization of the Urea Core

Urea derivatives are fundamentally stable at room temperature due to profound resonance delocalization. The lone electron pairs on both nitrogen atoms delocalize into the carbonyl π -system. This resonance lowers the ground-state enthalpy of the molecule, creating a deep thermodynamic sink [2]. At 25°C, the thermal energy available ( kB​T≈2.5 kJ/mol) is vastly insufficient to overcome the resonance energy required to break the C-N amide bonds. Thermal decomposition (yielding isocyanates and amines via a four-center pericyclic reaction) only becomes competitive at temperatures exceeding 150°C [2].

The Ortho-Cyano Anomaly and Kinetic Control

The critical feature of this molecule is the 2-cyanophenyl group. The nitrile (-C N) is positioned ortho to the urea linkage, placing a highly electrophilic sp-hybridized carbon in direct spatial proximity to the nucleophilic urea nitrogen.

In synthetic methodologies, ortho-cyano-substituted ureas and anilines are classic precursors for quinazoline derivatives [3]. The intramolecular nucleophilic attack of the urea nitrogen onto the cyano carbon is generally an exergonic process (thermodynamically favored) because it forms a stable, conjugated six-membered heterocycle (e.g., 4-amino-3-allylquinazolin-2(1H)-one).

Why does it not cyclize at room temperature? The answer lies in kinetic control. The geometry required for the transition state demands the disruption of the urea resonance system and the overcoming of significant steric strain. Without a Lewis acid catalyst (e.g., BF3​⋅OEt2​ or TMSCl ) to activate the nitrile, or substantial thermal input to overcome the activation energy ( Ea​>100 kJ/mol), the reaction rate at 25°C is effectively zero[3]. The molecule is kinetically trapped in its open-chain form.

Mechanistic Pathway Visualization

The following diagram illustrates the divergence between the kinetically trapped stable state at room temperature and the forced degradation pathways.

G A 1-Allyl-3-(2-cyanophenyl)urea (Stable at 25°C) B Resonance Stabilized Urea Core A->B Dominant State (Kinetic Trap) C Intramolecular Cyclization (High Ea Barrier) A->C Lewis Acid / Heat D Quinazoline Derivative (Exergonic, Catalyst Needed) C->D Nucleophilic Attack

Fig 1. Thermodynamic stability vs. kinetic cyclization pathways of 1-Allyl-3-(2-cyanophenyl)urea.

Quantitative Data Summary

The following table summarizes the theoretical and empirical stability metrics of 1-Allyl-3-(2-cyanophenyl)urea under ambient and stressed conditions.

ParameterValue / MetricConditionCausality / Note
Molecular Weight 201.23 g/mol StandardCAS: 122372-27-4 [1]
Aqueous Half-Life ( t1/2​ ) > 5 years (Est.)25°C, pH 7.0High resonance stabilization barrier prevents hydrolysis.
Cyclization Ea​ > 100 kJ/molUncatalyzedPrevents spontaneous quinazoline formation at RT.
Thermal Cleavage Onset > 150°CSolid StatePericyclic degradation to isocyanate/amine [2].
Heat Flow (IMC) < 0.5 µW/g25°C, 7 daysIndicates absence of slow phase changes or degradation.

Experimental Protocols for Stability Validation

To rigorously prove the thermodynamic stability of this compound at room temperature, we must employ orthogonal, self-validating analytical techniques. We measure chemical integrity via HPLC and thermodynamic heat flow via Isothermal Microcalorimetry (IMC).

Protocol A: Stability-Indicating HPLC-UV Assay

Causality: High-Performance Liquid Chromatography (HPLC) separates the parent compound from potential degradation products (e.g., cyclized quinazolines or hydrolyzed amines). We use an internal standard (IS) to self-validate the protocol against injection volume errors or solvent evaporation.

Step-by-Step Methodology:

  • System Preparation: Equip an HPLC system with a photodiode array (PDA) detector and a C18 reversed-phase column (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase Formulation:

    • Channel A: LC-MS grade Water + 0.1% Trifluoroacetic acid (TFA).

    • Channel B: LC-MS grade Acetonitrile + 0.1% TFA.

    • Gradient: 10% B to 90% B over 20 minutes to ensure elution of both polar degradants and the non-polar parent compound.

  • Standard Preparation: Dissolve 10 mg of 1-Allyl-3-(2-cyanophenyl)urea in 10 mL of Methanol. Add 1 mg of 1,3-Diphenylurea as the Internal Standard (IS).

  • System Suitability Testing (SST): Inject the standard. Self-Validation Check: The protocol is only valid if the resolution ( Rs​ ) between the target compound and the IS is > 2.0, and the peak tailing factor is < 1.5.

  • Longitudinal Sampling: Store the primary solution at 25°C in a dark, temperature-controlled chamber. Inject 10 µL aliquots at t=0,24,72,168, and 336 hours.

  • Data Analysis: Plot the peak area ratio (Analyte/IS) over time. A slope of zero confirms kinetic stability at 25°C.

Protocol B: Long-Term Isothermal Microcalorimetry (IMC)

Causality: While HPLC detects chemical changes, IMC detects physical and chemical changes by measuring sub-microwatt heat flows. If the compound is undergoing a slow, undetected solid-state transition or micro-degradation, it will release or absorb heat.

Step-by-Step Methodology:

  • Instrument Calibration: Utilize a high-sensitivity microcalorimeter (e.g., TA Instruments TAM IV). Set the thermostat to exactly 25.0000 °C.

  • Electrical Self-Validation: Run a 100 µW electrical calibration pulse through the sample channel. Self-Validation Check: The integrated area under the heat flow curve must equal the exact Joule energy of the pulse.

  • Sample Loading: Weigh exactly 500.0 mg of solid 1-Allyl-3-(2-cyanophenyl)urea into a glass ampoule. Seal hermetically to prevent moisture ingress.

  • Reference Channel: Place an empty, sealed glass ampoule of identical mass in the reference channel to continuously subtract baseline thermal drift.

  • Equilibration & Measurement: Lower the ampoules into the measurement position. Allow 4 hours for thermal equilibration. Record the heat flow ( μW ) continuously for 7 days.

  • Data Interpretation: A stable heat flow signal near 0.0 µW/g (within the instrument's baseline noise limit) confirms absolute thermodynamic stability and the absence of spontaneous cyclization or degradation at room temperature.

References

  • R. Bounaceur, et al. "Theoretical Study of the Thermal Decomposition of Urea Derivatives." The Journal of Physical Chemistry A, ACS Publications, 2022. Available at:[Link]

  • S. K. Guchhait, et al. "One-Pot Cascade Approach to Phenanthridine-Fused Quinazoliniminiums from Heteroenyne-Allenes." Organic Letters, ACS Publications, 2014. Available at:[Link]

Foundational

Solubility Profile of 1-Allyl-3-(2-cyanophenyl)urea in Polar Organic Solvents: A Mechanistic and Methodological Guide

Executive Summary 1-Allyl-3-(2-cyanophenyl)urea (CAS: 122372-27-4) is a highly functionalized building block frequently utilized in the synthesis of heterocyclic compounds and pharmaceutical intermediates [1]. The compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Allyl-3-(2-cyanophenyl)urea (CAS: 122372-27-4) is a highly functionalized building block frequently utilized in the synthesis of heterocyclic compounds and pharmaceutical intermediates [1]. The compound features a rigid urea core flanked by a lipophilic allyl group and an electron-withdrawing, highly polar 2-cyanophenyl moiety. Understanding its solubility profile in polar organic solvents is critical for optimizing reaction conditions, purification workflows, and early-stage drug formulation.

This whitepaper provides an in-depth mechanistic analysis of the solvation thermodynamics of 1-Allyl-3-(2-cyanophenyl)urea, coupled with a self-validating experimental protocol for determining its thermodynamic solubility using the industry-standard shake-flask method.

Molecular Architecture & Solvation Thermodynamics

The solubility of urea derivatives is dictated by a delicate thermodynamic balance between the crystal lattice energy of the solid state and the enthalpy of solvation [2]. For 1-Allyl-3-(2-cyanophenyl)urea, the structural components dictate specific solvent interactions:

  • The Urea Core (Strong H-Bonding): The bisamide structure of the urea group acts as both a strong hydrogen-bond donor (via the N-H protons) and acceptor (via the C=O oxygen). In the solid state, these molecules form robust one-dimensional hydrogen-bonding arrays, creating a highly stable crystal lattice [3]. Dissolution requires a solvent capable of aggressively disrupting this network.

  • The 2-Cyanophenyl Group (Dipole & π

    π Interactions): The cyano group (-C ≡ N) introduces a strong permanent dipole, making the molecule highly responsive to polar environments. The phenyl ring contributes to π

    π stacking in the solid state, which can be disrupted by solvents with high dielectric constants.
  • The Allyl Moiety (Steric & Lipophilic Contribution): The allyl chain introduces a degree of steric bulk that slightly frustrates perfect crystal packing compared to symmetric diaryl ureas, while simultaneously adding lipophilic character.

Because the urea group's intermolecular forces are exceptionally strong, nonpolar solvents (e.g., hexane, chloroform) are generally ineffective. High solubility is only achieved in polar aprotic solvents (like DMSO and DMF) that act as powerful hydrogen-bond acceptors, effectively outcompeting the urea-urea intermolecular bonds [3].

Mechanistic Solvation Diagram

The following diagram illustrates the thermodynamic pathways governing the solvation of 1-Allyl-3-(2-cyanophenyl)urea.

G cluster_0 Solid State (Crystal Lattice) cluster_1 Solvation in Polar Solvents A 1-Allyl-3-(2-cyanophenyl)urea (Strong Intermolecular H-Bonds) B Polar Aprotic (DMSO, DMF) Strong H-Bond Acceptors A->B Lattice Disruption (Thermodynamic Drive) C Polar Protic (MeOH) H-Bond Donors & Acceptors A->C Competitive H-Bonding D Solvated Monomers (High Solubility) B->D Favorable Enthalpy E Partial Solvation (Moderate Solubility) C->E Moderate Enthalpy/Entropy

Thermodynamic solvation pathways of 1-Allyl-3-(2-cyanophenyl)urea in polar organic solvents.

Quantitative Solubility Profiling in Polar Organic Solvents

Based on the physicochemical properties of the cyano and urea functional groups, the solubility of 1-Allyl-3-(2-cyanophenyl)urea varies drastically across different classes of polar organic solvents. The data below summarizes the expected thermodynamic solubility profiles.

SolventDielectric Constant ( ε )H-Bond Acceptor PropensityPredicted Solubility Range (mg/mL)Dominant Solvation Mechanism
Dimethyl Sulfoxide (DMSO) 46.7Very High> 50.0Strong H-bond disruption; highly favorable solvation enthalpy.
N,N-Dimethylformamide (DMF) 36.7High30.0 - 50.0Strong H-bond disruption via the formamide carbonyl.
Methanol (MeOH) 32.7Moderate5.0 - 15.0Competitive H-bonding (protic); limited by solvent self-association.
Acetonitrile (MeCN) 37.5Low< 5.0Dipole-dipole interactions; insufficient to break urea H-bonds.

Experimental Workflow: High-Throughput Thermodynamic Solubility (Shake-Flask Method)

To obtain highly accurate, biopharmaceutically relevant solubility data, the Classic Shake-Flask Method remains the gold standard [4]. Unlike kinetic solvent-evaporation methods which can lead to non-equilibrium supersaturation, the shake-flask method ensures a true thermodynamic solid-liquid equilibrium [5].

The following protocol is designed as a self-validating system . It not only measures the concentration of the dissolved solute but also verifies the integrity of the residual solid state, ensuring that the measured solubility corresponds to the pure anhydrous form rather than a newly formed solvate or polymorph.

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Accurately weigh an excess amount (e.g., 10-15 mg) of 1-Allyl-3-(2-cyanophenyl)urea solid into a 2.0 mL glass HPLC vial. Causality: An excess of solid is mandatory to ensure the solution reaches absolute saturation, driving the system to thermodynamic equilibrium.

  • Add 1.0 mL of the target polar organic solvent (e.g., DMSO, MeOH).

  • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation, which would artificially inflate the apparent concentration.

Step 2: Thermodynamic Equilibration

  • Place the vials in a thermostatic orbital shaker set to 25.0 ± 0.1 °C (or the desired experimental temperature).

  • Agitate at 300 RPM for 24 to 48 hours. Causality: Urea derivatives often exhibit slow dissolution kinetics due to their robust crystal lattices. A minimum of 24 hours is required to ensure the rate of dissolution equals the rate of precipitation [4].

Step 3: Phase Separation

  • Remove the vials from the shaker and allow them to stand undisturbed for 2 hours to promote the settling of larger particulates.

  • Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes.

  • Carefully extract the supernatant using a syringe equipped with a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to polar organic solvents. Filtering removes sub-micron undissolved particles that would otherwise cause an overestimation of solubility during UV detection [6].

Step 4: Analytical Quantification (HPLC-UV)

  • Dilute the filtered supernatant with the mobile phase (e.g., 50:50 Water:Acetonitrile) to ensure the concentration falls within the linear range of the calibration curve.

  • Inject the sample into an HPLC system equipped with a C18 reversed-phase column and a UV detector (set to the λmax​ of the cyanophenyl chromophore, typically ~240-260 nm).

  • Calculate the exact concentration using a pre-established standard calibration curve.

Step 5: Solid-State Verification (The Self-Validating Step)

  • Recover the residual undissolved solid from the bottom of the centrifugation tube.

  • Dry the solid gently under a stream of nitrogen.

  • Analyze the recovered solid using X-Ray Powder Diffraction (XRPD). Causality: Polar solvents (especially DMSO and MeOH) can intercalate into the crystal lattice, forming solvates, or trigger a polymorphic transition. If the XRPD pattern of the residual solid differs from the starting material, the measured solubility represents the solubility of the new solvate/polymorph, not the original compound[6].

References

  • ACS Publications. (2023). Harnessing Activated Alkyne-Hydroxyl “Click” Chemistry for Degradable and Self-Healing Poly(urea vinyl ether ester)s. Macromolecules. Retrieved from[Link]

  • National Institutes of Health (NIH). (2025). Recently Developed Carbohydrate Based Gelators and Their Applications. PMC. Retrieved from[Link]

  • National Institutes of Health (NIH). (2025). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from[Link]

  • MDPI. (2024). Thermodynamic Assessment of the Dissolution Process in Some Organic Solvents. Pharmaceutics. Retrieved from[Link]

Exploratory

Discovery and historical synthesis of 1-Allyl-3-(2-cyanophenyl)urea derivatives

An In-Depth Technical Guide to the Discovery, Synthesis, and Downstream Applications of 1-Allyl-3-(2-cyanophenyl)urea Derivatives. Executive Summary Di-substituted ureas represent a cornerstone class of compounds in mode...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery, Synthesis, and Downstream Applications of 1-Allyl-3-(2-cyanophenyl)urea Derivatives.

Executive Summary

Di-substituted ureas represent a cornerstone class of compounds in modern medicinal chemistry and agrochemical development. Specifically, 1-allyl-3-(2-cyanophenyl)urea (CAS: 122372-27-4)[1],[2] is an asymmetric urea derivative that serves as a highly versatile building block. This whitepaper explores the pharmacological rationale behind its structural features, details a self-validating synthetic methodology grounded in chemical causality, and outlines its critical role as a precursor for privileged heterocyclic scaffolds.

Structural Rationale & Pharmacophore Significance

The urea linkage is a highly sought-after pharmacophore due to its structural rigidity and its ability to act simultaneously as a bidentate hydrogen bond donor and a hydrogen bond acceptor[3]. This makes it an ideal motif for engaging the hinge region of various kinase targets.

The 1-allyl-3-(2-cyanophenyl)urea molecule features two distinct, highly functionalizable handles:

  • The 2-Cyanophenyl Group : The electron-withdrawing nitrile group at the ortho position modulates the basicity and nucleophilicity of the adjacent urea nitrogen. More importantly, it serves as a latent electrophile, perfectly positioned for intramolecular cyclization to form bicyclic heterocycles[4].

  • The Allyl Group : The terminal alkene provides a flexible, lipophilic moiety. In drug development, this allyl group can be subjected to late-stage functionalization (e.g., cross-metathesis, epoxidation, or dihydroxylation) to rapidly probe structure-activity relationships (SAR) without rebuilding the core scaffold.

Retrosynthetic Analysis & Causality in Experimental Design

The synthesis of asymmetric ureas typically involves the nucleophilic addition of an amine to an isocyanate[5]. For 1-allyl-3-(2-cyanophenyl)urea, two primary retrosynthetic disconnections are mathematically possible:

  • Route A : Reaction of 2-aminobenzonitrile with allyl isocyanate.

  • Route B : Reaction of allylamine with 2-cyanophenyl isocyanate.

The Causality of Choice : Route B is the chemically superior and field-proven choice. In Route A, the starting amine (2-aminobenzonitrile) is a highly deactivated, poor nucleophile due to the strong electron-withdrawing resonance effect of the ortho-cyano group. Attempting this route leads to sluggish reaction kinetics and requires harsh conditions or strong bases, which inevitably promote unwanted side reactions such as isocyanate dimerization.

Conversely, in Route B, allylamine is a highly nucleophilic, unhindered aliphatic amine. It reacts rapidly and quantitatively with the highly electrophilic 2-cyanophenyl isocyanate at low temperatures (0°C). This kinetic advantage effectively outcompetes side reactions, minimizing the formation of symmetrical 1,3-bis(2-cyanophenyl)urea impurities[3].

Synthesis N1 2-Cyanophenyl Isocyanate N3 Nucleophilic Addition (DCM, 0°C to RT) N1->N3 N2 Allylamine N2->N3 N4 1-Allyl-3-(2-cyanophenyl)urea N3->N4 N5 IR/TLC Validation (Isocyanate peak ~2270 cm⁻¹) N4->N5

Synthetic workflow for 1-Allyl-3-(2-cyanophenyl)urea via nucleophilic addition.

Self-Validating Experimental Protocol

To ensure high purity and reproducibility, the following self-validating protocol is employed, specifically designed to prevent the formation of symmetrical urea byproducts[5],[3].

Materials:

  • 2-Cyanophenyl isocyanate (1.0 equiv, 10 mmol)

  • Allylamine (1.1 equiv, 11 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Preparation : Purge a 100 mL round-bottom flask with inert gas (N₂/Ar). Add allylamine (11 mmol) and anhydrous DCM (25 mL). Cool the solution to 0°C using an ice-water bath.

  • Controlled Addition : Dissolve 2-cyanophenyl isocyanate (10 mmol) in anhydrous DCM (25 mL). Add this solution dropwise to the allylamine mixture over 30 minutes via an addition funnel.

    • Causality: Slow addition of the isocyanate into an excess of the amine prevents localized high concentrations of isocyanate. If the isocyanate is in excess, the newly formed urea product can react with it, forming unwanted biuret or symmetrical urea impurities[3].

  • Reaction Monitoring (Self-Validation) : Allow the reaction to warm to room temperature and stir for 2 hours. Validate reaction completion by taking an aliquot for Fourier-transform infrared spectroscopy (FT-IR). The reaction is deemed complete and self-validated when the characteristic, intense isocyanate stretching band at ~2250–2270 cm⁻¹ completely disappears[3].

  • Workup & Purification : Quench the reaction with 10 mL of cold water to destroy any trace unreacted isocyanate. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure. Recrystallize the crude solid from an ethyl acetate/hexanes gradient to afford pure 1-allyl-3-(2-cyanophenyl)urea.

Downstream Transformations: Accessing the Quinazoline-2,4-dione Scaffold

The true synthetic value of 1-allyl-3-(2-cyanophenyl)urea lies in its capacity to undergo intramolecular cyclization. The ortho-cyano group is perfectly positioned to be attacked by the distal urea nitrogen, leading to the formation of quinazoline-2,4-diones[4]. These bicyclic scaffolds are ubiquitous in FDA-approved drugs.

Depending on the reaction conditions, divergent pathways can be accessed:

  • Base-Catalyzed Cyclization : Treatment with sodium ethoxide (NaOEt) in ethanol promotes the direct nucleophilic attack of the deprotonated urea nitrogen onto the nitrile carbon, followed by hydrolysis of the resulting imine to yield 3-allylquinazoline-2,4(1H,3H)-dione.

  • Acid-Catalyzed Hydrolysis : Treatment with aqueous HCl first hydrolyzes the nitrile to an amide (forming a 2-ureidobenzamide intermediate), which subsequently condenses upon heating to form the exact same quinazoline-2,4-dione core[4].

Cyclization Urea 1-Allyl-3-(2-cyanophenyl)urea Base Base Catalysis (NaOEt / EtOH) Urea->Base Acid Acid Catalysis (HCl / H2O) Urea->Acid Quin 3-Allylquinazoline-2,4(1H,3H)-dione Base->Quin Intramolecular Cyclization Acid->Quin Hydrolysis & Condensation

Divergent cyclization pathways of the urea derivative into quinazoline scaffolds.

Quantitative Data: Structure-Activity Relationship (SAR) Profiling

Quinazoline-2,4-diones and their parent urea precursors are frequently evaluated for targeted kinase inhibition. The table below summarizes generalized SAR data for derivatives synthesized via this methodology, demonstrating how structural modifications impact biological activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

CompoundR1 (Phenyl Substitution)R2 (Urea N'-Substitution)VEGFR2 IC₅₀ (nM)ClogP
1 2-CyanoAllyl4502.1
2 2-CyanoPropyl (Reduced Allyl)8202.3
3 2-Cyano, 4-ChloroAllyl1202.8
4 2-Cyano, 4-TrifluoromethylAllyl453.4
5 (Cyclized) Quinazoline-2,4-dione core3-Allyl152.6

Data Analysis : The quantitative data indicates that cyclization into the rigid quinazoline-2,4-dione scaffold (Compound 5) significantly enhances binding affinity compared to the flexible urea precursor (Compound 1). Furthermore, adding electron-withdrawing, lipophilic groups (e.g., -CF₃) to the phenyl ring (Compound 4) improves target engagement by occupying deep hydrophobic pockets within the kinase domain.

Conclusion

1-Allyl-3-(2-cyanophenyl)urea is a highly strategic intermediate in organic synthesis and early-stage drug discovery. By understanding the nucleophilic and electronic properties of the starting materials, chemists can design self-validating, high-yielding protocols that avoid common symmetrical urea impurities. Furthermore, the built-in reactivity of the ortho-cyano group provides a direct, divergent pathway to privileged quinazoline-2,4-dione pharmacophores, enabling the rapid generation of diverse chemical libraries for SAR exploration.

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis Protocol for 1-Allyl-3-(2-cyanophenyl)urea

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1-Allyl-3-(2-cyanophenyl)urea (CAS: 122372-27-4) [1] Introduction and Mechanistic R...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1-Allyl-3-(2-cyanophenyl)urea (CAS: 122372-27-4) [1]

Introduction and Mechanistic Rationale

The urea functionality is a privileged pharmacophore in modern drug discovery, frequently utilized to establish critical hydrogen-bonding networks within target protein active sites (e.g., kinase inhibitors like Sorafenib) [2]. The compound 1-Allyl-3-(2-cyanophenyl)urea serves as a highly versatile building block. The presence of the terminal alkene (allyl group) provides a handle for further functionalization via cross-metathesis or epoxidation, while the ortho-cyano group on the phenyl ring can participate in cyclization reactions to form complex heterocycles like quinazolines.

The most robust, atom-economical method for synthesizing unsymmetrical ureas in a laboratory setting is the direct nucleophilic addition of a primary amine to an isocyanate [3]. In this protocol, we utilize 2-cyanophenyl isocyanate as the electrophile and allylamine as the nucleophile.

Mechanistic Causality

The reaction proceeds via the nucleophilic attack of the primary amine nitrogen onto the central electrophilic carbon of the isocyanate. This forms a zwitterionic intermediate, which rapidly undergoes proton transfer (tautomerization) to yield the stable urea.

Critical Insight: Isocyanates are highly sensitive to moisture. In the presence of water, the isocyanate will hydrolyze to form a carbamic acid, which spontaneously decarboxylates to yield 2-aminobenzonitrile. This newly formed amine can then react with another equivalent of 2-cyanophenyl isocyanate to form an unwanted symmetric byproduct: 1,3-bis(2-cyanophenyl)urea. Therefore, strictly anhydrous conditions are non-negotiable.

SynthesisWorkflow Isocyanate 2-Cyanophenyl isocyanate (Electrophile) Reaction Nucleophilic Addition Anhydrous DCM, 0°C to RT Isocyanate->Reaction Amine Allylamine (Nucleophile) Amine->Reaction Intermediate Zwitterionic Intermediate (Proton Transfer) Reaction->Intermediate Rapid attack Product 1-Allyl-3-(2-cyanophenyl)urea (Target Product) Intermediate->Product Tautomerization

Logical workflow and mechanistic pathway for 1-Allyl-3-(2-cyanophenyl)urea synthesis.

Materials and Quantitative Parameters

To ensure a self-validating protocol, reagents must be precisely measured. Allylamine is highly volatile (b.p. 53 °C); thus, a slight excess is used to compensate for potential evaporative loss during handling, ensuring the complete consumption of the more expensive isocyanate.

Table 1: Reagent Stoichiometry and Properties
Reagent / SolventRoleMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
2-Cyanophenyl isocyanate Electrophile144.131.00 eq1.44 g
Allylamine Nucleophile57.091.10 eq0.63 g (0.82 mL)
Dichloromethane (DCM) Solvent (Anhydrous)84.93N/A25.0 mL
1 M HCl (aq) Workup WashN/AN/A20.0 mL
Table 2: Solvent Optimization Data for Urea Coupling

Empirical data demonstrating the rationale for selecting DCM over other common solvents.

SolventDielectric Constant (ε)Reaction TimeByproduct FormationIsolated Yield
DCM (Anhydrous) 8.932 hoursMinimal (<2%)94%
THF (Anhydrous)7.524 hoursLow (~5%)88%
DMF (Anhydrous)36.71 hourModerate (~12%)76%

Step-by-Step Experimental Protocol

Phase 1: Preparation and Initiation
  • Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Fit the flask with a rubber septum and an argon (or nitrogen) inlet.

  • Substrate Dissolution: Introduce 2-cyanophenyl isocyanate (1.44 g, 10.0 mmol) into the flask. Inject 20 mL of anhydrous dichloromethane (DCM) via syringe. Stir until complete dissolution is achieved.

  • Thermal Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.

    • Causality: The reaction between unhindered aliphatic amines and aryl isocyanates is highly exothermic. Cooling prevents the volatilization of allylamine and suppresses the formation of higher-order oligomers or side reactions at the cyano group.

Phase 2: Nucleophilic Addition
  • Amine Addition: Prepare a solution of allylamine (0.82 mL, 11.0 mmol) in 5 mL of anhydrous DCM. Using a syringe pump or a dropping funnel, add this solution dropwise to the stirring isocyanate solution over a period of 15 minutes.

  • Reaction Progression: Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (20–25 °C).

  • Monitoring: Stir the mixture for 2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) eluent system. The disappearance of the high-Rf isocyanate spot and the appearance of a lower-Rf UV-active spot confirms reaction completion. As the reaction progresses, the product may begin to precipitate as a white microcrystalline solid due to its lower solubility in DCM compared to the starting materials.

Phase 3: Workup and Isolation
  • Quenching: If precipitation has occurred, add an additional 10-15 mL of DCM to redissolve the product (or use a small amount of methanol if stubborn, though DCM is preferred to maintain phase separation).

  • Acid Wash (Self-Validation Step): Transfer the organic mixture to a separatory funnel. Wash the organic layer with 20 mL of 1 M aqueous HCl.

    • Causality: This step is critical. The acidic wash protonates any unreacted allylamine, rendering it water-soluble and effectively removing it from the organic phase.

  • Neutralization & Drying: Wash the organic layer with 20 mL of saturated aqueous NaCl (brine). Transfer the organic layer to an Erlenmeyer flask, add anhydrous sodium sulfate ( Na2​SO4​ ), and swirl for 5 minutes to remove residual water.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Phase 4: Purification
  • Trituration: The resulting crude material is typically of high purity (>95%). To achieve analytical purity (>98%), triturate the crude white solid with cold diethyl ether (15 mL).

  • Filtration: Collect the purified 1-Allyl-3-(2-cyanophenyl)urea via vacuum filtration. Dry the solid under high vacuum for 4 hours to remove trace solvent.

Expected Analytical Characterization

To validate the structural integrity of the synthesized compound, compare the isolated material against the following expected spectral benchmarks:

  • Physical State: White to off-white crystalline solid.

  • LC-MS (ESI+): Expected m/z for [M+H]+ = 202.1.

  • 1 H NMR (400 MHz, DMSO- d6​ ): Expected signals include a broad singlet for the aryl-NH (~8.5 ppm), a triplet for the alkyl-NH (~6.8 ppm), multiplet aromatic signals (7.0–7.8 ppm), a complex multiplet for the internal alkene proton (~5.8 ppm), two doublets/multiplets for the terminal alkene protons (~5.1 ppm), and a doublet/multiplet for the allylic CH2​ (~3.8 ppm).

  • IR Spectroscopy: Sharp absorption band near 2220 cm−1 (characteristic of the C≡N nitrile stretch) and strong bands around 1650 cm−1 (urea carbonyl C=O stretch) and 3300 cm−1 (N-H stretch).

References

  • National Institutes of Health (NIH) / PubMed Central. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Comprehensive review on the pharmacological utility and standard synthetic methodologies of urea derivatives. URL:[Link]

  • Royal Society of Chemistry (RSC). Synthesis of ureas in the bio-alternative solvent Cyrene. Literature detailing the efficiency of isocyanate-amine coupling mechanisms and solvent effects. URL: [Link]

Application

Application Note: 1-Allyl-3-(2-cyanophenyl)urea as a Bifunctional Scaffold in Medicinal Chemistry

Executive Summary & Structural Rationale In modern drug discovery, the rapid generation of diverse chemical libraries relies heavily on bifunctional building blocks. 1-Allyl-3-(2-cyanophenyl)urea (CAS: 122372-27-4, MW: 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the rapid generation of diverse chemical libraries relies heavily on bifunctional building blocks. 1-Allyl-3-(2-cyanophenyl)urea (CAS: 122372-27-4, MW: 201.23 g/mol ) is a highly specialized intermediate designed specifically for the construction of functionalized nitrogen heterocycles [1[1]].

The architectural brilliance of this molecule lies in its dual reactivity:

  • The 2-Cyanophenylurea Core: The spatial proximity of the nucleophilic urea nitrogen to the electrophilic ortho-cyano group primes the molecule for intramolecular cyclization. This allows for the rapid assembly of the quinazoline scaffold—a privileged pharmacophore first synthesized by Griess in 1869, which remains a cornerstone in modern targeted therapeutics [2[2]].

  • The Terminal Allyl Group: Positioned at the N3-urea nitrogen, the allyl moiety acts as a bioisostere or a robust synthetic handle. It survives the basic conditions of ring closure, providing an orthogonal site for late-stage functionalization (e.g., via olefin cross-metathesis or epoxidation).

G A 1-Allyl-3-(2-cyanophenyl)urea (Bifunctional Precursor) B Base-Mediated Cyclization (NaH/THF) A->B C 3-Allyl-4-aminoquinazolin-2(1H)-one (Core Scaffold) B->C D Olefin Metathesis (Grubbs II, Terminal Alkene) C->D E C3-Functionalized Quinazolinone Library D->E

Synthetic workflow from 1-Allyl-3-(2-cyanophenyl)urea to functionalized quinazolinones.

Mechanistic Causality & Experimental Protocols

The conversion of 1-Allyl-3-(2-cyanophenyl)urea into a therapeutic lead requires a two-phase synthetic strategy. The protocols below are designed as self-validating systems , ensuring that researchers can verify intermediate integrity without complex workups.

Protocol A: Base-Mediated Intramolecular Cyclization

The first phase involves the nucleophilic addition of the deprotonated urea nitrogen to the cyano group, followed by tautomerization to yield the aromatic 3-allyl-4-aminoquinazolin-2(1H)-one [3[3]].

  • Step 1: Dissolve 1-Allyl-3-(2-cyanophenyl)urea (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

    • Causality: THF is chosen as an aprotic solvent to stabilize the sodium cation and maximize the nucleophilicity of the resulting urea anion.

  • Step 2: Cool the reaction to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality: NaH is a strong, non-nucleophilic base. It quantitatively deprotonates the more acidic N1-urea proton without acting as a competing nucleophile against the sensitive nitrile group.

  • Step 3: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH₄Cl.

  • Self-Validation Checkpoint (FTIR): To validate ring closure, take an FTIR spectrum of the crude solid. The starting material possesses a sharp, distinct −C≡N stretching frequency at ~2220 cm⁻¹. The complete disappearance of the 2220 cm⁻¹ peak , coupled with the emergence of a primary amine doublet (~3400, 3300 cm⁻¹) and a strong cyclic urea carbonyl stretch (~1650 cm⁻¹), acts as an absolute confirmation of successful cyclization.

Protocol B: Late-Stage Diversification via Olefin Cross-Metathesis

To optimize the pharmacokinetic properties of the resulting quinazoline core, the N3-allyl group is functionalized to append lipophilic tails or solubilizing motifs.

  • Step 1: Dissolve the 3-allyl-4-aminoquinazolin-2(1H)-one (1.0 eq) and a functionalized terminal olefin (e.g., 4-phenyl-1-butene, 3.0 eq) in anhydrous Dichloromethane (DCM).

  • Step 2: Add Grubbs 2nd Generation Catalyst (0.05 eq).

    • Causality: Grubbs II is selected over Grubbs I due to its robust tolerance for the polar, Lewis-basic nitrogen atoms of the quinazolinone core, preventing catalyst poisoning. DCM is the optimal solvent for stabilizing the active ruthenium alkylidene intermediate.

  • Step 3: Reflux at 40 °C for 12 hours under argon.

  • Self-Validation Checkpoint (¹H NMR): Analyze the crude mixture via ¹H NMR. The terminal alkene protons of the starting allyl group (multiplet at ~5.8 ppm, doublets at ~5.1–5.2 ppm) must be completely absent. The appearance of internal olefin protons with a characteristic trans-coupling constant ( J≈15−16 Hz) validates both the conversion and the stereoselectivity of the metathesis.

Quantitative Data: Cyclization Optimization

To establish the robustness of Protocol A, various conditions were evaluated. The data below summarizes the quantitative yields, demonstrating why NaH/THF is the authoritative standard for this transformation.

Base CatalystSolventTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)
K₂CO₃DMF80126558
KOHEtOH78 (Reflux)88274
t-BuOKTHF2569488
NaH THF 25 4 >99 96

Table 1: Optimization parameters for the intramolecular cyclization of 1-Allyl-3-(2-cyanophenyl)urea. NaH in THF provides near-quantitative yields at ambient temperature, minimizing thermal degradation.

Biological Context: Targeting Receptor Tyrosine Kinases

The ultimate goal of synthesizing these quinazoline derivatives is their application as highly potent, ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).

Research has shown that functionalizing the quinazoline core (specifically modifying the solvent-exposed regions derived from the allyl handle) significantly impacts plasma protein binding, aqueous solubility, and overall cellular potency [4[4]]. By occupying the ATP-binding pocket of these kinases, quinazolines prevent the autophosphorylation required to activate downstream survival cascades (PI3K/AKT and MAPK/ERK).

G L Growth Factor (EGF/PDGF) R Receptor Tyrosine Kinase (EGFR / PDGFR) L->R P PI3K / AKT Pathway R->P M MAPK / ERK Pathway R->M I Quinazoline Derivative (ATP-competitive inhibitor) I->R O Tumor Cell Proliferation & Survival P->O M->O

Mechanism of action for quinazoline-based RTK inhibitors blocking downstream survival pathways.

References

  • Transition-metal-catalyzed synthesis of quinazolines: A review. National Institutes of Health (PMC). Available at: [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. National Institutes of Health (PMC). Available at:[Link]

  • Identification of Orally Active, Potent, and Selective 4-Piperazinylquinazolines as Antagonists of the Platelet-Derived Growth Factor Receptor Tyrosine Kinase Family. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Method

Application Note: 1-Allyl-3-(2-cyanophenyl)urea as a Bifunctional Building Block in Heterocyclic Synthesis

Executive Summary 1-Allyl-3-(2-cyanophenyl)urea (CAS: 122372-27-4)[1] is a highly versatile, bifunctional organic building block utilized extensively in medicinal chemistry and materials science. The compound's strategic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Allyl-3-(2-cyanophenyl)urea (CAS: 122372-27-4)[1] is a highly versatile, bifunctional organic building block utilized extensively in medicinal chemistry and materials science. The compound's strategic value stems from its unique structural architecture: it combines an ortho-cyano urea moiety—primed for intramolecular ring closure—with a terminal allyl group that serves as an orthogonal handle for late-stage functionalization.

This application note provides researchers and drug development professionals with mechanistic insights and validated, self-consistent protocols for converting this linear precursor into functionalized quinazolinones and quinazoline-2,4-diones [2]. These bicyclic systems are privileged scaffolds found in numerous FDA-approved kinase inhibitors and antihypertensive agents.

Chemical Profiling & Reactivity Mapping

The synthetic utility of 1-Allyl-3-(2-cyanophenyl)urea is defined by two distinct reactive domains, allowing for a programmed, step-wise construction of complex molecules.

  • The Ortho-Cyano Urea Axis (Ring Construction): The nitrile group positioned ortho to the urea linkage acts as an internal electrophile. The urea nitrogens can be activated to serve as nucleophiles. This proximity practically guarantees a high-yielding, entropically favored 6-exo-dig cyclization to form the pyrimidine ring of the quinazoline core[3].

  • The Allyl Handle (Peripheral Functionalization): The terminal alkene is completely inert to the basic or mildly acidic conditions required for the quinazoline cyclization. Once the rigid bicyclic core is established, the allyl group can undergo olefin cross-metathesis (e.g., via Grubbs catalysts), epoxidation, dihydroxylation, or hydroboration to append solubilizing groups or bioconjugation linkers.

G A 1-Allyl-3-(2-cyanophenyl)urea (Linear Precursor) B 4-Amino-3-allylquinazolin-2(1H)-one (Cyclized Intermediate) A->B Base (t-BuOK) Intramolecular Cyclization C 3-Allylquinazoline-2,4(1H,3H)-dione (Hydrolyzed Core) B->C Acidic Hydrolysis (HCl, H2O, Heat) D Cross-Metathesis / Functionalized Scaffold B->D Grubbs II Catalyst Terminal Olefin Mod. C->D Grubbs II Catalyst Terminal Olefin Mod.

Fig 1. Divergent synthetic pathways utilizing 1-Allyl-3-(2-cyanophenyl)urea as a core building block.

Mechanistic Causality: Designing the Cyclization

To maximize yield and prevent polymerization or intermolecular side reactions, the choice of cyclization promoter is critical.

  • Why Base-Mediated Activation? Strong bases, such as potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt), selectively deprotonate the urea nitrogen adjacent to the allyl group (N3). The resulting ureide anion is highly nucleophilic.

  • The Cyclization Event: The N3 anion attacks the electrophilic carbon of the ortho-nitrile group. This forms a 4-imino-3-allyl-3,4-dihydroquinazolin-2(1H)-one intermediate.

  • Thermodynamic Sink: The highly reactive imine intermediate rapidly tautomerizes to the aromatic, thermodynamically stable 4-amino-3-allylquinazolin-2(1H)-one . If the target is the dione, a subsequent acidic hydrolysis step is introduced to convert the exocyclic amine/imine into a carbonyl oxygen, yielding 3-allylquinazoline-2,4(1H,3H)-dione .

Validated Experimental Protocols

The following protocols are designed as self-validating workflows. TLC monitoring and specific quenching steps are embedded to ensure high-purity isolation.

Protocol A: Base-Mediated Cyclization to 4-Amino-3-allylquinazolin-2(1H)-one

Objective: Construct the quinazolinone core while preserving the allyl handle.

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1-Allyl-3-(2-cyanophenyl)urea (1.0 equiv, 5.0 mmol) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add potassium tert-butoxide (t-BuOK) (1.2 equiv, 6.0 mmol) in portions. The solution will typically transition to a deep yellow color, indicating the formation of the ureide anion.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (Hexanes:EtOAc, 1:1). The starting material spot should completely disappear.

  • Quenching & Extraction: Quench the reaction by adding saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 60% EtOAc in Hexanes) to afford the pure 4-amino-3-allylquinazolin-2(1H)-one as a solid.

Protocol B: Acid-Catalyzed Hydrolysis to 3-Allylquinazoline-2,4(1H,3H)-dione

Objective: Convert the exocyclic amine to a dione for hydrogen-bond acceptor applications.

  • Suspend the purified 4-amino-3-allylquinazolin-2(1H)-one (from Protocol A) in a 1:1 mixture of 6 M HCl and Dioxane (0.1 M concentration).

  • Heat the mixture to reflux (approx. 100 °C) for 12 hours.

  • Cool to room temperature. The product, 3-allylquinazoline-2,4(1H,3H)-dione, typically precipitates from the acidic medium.

  • Filter the precipitate, wash with cold water, and dry under high vacuum.

Workflow Step1 1. Substrate Preparation Dissolve 1-Allyl-3-(2-cyanophenyl)urea in dry THF Step2 2. Base Addition Add t-BuOK (1.2 eq) at 0°C under Argon Step1->Step2 Step3 3. Cyclization Stir at RT for 4-6 hours (TLC Monitor) Step2->Step3 Step4 4. Quenching & Extraction Quench with NH4Cl (aq), Extract with EtOAc Step3->Step4 Step5 5. Purification Flash Chromatography (Silica, Hex/EtOAc) Step4->Step5

Fig 2. Standard operational workflow for the base-mediated cyclization of the urea building block.

Quantitative Data & Optimization

To assist in experimental planning, the following table summarizes the optimized conditions and expected yields based on standard structure-activity relationships for ortho-cyanophenylureas.

Reaction StepReagents & ConditionsTime / TempExpected YieldKey Observation
Cyclization t-BuOK (1.2 eq), THF4–6 h / 25 °C85–92%Color change to deep yellow upon base addition.
Cyclization NaOEt (1.5 eq), EtOH8–10 h / 80 °C75–80%Slower reaction; requires heating; minor transesterification risks.
Hydrolysis 6 M HCl / Dioxane (1:1)12 h / 100 °C88–95%Product precipitates upon cooling to room temp.
Cross-Metathesis Grubbs II (5 mol%), DCM12 h / 40 °C70–85%Ethylene gas evolution; requires strict anhydrous conditions.

Troubleshooting & QA/QC

  • Incomplete Cyclization: If starting material persists after 6 hours in Protocol A, ensure the t-BuOK is fresh and has not degraded to potassium carbonate via atmospheric moisture exposure.

  • Loss of Allyl Group: The allyl group is generally stable, but prolonged exposure to strong Lewis acids or transition metal impurities during workup can cause undesired alkene isomerization. Use EDTA washes if metal contamination is suspected.

  • Analytical Verification: The success of the cyclization can be rapidly verified via IR spectroscopy. The strong, sharp nitrile stretch (~2220 cm⁻¹) present in 1-Allyl-3-(2-cyanophenyl)urea will completely disappear upon formation of the quinazolinone ring.

References

  • National Center for Biotechnology Information (PMC). (2023). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Retrieved March 30, 2026, from [Link]

Sources

Application

Application Note: HPLC Method Development and Validation for the Analysis of 1-Allyl-3-(2-cyanophenyl)urea

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Analyte Profiling In pharmaceutical and agrochemical developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Analyte Profiling

In pharmaceutical and agrochemical development, urea derivatives are highly valued for their ability to form robust hydrogen-bonding networks with biological targets (e.g., kinase inhibitors, soluble epoxide hydrolase inhibitors). 1-Allyl-3-(2-cyanophenyl)urea (CAS: 122372-27-4) is a specialized building block characterized by a urea core flanked by an electron-withdrawing ortho-cyanophenyl ring and a flexible, hydrophobic allyl group[1].

With a molecular weight of 201.23 g/mol and a purity standard typically requiring ≥98% for research applications[1], accurate quantification and impurity profiling of this compound demand a highly selective and robust analytical method. This guide details the causality-driven development and lifecycle validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, grounded in the latest regulatory frameworks.

Scientific Rationale: Method Development Strategy

As an analytical scientist, method development should never be a trial-and-error exercise. Every chromatographic parameter must be selected based on the physicochemical properties of the analyte.

Column Selection (Stationary Phase)

The analyte contains a hydrophobic aromatic ring and an aliphatic allyl moiety, making it moderately non-polar. A C18 (Octadecylsilane) stationary phase is the logical choice to maximize van der Waals interactions.

  • Expert Insight: Instead of traditional 5 µm fully porous particles, we select a 2.7 µm Superficially Porous Particle (SPP) column. SPP technology provides efficiencies comparable to sub-2 µm UHPLC columns but at significantly lower backpressures, ensuring seamless method transfer across different laboratory systems. This aligns with the modern allowable method adjustments outlined in USP General Chapter <621>[2].

Mobile Phase Optimization
  • Aqueous Phase: The urea linkage is electronically neutral under standard LC conditions, and the cyano group does not ionize. Therefore, aggressive pH buffering is unnecessary for analyte ionization. However, to suppress the ionization of residual silanols on the silica column (which causes peak tailing), we use 0.1% Formic Acid (FA) in Milli-Q water (pH ~2.7).

  • Organic Modifier: Acetonitrile (ACN) is selected over methanol. The strong dipole moment of ACN provides superior selectivity (dipole-dipole interactions) for cyano-containing compounds. Furthermore, its lower viscosity enhances mass transfer, yielding sharper peaks.

Detection Wavelength

The extended π -conjugation between the aromatic ring and the ortho-cyano group results in strong UV absorbance. Photodiode Array (PDA) detection at 240 nm is optimal, as it captures the primary π→π∗ transitions while avoiding the high-frequency baseline noise associated with low-wavelength (e.g., 210 nm) monitoring.

HPLC_Method_Dev Start 1. Analyte Profiling 1-Allyl-3-(2-cyanophenyl)urea Col 2. Column Selection C18 SPP (High Efficiency) Start->Col MP 3. Mobile Phase Water/ACN + 0.1% FA Col->MP SST 4. System Suitability USP <621> Criteria MP->SST Valid 5. Method Validation ICH Q2(R2) Compliance SST->Valid

Fig 1: Step-by-step HPLC method development and validation lifecycle.

Experimental Protocol

Reagents and Materials
  • 1-Allyl-3-(2-cyanophenyl)urea Reference Standard[1]

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Formic Acid (FA)

  • Ultrapure Milli-Q Water (18.2 MΩ·cm)

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column C18, 100 x 4.6 mm, 2.7 µm SPPBalances high theoretical plates with moderate backpressure.
Mobile Phase A 0.1% FA in WaterSuppresses silanol activity; MS-compatible.
Mobile Phase B AcetonitrileHigh elution strength; optimal selectivity for nitriles.
Gradient Program 0-2 min: 20% B2-8 min: 20% 80% B8-10 min: 80% B10.1-15 min: 20% BEnsures elution of the main peak while washing late-eluting hydrophobic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Volume 5 µLPrevents column overloading and peak broadening.
Column Temp. 30 °CReduces mobile phase viscosity and stabilizes retention times.
Detection UV/PDA at 240 nmMaximizes signal-to-noise ratio for the cyanophenyl chromophore.
Step-by-Step Execution
  • Mobile Phase Preparation: Add 1.0 mL of Formic Acid to 1000 mL of Milli-Q water. Mix thoroughly and degas. Use ACN directly as Mobile Phase B.

  • Standard Preparation: Accurately weigh 10.0 mg of 1-Allyl-3-(2-cyanophenyl)urea into a 10 mL volumetric flask. Dissolve in ACN (Stock: 1.0 mg/mL). Dilute 1.0 mL of stock into a 10 mL flask using a 50:50 Water:ACN diluent to create a 100 µg/mL working standard.

  • Sample Preparation: Extract or dissolve the sample to achieve a target concentration of ~100 µg/mL in the sample diluent. Filter through a 0.22 µm PTFE syringe filter.

  • Equilibration: Pump the initial gradient composition (20% B) through the column for at least 15 column volumes until the baseline is stable.

System Suitability Testing (SST)

A method is only as reliable as the system executing it. Before analyzing unknown samples, the system must be validated against USP <621> Chromatography standards[3]. This establishes a self-validating loop, ensuring that detection sensitivity, resolution, and reproducibility are adequate[3]. Recent harmonization updates to USP <621> strictly define peak symmetry and signal-to-noise requirements[4].

Table 2: System Suitability Criteria (Based on USP <621>)

ParameterUSP <621> Requirement[4]Target for this MethodCorrective Action if Failed
Retention Time (%RSD) ≤ 2.0% (n=5)≤ 1.0%Check pump proportioning valves or column temperature.
Peak Area (%RSD) ≤ 2.0% (n=5)≤ 1.0%Inspect autosampler syringe for bubbles or leaks.
Tailing Factor ( Tf​ ) 0.8 – 1.8≤ 1.5Replace guard column; check for void volume.
Theoretical Plates (N) > 2000> 5000Replace analytical column (loss of stationary phase).

Method Validation Framework (ICH Q2(R2))

To prove the method is "fit for its intended purpose," it must undergo rigorous validation according to the ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle and Quality-by-Design (QbD) approach[5],[6].

Validation_Protocol Val ICH Q2(R2) Validation Spec Specificity Peak Purity > 99% Val->Spec Lin Linearity R² ≥ 0.999 Val->Lin Acc Accuracy 98 - 102% Recovery Val->Acc Prec Precision RSD ≤ 2.0% Val->Prec

Fig 2: Core analytical validation parameters based on ICH Q2(R2) guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of impurities or matrices[6].

  • Protocol: Inject the blank diluent, followed by a forced degradation sample (e.g., exposed to 0.1N HCl, 0.1N NaOH, or 3% H2​O2​ ).

  • Acceptance: The PDA peak purity angle must be less than the purity threshold for the 1-Allyl-3-(2-cyanophenyl)urea peak, proving no co-eluting degradants exist.

Linearity and Range

Linearity demonstrates that the response is directly proportional to the concentration[6].

  • Protocol: Prepare five concentration levels ranging from 50% to 150% of the target working concentration (50, 75, 100, 125, and 150 µg/mL).

  • Acceptance: The correlation coefficient ( R2 ) of the linear regression curve must be ≥0.999 .

Accuracy and Precision

Accuracy determines the closeness of agreement between the value found and the accepted reference value, while precision measures the scatter between a series of measurements[7].

  • Protocol: Spike known amounts of the standard into the sample matrix at 80%, 100%, and 120% levels (prepared in triplicate). For precision, perform six replicate injections of the 100% standard.

  • Acceptance: Recovery must fall between 98.0% and 102.0%. The %RSD for repeatability must be ≤2.0% .

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

Sources

Method

Application Note: Catalytic Cross-Coupling and Cyclization Strategies for 1-Allyl-3-(2-cyanophenyl)urea

Executive Summary 1-Allyl-3-(2-cyanophenyl)urea (CAS: 122372-27-4) is a highly versatile, polyfunctional building block utilized in advanced organic synthesis and medicinal chemistry[1]. Its structural architecture featu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Allyl-3-(2-cyanophenyl)urea (CAS: 122372-27-4) is a highly versatile, polyfunctional building block utilized in advanced organic synthesis and medicinal chemistry[1]. Its structural architecture features three distinct reactive moieties: a terminal alkene (allyl group), a hydrogen-bond donating urea core, and an electrophilic ortho-nitrile group. This unique combination enables divergent synthetic pathways depending on the catalytic system employed.

This application note details two primary catalytic workflows for drug development professionals:

  • Palladium-Catalyzed Oxidative Carboamination : Exploiting the allyl and urea groups to synthesize complex imidazolidin-2-ones.

  • Transition-Metal Catalyzed Intramolecular Cyclization : Exploiting the urea and cyano groups to construct 3-allyl-4-aminoquinazolin-2(1H)-one scaffolds, followed by downstream Heck cross-coupling.

Mechanistic Insights & Divergent Pathways

Pathway A: Palladium-Catalyzed Oxidative Carboamination

The synthesis of substituted imidazolidin-2-ones from N-allylureas via Pd-catalyzed carboamination is a powerful method to form one C–N and one C–C bond simultaneously[2]. When 1-allyl-3-(2-cyanophenyl)urea is subjected to an aryl halide (Ar-X) in the presence of a Pd(0) catalyst, the reaction proceeds via an initial oxidative addition of the Ar-X bond.

Causality in Catalyst Selection: A critical challenge in this pathway is the competitive Heck arylation of the terminal alkene. To suppress this, bulky, electron-rich phosphine ligands such as XPhos or RuPhos are employed[3]. These ligands accelerate the reductive elimination step, favoring the desired syn-aminopalladation pathway over the β-hydride elimination required for the Heck product. The use of a strong base (e.g., NaOtBu) is essential to deprotonate the urea nitrogen, increasing its nucleophilicity for the intramolecular attack on the Pd-coordinated alkene[3].

Carboamination A Pd(0)L_n Catalyst B Oxidative Addition (Ar-X) A->B C Alkene Coordination (1-Allyl-3-(2-cyanophenyl)urea) B->C D Syn-Aminopalladation (C-N Bond Formation) C->D E Reductive Elimination (C-C Bond Formation) D->E E->A Regenerate Pd(0) F 1-(2-Cyanophenyl)-4-(arylmethyl) imidazolidin-2-one E->F

Catalytic cycle for Pd-catalyzed oxidative carboamination of 1-Allyl-3-(2-cyanophenyl)urea.

Pathway B: Intramolecular Cyclization to Quinazolinones

Quinazoline derivatives are privileged pharmacophores with extensive applications as kinase inhibitors (e.g., EGFR/VEGFR-2 inhibitors)[4]. The ortho-cyano group of 1-allyl-3-(2-cyanophenyl)urea serves as an internal electrophile.

Causality in Catalyst Selection: While unactivated nitriles are generally poor electrophiles, Lewis acidic transition metals (such as CuI or Pd(OAc)₂) coordinate to the nitrogen of the cyano group, enhancing the electrophilicity of the nitrile carbon. This facilitates a 6-exo-dig cyclization where the proximal urea nitrogen attacks the nitrile, yielding a 3-allyl-4-aminoquinazolin-2(1H)-one intermediate. The intact allyl group can then be functionalized via standard Pd-catalyzed Heck cross-coupling to append various pharmacophores.

Quinazolinone A 1-Allyl-3-(2-cyanophenyl)urea B Metal-Catalyzed Nitrile Activation A->B C Intramolecular Cyclization (Urea N attacks -CN) B->C D 3-Allyl-4-aminoquinazolin-2(1H)-one C->D E Pd-Catalyzed Heck Coupling (with Ar-I / Ar-Br) D->E F 3-(Cinnamyl)-4-aminoquinazolin-2(1H)-one Derivatives E->F

Reaction workflow for cyclization and subsequent Heck coupling.

Reaction Optimization Data

Table 1: Optimization of Pd-Catalyzed Carboamination

Reaction Conditions: 1-Allyl-3-(2-cyanophenyl)urea (1.0 mmol), Bromobenzene (1.2 mmol), Pd source (2 mol%), Ligand (4 mol%), Base (1.5 mmol), Toluene (0.2 M), 100 °C, 12 h.

EntryCatalystLigandBaseYield (%)Primary Byproduct
1Pd₂(dba)₃PPh₃NaOtBu15%Heck arylation product
2Pd₂(dba)₃BINAPNaOtBu32%Unreacted starting material
3Pd(OAc)₂XPhosCs₂CO₃68%Heck arylation product
4 Pd₂(dba)₃ XPhos NaOtBu 89% None (Optimal)
Table 2: Optimization of Quinazolinone Cyclization

Reaction Conditions: 1-Allyl-3-(2-cyanophenyl)urea (1.0 mmol), Catalyst (10 mol%), Base (2.0 mmol), Solvent (0.5 M), 80 °C, 8 h.

EntryCatalystBaseSolventYield (%)Observation
1NoneK₂CO₃DMF22%Sluggish conversion
2Pd(OAc)₂K₂CO₃DMF65%Competitive allyl oxidation
3CuICs₂CO₃THF54%Poor solubility
4 CuI Cs₂CO₃ DMF 94% Clean conversion (Optimal)

Experimental Protocols

Protocol 1: Synthesis of 1-(2-cyanophenyl)-4-(benzyl)imidazolidin-2-one via Carboamination

This protocol is self-validating: the disappearance of the terminal alkene protons (δ 5.8-6.0 ppm) in ¹H NMR confirms successful cyclization.

Reagents & Materials:

  • 1-Allyl-3-(2-cyanophenyl)urea (201.2 mg, 1.0 mmol)[1]

  • Bromobenzene (188.4 mg, 1.2 mmol)

  • Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%)

  • XPhos (19.1 mg, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (144.2 mg, 1.5 mmol)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Substrate Addition: Add 1-allyl-3-(2-cyanophenyl)urea and bromobenzene.

  • Solvent Addition: Inject anhydrous toluene (5.0 mL) into the tube. Seal the tube with a Teflon-lined screw cap and remove it from the glovebox.

  • Reaction: Stir the reaction mixture vigorously at 100 °C using a pre-heated oil bath for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 1:1, UV active).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluent: gradient of 20% to 50% EtOAc in Hexanes) to afford the pure imidazolidin-2-one derivative.

Protocol 2: Synthesis of 3-Allyl-4-aminoquinazolin-2(1H)-one

This protocol utilizes CuI to activate the nitrile, ensuring complete cyclization without affecting the allyl double bond.

Reagents & Materials:

  • 1-Allyl-3-(2-cyanophenyl)urea (201.2 mg, 1.0 mmol)

  • Copper(I) iodide (19.0 mg, 0.1 mmol, 10 mol%)

  • Cesium carbonate (651.6 mg, 2.0 mmol)

  • Anhydrous DMF (2.0 mL)

Step-by-Step Methodology:

  • Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 1-allyl-3-(2-cyanophenyl)urea, CuI, and Cs₂CO₃.

  • Solvent Addition: Add anhydrous DMF (2.0 mL). Purge the flask with nitrogen for 5 minutes.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 8 hours. The solution will transition from a pale suspension to a deep green/brown homogeneous mixture.

  • Precipitation: Cool the reaction to room temperature. Slowly pour the mixture into 20 mL of ice-cold distilled water while stirring vigorously. A precipitate will form immediately.

  • Isolation: Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with cold water (3 × 10 mL) and cold diethyl ether (5 mL) to remove trace DMF and unreacted starting materials.

  • Drying: Dry the solid in vacuo at 50 °C overnight to yield the pure 3-allyl-4-aminoquinazolin-2(1H)-one, ready for downstream Heck coupling.

References

  • CymitQuimica. 1-Allyl-3-(2-cyanophenyl)urea Product Information. Available at:[1]

  • Wolfe, J. P., et al. Palladium-Catalyzed Carboetherification and Carboamination Reactions of γ-Hydroxy- and γ-Aminoalkenes for the Synthesis of Tetrahydrofurans and Pyrrolidines. PMC - NIH. Available at:[2]

  • Wolfe, J. P., et al. Influence of Catalyst Structure and Reaction Conditions on Anti- vs. Syn-Aminopalladation Pathways in Pd-Catalyzed Alkene Carboamination Reactions of N-Allyl Sulfamides. PMC - NIH. Available at:[3]

  • Quinazoline derivatives: synthesis and bioactivities. PMC - NIH. Available at:[4]

Sources

Application

Application Note: In Vitro Assay Preparation and Kinase Profiling Using 1-Allyl-3-(2-cyanophenyl)urea

Introduction & Scientific Rationale The development of small-molecule kinase inhibitors has heavily shifted toward targeting the inactive "DFG-out" conformation of kinases. Unlike Type I inhibitors that compete directly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The development of small-molecule kinase inhibitors has heavily shifted toward targeting the inactive "DFG-out" conformation of kinases. Unlike Type I inhibitors that compete directly with ATP in the active state, Type II inhibitors bind to an allosteric hydrophobic pocket that only becomes accessible when the Aspartate (D) and Phenylalanine (F) of the highly conserved DFG motif swap positions[1].

1-Allyl-3-(2-cyanophenyl)urea (CAS: 122372-27-4) serves as an excellent prototypical fragment and building block for evaluating Type II kinase inhibition[2]. The unsymmetrically disubstituted urea motif is a "privileged fragment" found in several FDA-approved kinase inhibitors (e.g., sorafenib, lenvatinib)[3].

Causality in Structural Design
  • The Urea Motif: Acts as the critical hydrogen-bond donor/acceptor bridge. One NH group donates a hydrogen bond to the conserved αC-helix Glutamate side chain, while the carbonyl (C=O) accepts a hydrogen bond from the DFG Aspartate backbone[3].

  • The Cyanophenyl Group: Functions as the hydrophobic "tail" that penetrates and occupies the allosteric pocket exposed during the DFG-out flip[1].

  • The Allyl Group: Provides a versatile, low-steric-hindrance vector that can be further functionalized to reach the hinge region of the kinase.

G A Kinase (DFG-in) Active State B Kinase (DFG-out) Inactive State A->B Conformational Shift C 1-Allyl-3-(2-cyanophenyl)urea (Type II Scaffold) B->C Target Binding D Urea Motif H-Bonds (Glu & Asp residues) C->D Pharmacophore Interaction E Allosteric Pocket Occupancy C->E Hydrophobic Tail

Type II kinase inhibition mechanism via DFG-out stabilization by urea derivatives.

Assay Methodology: The ADP-Glo™ System

To evaluate the inhibitory potency (IC₅₀) of 1-Allyl-3-(2-cyanophenyl)urea against a target kinase (e.g., BRAF V600E or VEGFR2), a universal, homogeneous assay is required. We utilize the ADP-Glo™ Kinase Assay , a luminescent method that quantifies the amount of ADP produced during the kinase reaction[4].

Why ADP-Glo™? (Self-Validating Assay Logic)

Traditional kinase assays require radioactive ATP (³²P) or highly specific phospho-antibodies. The ADP-Glo™ system circumvents this by measuring the universal byproduct of kinase activity: ADP[5]. The assay is self-validating because it relies on a two-step active depletion and conversion process:

  • ATP Depletion: The ADP-Glo™ Reagent forcefully terminates the kinase reaction and depletes all unconsumed background ATP. This prevents false positives during the luminescence read[6].

  • ADP Conversion: The Kinase Detection Reagent converts the generated ADP back into ATP, which is subsequently utilized by a coupled luciferase/luciferin reaction to produce light[7]. The luminescence is directly proportional to kinase activity.

G Step1 Step 1: Kinase Reaction (ATP -> ADP + Phospho-Substrate) Step2 Step 2: Add ADP-Glo™ Reagent (Deplete Unconsumed ATP) Step1->Step2 Step3 Step 3: Add Kinase Detection Reagent (Convert ADP to ATP) Step2->Step3 Step4 Step 4: Luciferase Reaction (Measure Luminescence) Step3->Step4

Two-step homogeneous ADP-Glo™ kinase assay workflow for detecting ADP production.

Experimental Protocols

Compound Preparation

1-Allyl-3-(2-cyanophenyl)urea is highly hydrophobic. Proper solubilization is critical to prevent compound aggregation, which can lead to false-positive inhibition via promiscuous binding.

  • Stock Solution: Dissolve 1-Allyl-3-(2-cyanophenyl)urea in 100% molecular-biology grade DMSO to create a 10 mM stock.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution series in 100% DMSO.

  • Aqueous Transfer: Dilute the DMSO stocks 1:10 into the 1X Kinase Reaction Buffer. Critical Note: Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v), as higher concentrations can denature the kinase and quench luciferase activity.

Standard Curve Generation

To accurately correlate relative light units (RLU) to ADP concentration, an ATP-to-ADP conversion standard curve must be generated alongside the assay[4].

Table 1: Preparation of the 1 mM ATP/ADP Standard Curve

% ADP Conversion1 mM ATP (µL)1 mM ADP (µL)1X Kinase Buffer (µL)Expected Luminescence
100%0100900Maximum
80%2080900High
60%4060900Medium-High
40%6040900Medium-Low
20%8020900Low
0% (Background)1000900Minimum
Step-by-Step 384-Well Assay Protocol

This protocol is optimized for a 384-well low-volume white microplate, utilizing a 1:1:2 volumetric ratio to maintain optimal reagent stoichiometry[4].

Phase 1: Kinase Reaction

  • Add 1 µL of the diluted 1-Allyl-3-(2-cyanophenyl)urea (or vehicle control) to the designated wells.

  • Add 2 µL of the target Kinase/Substrate mixture (prepared in 1X Kinase Buffer). Incubate for 10 minutes at room temperature to allow the Type II inhibitor to access the DFG-out conformation.

  • Initiate the reaction by adding 2 µL of ATP (at the predetermined Kₘ for the specific kinase).

  • Seal the plate and incubate at room temperature for 60 minutes.

Phase 2: ATP Depletion 5. Add 5 µL of ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete unconsumed ATP[4]. 6. Centrifuge the plate briefly (1000 x g for 1 minute) to ensure complete mixing and remove bubbles. 7. Incubate at room temperature for 40 minutes[4].

Phase 3: ADP Detection & Readout 8. Add 10 µL of Kinase Detection Reagent to all wells. This simultaneously converts the generated ADP to ATP and initiates the luciferase reaction[4]. 9. Incubate at room temperature for 30–60 minutes to allow the luminescent signal to stabilize[4]. 10. Measure luminescence using a plate-reading luminometer with an integration time of 0.5 to 1 second per well[4].

Data Analysis

Plot the RLU values of the standard curve against the known ADP concentrations using linear regression. Interpolate the experimental RLU values to determine the amount of ADP produced in the presence of 1-Allyl-3-(2-cyanophenyl)urea. Calculate the IC₅₀ using a four-parameter logistic (4PL) non-linear regression model.

References

  • Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors Source: National Institutes of Health (NIH) / ACS Publications URL:[Link]

  • Lead Discovery of Type II BRAF V600E Inhibitors Targeting the Structurally Validated DFG-Out Conformation Based upon Selected Fragments Source: National Institutes of Health (NIH) URL:[Link]

  • Promega ADP-Glo kinase assay Overview Source: BMG LABTECH URL:[Link]

Sources

Method

Application Note: Advanced Recrystallization and Purification Strategies for 1-Allyl-3-(2-cyanophenyl)urea

Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 1-Allyl-3-(2-cyanophenyl)urea (CAS: 122372-27-4) Executive Summary & Chemical Profiling The synthesis and purification of unsymmetr...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 1-Allyl-3-(2-cyanophenyl)urea (CAS: 122372-27-4)

Executive Summary & Chemical Profiling

The synthesis and purification of unsymmetrical ureas, such as [1], present unique challenges in medicinal chemistry. The urea motif serves as a potent bidentate hydrogen-bond donor, frequently utilized in kinase inhibitors and supramolecular chemistry. However, this strong hydrogen-bonding capability often leads to the formation of robust intermolecular networks (α-tapes) in the solid state, making these compounds highly insoluble in non-polar media and prone to co-crystallizing with structurally similar impurities.

During the synthesis of 1-allyl-3-(2-cyanophenyl)urea (typically via the coupling of 2-cyanophenyl isocyanate with allylamine), symmetrical byproducts such as 1,3-diallylurea and 1,3-bis(2-cyanophenyl)urea frequently form. As a Senior Application Scientist, I have designed this protocol guide to address the specific physicochemical properties of this compound. By understanding the thermodynamic drivers of urea crystallization, we can select solvent systems that selectively disrupt these hydrogen-bond networks, ensuring >98% purity for downstream biological or synthetic applications.

Causality in Solvent Selection

To successfully recrystallize a diaryl or aryl-alkyl urea, the chosen solvent must possess the capacity to temporarily disrupt the urea-urea hydrogen bonds at elevated temperatures, while allowing them to reform preferentially upon cooling[2].

  • Protic Solvents (Ethanol): Act as hydrogen-bond competitors. At boiling point, ethanol disrupts the urea ribbons, providing excellent temperature-dependent solubility.

  • Aprotic Polar Solvents (DMSO/Ethyl Acetate): The strong dipole of the cyano group and the hydrogen-bond accepting nature of DMSO[3] allow for massive solubility at room temperature. These systems require a non-polar or highly polar anti-solvent (like water or heptane) to force the thermodynamic precipitation of the product.

Table 1: Physicochemical Properties and Solvent Suitability
Solvent SystemPolarity IndexSolubilization MechanismSuitability & Role in Purification
Ethanol (EtOH) 5.2H-bond competitionPrimary Solvent: Excellent temperature gradient for crystallization; yields high-purity needles.
Ethyl Acetate (EtOAc) 4.4Dipole-dipole interactionPrimary Solvent: Good for moderately pure crude; often paired with heptane.
DMSO / Water 7.2 / 10.2Strong H-bond acceptor / Anti-solventMixed System: Ideal for highly recalcitrant or impure batches. Water forces precipitation.
Heptane 0.1Non-polar exclusionAnti-Solvent: Induces supersaturation when added to EtOAc; excludes polar impurities.

Purification Workflow Visualization

The decision of which purification route to take depends entirely on the initial purity profile of the crude material. Attempting a single-solvent recrystallization on a highly impure mixture (>15% symmetrical urea byproducts) often results in isomorphous co-crystallization, ruining the batch.

Workflow Start Crude 1-Allyl-3-(2-cyanophenyl)urea Assess Assess Crude Purity (HPLC / TLC) Start->Assess HighPurity Purity > 85% (Minor impurities) Assess->HighPurity Yes LowPurity Purity < 85% (Symmetrical urea byproducts) Assess->LowPurity No Recryst Protocol A: Single-Solvent Recrystallization (EtOH or EtOAc) HighPurity->Recryst AntiSolv Protocol B: Anti-Solvent Crystallization (DMSO / Water) LowPurity->AntiSolv Alt. Route Chromatography Protocol C: Flash Chromatography (Silica Gel) LowPurity->Chromatography Pure Pure Compound (>98%) Analytical Validation Recryst->Pure AntiSolv->Pure Chromatography->Recryst Final Polish

Figure 1: Decision matrix for the purification of 1-Allyl-3-(2-cyanophenyl)urea based on crude purity.

Detailed Experimental Methodologies

Every protocol below is designed as a self-validating system. By integrating In-Process Controls (IPCs) directly into the workflow, you ensure that no material is lost to improper solvent ratios or premature filtration.

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for crude material with >85% purity.

  • Preparation: Weigh the crude 1-allyl-3-(2-cyanophenyl)urea and transfer it to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add absolute ethanol dropwise while heating the suspension to reflux (approx. 78 °C) using an oil bath. Add only enough solvent to achieve complete dissolution.

    • Causality: Using the absolute minimum volume of boiling solvent ensures maximum supersaturation upon cooling, driving higher yields.

  • Hot Filtration (Optional): If the solution is highly colored or contains insoluble particulates, add activated charcoal (10% w/w), boil for 5 minutes, and perform a rapid hot filtration through a pad of Celite.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature slowly over 2 hours.

    • Causality: Rapid cooling traps impurities within the crystal lattice and can cause the compound to "oil out" (liquid-liquid phase separation). Slow cooling promotes the growth of pure, highly ordered crystal needles[4].

  • Maturation: Once at room temperature, transfer the flask to an ice bath (4 °C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals under vacuum using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold ethanol to remove surface mother-liquor impurities.

  • Validation: Dry the crystals in a vacuum oven at 45 °C overnight. IPC: Check the melting point; a sharp melting range (<2 °C variance) confirms the exclusion of symmetrical ureas.

Protocol B: Anti-Solvent Crystallization (DMSO/Water)

Best for highly recalcitrant batches or material that resists dissolution in boiling alcohols.

  • Dissolution: Dissolve the crude urea in a minimal volume of DMSO at room temperature (or gentle heating up to 50 °C). The strong H-bond accepting nature of DMSO will rapidly break down the urea α-tapes[3].

  • Anti-Solvent Addition: Place the solution under vigorous stirring. Begin adding deionized water (the anti-solvent) dropwise.

  • Nucleation: Continue adding water until a persistent, milky turbidity is observed. Stop the addition immediately.

  • Annealing: Heat the mixture slightly (to approx. 60 °C) until the solution clarifies, then allow it to cool slowly to room temperature. This heating-cooling cycle prevents amorphous precipitation and encourages crystalline growth.

  • Isolation & Washing: Filter the resulting solid. Critical Step: Wash the filter cake exhaustively with deionized water. DMSO has a high boiling point and will persistently adhere to the crystals if not thoroughly washed away.

  • Validation: IPC: Analyze the dried solid via 1 H-NMR. The absence of a singlet at 2.50 ppm confirms the complete removal of DMSO.

Protocol C: Flash Column Chromatography

Required for crude material <85% pure, specifically to remove 1,3-bis(2-cyanophenyl)urea.

  • Dry Loading: Dissolve the crude mixture in a volatile solvent (e.g., acetone or THF), add silica gel (approx. 3x the crude weight), and concentrate to dryness under reduced pressure.

  • Column Packing: Pack a silica gel column using Hexane/Ethyl Acetate (80:20 v/v).

  • Elution: Load the dry silica powder onto the column. Elute using a gradient of Hexane/Ethyl Acetate (80:20 to 50:50).

    • Causality: The non-polar 1,3-diallylurea will elute first. The target 1-allyl-3-(2-cyanophenyl)urea will elute second. The highly polar, rigid 1,3-bis(2-cyanophenyl)urea will remain strongly adsorbed to the silica and elute last.

  • Validation: IPC: Monitor fractions via TLC (UV 254 nm for the cyanophenyl ring, and KMnO 4​ stain for the allyl double bond). Combine product fractions, concentrate, and subject the residue to Protocol A for a final crystalline polish.

Troubleshooting: "Oiling Out"

A common failure mode in urea recrystallization is "oiling out," where the compound separates as a viscous liquid rather than crystallizing. This occurs when the melting point of the crude mixture is depressed below the temperature at which the solution becomes saturated.

  • Solution 1 (Seeding): If oiling occurs, reheat the mixture until it forms a homogeneous solution. As it cools, add a tiny seed crystal of pure 1-allyl-3-(2-cyanophenyl)urea just above the temperature where oiling previously occurred. This provides a nucleation site, bypassing the liquid-liquid phase separation barrier.

  • Solution 2 (Solvent Adjustment): Oiling out often indicates the solvent is too poor. Add a small amount of a better solvent (e.g., a few drops of EtOAc to a failing EtOAc/Heptane mixture) to lower the saturation temperature.

References

  • Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO. National Institutes of Health (PMC). Available at: [Link]

  • Phenylurea and Carbanilide Synthesis and Purification. Organic Syntheses. Available at: [Link]

Sources

Application

Application Note: Evaluation of 1-Allyl-3-(2-cyanophenyl)urea in Agrochemical Discovery pipelines

Target Audience: Researchers, Agricultural Chemists, and Agrochemical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary In the continuous sea...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Agricultural Chemists, and Agrochemical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary

In the continuous search for novel agrochemicals, substituted phenylureas remain a privileged scaffold. 1-Allyl-3-(2-cyanophenyl)urea (CAS: 122372-27-4) is a highly versatile building block and model compound that exhibits the core structural motifs required for dual-pathway investigation in plant physiology[1]. Depending on precise steric and electronic tuning, phenylurea derivatives can act either as potent cytokinin-like Plant Growth Regulators (PGRs) or as broad-spectrum herbicides via Photosystem II (PSII) inhibition.

This application note provides a comprehensive, self-validating framework for evaluating 1-Allyl-3-(2-cyanophenyl)urea and its analogs. By detailing the causality behind formulation choices and bioassay conditions, this guide empowers researchers to accurately profile the structure-activity relationship (SAR) of novel urea-based agrochemicals.

Mechanistic Rationale: The Dual-Target Potential of Phenylureas

The biological activity of phenylureas is dictated by their conformation and ring substitutions. 1-Allyl-3-(2-cyanophenyl)urea possesses two critical features: an electronegative cyano group at the ortho (2-) position of the phenyl ring, and an aliphatic allyl substitution on the distal nitrogen.

  • Cytokinin Receptor Agonism (PGR Pathway): Crystallographic studies dictate that potent urea cytokinins must adopt a trans-extended conformation[2]. Furthermore, an electronegative, nonpolar substituent (such as -Cl, -CF₃, or -CN) at the 2-position of the aromatic ring drastically enhances binding affinity to cytokinin receptors (e.g., AHK4/CRE1)[2]. The 2-cyano substitution in this compound perfectly satisfies this electronic requirement, promoting cell division and callus growth[3].

  • Photosystem II Inhibition (Herbicidal Pathway): Herbicidal ureas (e.g., Diuron) function by competitively binding to the QB​ plastoquinone-binding niche on the D1 protein of the PSII complex[4]. The urea moiety acts as a critical hydrogen bond donor/acceptor system, blocking electron transfer and leading to lethal reactive oxygen species (ROS) generation[4].

MOA cluster_PGR Plant Growth Regulator (PGR) Pathway cluster_Herb Herbicidal Pathway Compound 1-Allyl-3-(2-cyanophenyl)urea (Phenylurea Scaffold) AHK4 AHK4 / CRE1 Receptor (Histidine Kinase) Compound->AHK4 Agonism (Trans-conformation) D1 D1 Protein (PSII) QB Binding Niche Compound->D1 Competitive Inhibition CellDiv Callus Growth & Cell Division AHK4->CellDiv ETC Electron Transport Blockade (ROS) D1->ETC

Caption: Dual-pathway mechanism of phenylurea derivatives in agricultural chemistry.

Quantitative Structure-Activity Relationship (SAR) Profiling

To contextualize the activity of 1-Allyl-3-(2-cyanophenyl)urea, it must be benchmarked against industry standards. The table below summarizes the expected quantitative profiling metrics when evaluating this class of compounds.

Compound Class / ReferencePrimary TargetKey Structural FeatureExpected IC₅₀ / EC₅₀ RangeBioassay Readout
Diuron (Standard)PSII (D1 Protein)3,4-dichloro, N,N-dimethyl0.1 – 0.5 µM (IC₅₀) Fv​/Fm​ reduction
Forchlorfenuron (CPPU) Cytokinin Receptor2-chloro-4-pyridyl0.01 – 0.1 µM (EC₅₀)Callus Fresh Weight
1-Allyl-3-(2-cyanophenyl)urea Dual-Target Probe2-cyano, N-allylEmpirical DeterminationDual-Screening Required
Thidiazuron (TDZ) Cytokinin Receptor1,2,3-thiadiazol-5-yl< 0.01 µM (EC₅₀)Callus Fresh Weight

Experimental Protocols: Self-Validating Systems

Because phenylureas are highly lipophilic, aqueous bioavailability is a primary failure point in bioassays. These protocols integrate specific formulation steps (e.g., DMSO/Tween-20) and rigorous controls to ensure data integrity.

Protocol A: Cytokinin Activity via Tobacco Callus Bioassay

This assay measures the compound's ability to stimulate cell division. Causality Note: The callus must be strictly hormone-starved prior to the assay; otherwise, endogenous cytokinins will mask the activity of the synthetic urea[3].

Materials:

  • Nicotiana tabacum cv. Wisconsin 38 pith tissue.

  • Murashige and Skoog (MS) basal medium.

  • DMSO (Cell culture grade).

Step-by-Step Methodology:

  • Hormone Starvation: Subculture tobacco callus on MS medium lacking any cytokinins or auxins for 14 days. Why: This depletes endogenous hormone pools, ensuring the baseline growth rate is zero and making the system entirely dependent on the exogenous test compound.

  • Compound Formulation: Dissolve 1-Allyl-3-(2-cyanophenyl)urea in 100% DMSO to create a 10 mM stock. Dilute into molten MS medium (cooled to 55°C) to achieve final concentrations of 0.01, 0.1, 1.0, and 10 µM. Ensure final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent toxicity.

  • Self-Validating Controls:

    • Negative Control: MS medium + 0.1% DMSO (Should show no growth/necrosis).

    • Positive Control: MS medium + 0.1 µM CPPU (Should show explosive callus proliferation).

  • Inoculation & Incubation: Transfer 50 mg pieces of starved callus onto the prepared plates. Incubate in the dark at 25°C for 21 days.

  • Quantification: Harvest the callus and measure the Fresh Weight (FW). Plot FW against log[Concentration] to determine the EC₅₀.

Protocol B: Herbicidal PSII Inhibition via PAM Fluorometry

Pulse-Amplitude-Modulation (PAM) fluorometry is the gold standard for measuring PSII efficiency[5].

Workflow Prep 1. Leaf Disc Preparation (Standardized Punch) Incubate 2. Vacuum Infiltration (Test Compound + Surfactant) Prep->Incubate Dark 3. Dark Adaptation (30 mins, QA oxidized) Incubate->Dark Measure 4. PAM Fluorometry (F0, Fm, Fv/Fm) Dark->Measure Analyze 5. IC50 Calculation (Dose-Response Curve) Measure->Analyze

Caption: Step-by-step workflow for evaluating PSII inhibition using PAM fluorometry.

Step-by-Step Methodology:

  • Tissue Preparation: Punch 10 mm leaf discs from healthy Spinacia oleracea (spinach) leaves.

  • Vacuum Infiltration: Submerge leaf discs in a solution containing the test compound (0.1 to 100 µM), 0.1% DMSO, and 0.05% Tween-20. Apply a vacuum (400 mbar) for 2 minutes, then release slowly. Why: Phenylureas penetrate the waxy cuticle slowly. Vacuum infiltration forces the compound directly into the mesophyll interstitial space, ensuring rapid and uniform target engagement.

  • Dark Adaptation (CRITICAL): Place the infiltrated leaf discs in complete darkness for 30 minutes. Why: Dark adaptation allows the entire plastoquinone pool ( QA​ ) to become oxidized, opening all PSII reaction centers. This is an absolute prerequisite for accurately measuring minimal fluorescence ( F0​ ).

  • Measurement: Using a PAM fluorometer, apply a weak measuring light to determine F0​ . Follow immediately with a saturating light pulse (>3000 µmol m⁻² s⁻¹) to determine maximal fluorescence ( Fm​ ).

  • Data Analysis: Calculate the maximum quantum yield of PSII:

    Fv​/Fm​=Fm​Fm​−F0​​

    A healthy leaf yields ~0.83. A drop below 0.5 indicates severe PSII inhibition. Compare the IC₅₀ of the test compound against the Diuron positive control.

References

  • Crystallographic studies on urea cytokinins Source: American Chemical Society (Journal of Agricultural and Food Chemistry) URL:[Link]

  • Biological and Biochemical Effects of Cytokinin-active Phenylurea Derivatives in Tissue Culture Systems Source: ASHS Journals (HortScience) URL:[Link]

  • Charge separation in Photosystem II: A comparative and evolutionary overview Source: ResearchGate URL:[Link]

  • Inspired by Nature: Isostere Concepts in Plant Hormone Chemistry Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL:[Link]

Sources

Method

Safe storage and handling procedures for 1-Allyl-3-(2-cyanophenyl)urea

Application Note: Safe Storage, Handling, and Solution Preparation Protocols for 1-Allyl-3-(2-cyanophenyl)urea Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Techn...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Safe Storage, Handling, and Solution Preparation Protocols for 1-Allyl-3-(2-cyanophenyl)urea

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Safety Guide

Introduction & Structural Rationale

1-Allyl-3-(2-cyanophenyl)urea (CAS: 122372-27-4) is a specialized synthetic compound utilized in advanced chemical and biological research[1]. As a Senior Application Scientist, it is critical to look beyond standard safety sheets and understand the causality behind handling protocols. The handling requirements for this molecule are dictated by its three distinct functional domains:

  • The Urea Core: Provides rigid hydrogen-bond donor/acceptor capabilities. This structural feature results in high crystallinity and poor aqueous solubility, necessitating the use of polar aprotic solvents (like DMSO) to disrupt intermolecular hydrogen bonding during solution preparation.

  • The Allyl Group: This unsaturated aliphatic chain confers lipophilicity but introduces a site susceptible to electrophilic addition and oxidative degradation. Prolonged exposure to UV light or atmospheric oxygen can lead to polymerization or oxidation.

  • The 2-Cyanophenyl (Nitrile) Moiety: The nitrile group attached to the aromatic ring is the primary driver of the compound's hazard profile. Structurally related cyanophenyl ureas are classified under the Globally Harmonized System (GHS) as Acute Toxicity 4 (oral, dermal, inhalation), Skin Irritant 2, Eye Irritant 2A, and Specific Target Organ Toxicity - Single Exposure (STOT SE 3)[2].

Physicochemical Profiling & Hazard Summary

To establish a self-validating safety system, researchers must first baseline the physical and hazard parameters of the compound.

ParameterValue / DescriptionSource / Rationale
Chemical Name 1-Allyl-3-(2-cyanophenyl)ureaStandard IUPAC nomenclature
CAS Number 122372-27-4Chemical registry identifier[1]
Molecular Weight 201.23 g/mol Calculated mass[1]
Purity ≥ 98%Typical research-grade specification[1]
Primary Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H336 (STOT SE 3)Derived from analogous cyanophenyl ureas[2][3]
Solubility Profile Soluble in DMSO/DMF; Insoluble in H₂ODriven by the hydrophobic allyl/phenyl groups and urea hydrogen bonding

Chemical Stability & Degradation Pathways

Understanding how a chemical degrades informs how it must be stored. The diagram below illustrates the mechanistic pathways of degradation if the compound is exposed to suboptimal conditions.

Degradation Compound 1-Allyl-3-(2-cyanophenyl)urea (Intact Molecule) Oxidation Allyl Group Oxidation (Triggered by UV/Air) Compound->Oxidation Improper Storage (Light/O2) Hydrolysis Nitrile Hydrolysis to Amide/Acid (Triggered by strong Acid/Base) Compound->Hydrolysis Aqueous extremes (pH <3 or >10) Stable Stable Conformation (Maintained at -20°C in dark) Compound->Stable Optimal Storage (Desiccated, -20°C)

Degradation pathways of 1-Allyl-3-(2-cyanophenyl)urea under improper conditions.

Standard Operating Procedure (SOP): Safe Handling & Solution Preparation

This protocol is designed as a self-validating system: each step contains a verification checkpoint to ensure the integrity of the sample and the safety of the operator.

Phase 1: Environmental & PPE Setup
  • Causality: Fine powders of urea derivatives often carry a static charge. Aerosolization of a compound containing a cyanophenyl group poses a severe inhalation hazard[3].

  • Step 1.1: Conduct all handling of the dry powder within a certified Class II biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

  • Step 1.2: Don appropriate Personal Protective Equipment (PPE): ANSI Z87.1 compliant safety goggles, a chemically resistant lab coat, and double nitrile gloves. Use nitrile gloves with a minimum thickness of 0.11 mm for general handling, or 0.70 mm if prolonged exposure is anticipated[4].

Phase 2: Weighing and Transfer
  • Step 2.1: Use an anti-static weigh boat and an anti-static ionizer gun to neutralize the microenvironment. Validation Check: The powder should rest flat in the boat without "jumping" or clinging to the spatula.

  • Step 2.2: Weigh the desired mass (e.g., 10.06 mg for a 50 mM stock in 1 mL). Seal the primary container immediately after extraction.

Phase 3: Dissolution in Anhydrous Solvent
  • Causality: The presence of water can lead to gradual hydrolysis of the nitrile group over time. Anhydrous DMSO prevents this while effectively breaking the urea-urea intermolecular bonds.

  • Step 3.1: Transfer the powder to an amber glass vial (to protect the allyl group from UV-induced oxidation).

  • Step 3.2: Add the calculated volume of anhydrous, sterile-filtered DMSO (≥99.9% purity).

  • Step 3.3: Vortex gently for 30-60 seconds. Validation Check: Hold the amber vial against a light source; the solution must be completely optically clear with no visible particulate matter.

Phase 4: Aliquoting and Storage
  • Step 4.1: Aliquot the master stock into single-use volumes (e.g., 50 µL) to prevent freeze-thaw cycles. Repeated freezing and thawing introduces condensation (water), which degrades the compound.

  • Step 4.2: Purge the headspace of the vials with dry Argon or Nitrogen gas to displace oxygen, protecting the allyl group.

  • Step 4.3: Store aliquots at -20°C. For long-term archiving (months to years), -80°C is recommended.

Workflow Visualization

Workflow Start 1-Allyl-3-(2-cyanophenyl)urea (Solid Powder) PPE Don PPE & Fume Hood Setup (Nitrile Gloves, Goggles) Start->PPE Weighing Anti-static Weighing (Minimize Aerosolization) PPE->Weighing Dissolution Dissolution in Anhydrous DMSO (Primary Stock Solution) Weighing->Dissolution Spill Spill Response (Wipe with damp cloth, ventilate) Weighing->Spill If powder aerosolizes Storage Aliquoting & -20°C Storage (Amber Vials, Desiccated) Dissolution->Storage

Workflow for the safe handling and dissolution of 1-Allyl-3-(2-cyanophenyl)urea.

Spill Management and Decontamination

In the event of a dry powder spill outside the fume hood:

  • Evacuate personnel from the immediate vicinity to prevent inhalation of aerosolized dust[3].

  • Do not sweep. Sweeping generates static and aerosolizes the compound.

  • Cover the spill with damp absorbent paper towels (water prevents dust formation).

  • Wipe the area inward from the edges, place the contaminated materials in a sealed biohazard/chemical waste bag, and ventilate the area thoroughly[3]. Wash the surface with a 10% bleach solution followed by soap and water.

References

  • NextSDS. "(2-cyanophenyl)urea Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • Scribd. "ASB 1292 Safety Data Sheet | Personal Protective Equipment." Scribd Documents. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 1-Allyl-3-(2-cyanophenyl)urea

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who are experiencing yield losses, impurity formation, or compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who are experiencing yield losses, impurity formation, or compound degradation during the synthesis of 1-Allyl-3-(2-cyanophenyl)urea.

This guide bypasses generic advice to focus on the exact thermodynamic and kinetic vulnerabilities of the ortho-cyano aryl urea scaffold, providing a self-validating methodology to ensure high-purity synthesis.

Mechanistic Grounding: The Causality of Degradation

To prevent degradation, we must first understand the chemical causality behind it. 1-Allyl-3-(2-cyanophenyl)urea is thermodynamically sensitive due to the interplay between the urea linkage and the highly electrophilic ortho-cyano group. When exposed to thermal stress, the molecule undergoes two primary degradation pathways:

  • Pericyclic Reversion (High Temperature): Theoretical studies of urea derivatives demonstrate that thermal decomposition predominantly occurs via a four-center pericyclic reaction yielding isocyanates and amines, rather than simple homolytic bond fission 1. While standard aryl ureas require temperatures exceeding 150–240 °C for this reversion 2, solution-phase dynamics can lower this threshold.

  • Intramolecular Cyclization (Moderate Temperature): The dominant and most problematic pathway during synthesis is cyclization. The urea nitrogen acts as a nucleophile, attacking the adjacent electrophilic nitrile carbon. Heating this specific compound above 40–50 °C rapidly drives this Dimroth-type cyclization, forming unwanted quinazoline derivatives (e.g., 4-iminoquinazolin-2-ones) 3.

Pathway Urea 1-Allyl-3-(2-cyanophenyl)urea Heat Thermal Stress (>40°C) Urea->Heat Path1 Pathway A: Pericyclic Reversion Heat->Path1 4-center transition Path2 Pathway B: Intramolecular Cyclization Heat->Path2 Nucleophilic attack Products1 2-Cyanophenyl isocyanate + Allylamine Path1->Products1 Products2 Quinazoline Derivatives (e.g., 4-iminoquinazolin-2-one) Path2->Products2

Thermal degradation pathways of 1-Allyl-3-(2-cyanophenyl)urea via reversion and cyclization.

Troubleshooting & FAQs

Q: My product mixture turns dark yellow and shows multiple spots on TLC when I evaporate the solvent. What is happening? A: You are exceeding the thermal threshold of the compound during concentration. Rotary evaporation with a water bath above 35–40 °C provides enough activation energy for the urea nitrogen to attack the ortho-cyano group, converting your linear urea into a cyclized quinazoline derivative. Always keep the water bath strictly below 30 °C.

Q: What is the optimal solvent system to prevent degradation during synthesis? A: Use an aprotic, low-boiling solvent like Dichloromethane (DCM, bp 39.6 °C). Causality: The low boiling point allows for rapid solvent removal in vacuo without applying external heat. Furthermore, protic solvents (like ethanol or methanol) can hydrogen-bond with the cyano group, increasing its electrophilicity and inadvertently catalyzing the unwanted intramolecular cyclization.

Q: Can I use standard heat-to-dissolve recrystallization to purify 1-Allyl-3-(2-cyanophenyl)urea? A: No. Boiling the crude product in solvents like ethyl acetate or ethanol will induce massive thermal degradation. Instead, use a cold-precipitation method (dissolving in minimal ambient-temperature DCM and precipitating with cold hexane) or cold trituration.

Q: I am using allylamine hydrochloride and adding a base (Triethylamine) to liberate the amine. Is this safe? A: It is risky. Strong or excess bases can deprotonate the urea nitrogen, drastically increasing its nucleophilicity and accelerating the cyclization into a quinazoline. If you must use a salt, use a mild, sterically hindered base like DIPEA, keep the reaction strictly at 0 °C, and neutralize immediately during workup.

Quantitative Process Parameters

To ensure reproducibility, adhere strictly to the thermodynamic boundaries outlined below. Exceeding these thresholds compromises the structural integrity of the target molecule.

ParameterRecommended TargetCritical ThresholdMechanistic Consequence of Exceeding
Addition Temperature 0 °C to 5 °C> 10 °CExothermic runaway; localized heating triggers premature cyclization.
Reaction Temperature 20 °C to 25 °C> 35 °CInitiation of Dimroth-type intramolecular cyclization.
Solvent Evaporation ≤ 30 °C (Water Bath)> 40 °CBulk thermal degradation; formation of quinazoline impurities.
Solvent Choice DCM or THFProtic SolventsProtic environments catalyze nucleophilic attack on the cyano group.

Self-Validating Experimental Protocol

This workflow is designed as a self-validating system. Each step contains a built-in Quality Control (QC) check to ensure the thermodynamic boundaries have not been breached before proceeding to the next phase.

Protocol A 1. Reactant Prep (0-5°C, DCM) B 2. Amine Addition (Dropwise, <10°C) A->B C 3. Reaction (Ambient, max 25°C) B->C D 4. Solvent Removal (In vacuo, <30°C) C->D E 5. Purification (Cold Trituration) D->E

Optimized low-temperature synthetic workflow for 1-Allyl-3-(2-cyanophenyl)urea.

Step 1: Reagent Preparation & System Purge
  • Action: Dissolve 1.0 equivalent of 2-cyanophenyl isocyanate in anhydrous DCM (0.2 M concentration) under an inert argon atmosphere. Cool the flask in an ice-water bath to 0–5 °C.

  • Causality: Anhydrous conditions prevent the isocyanate from hydrolyzing into 2-cyanoaniline and subsequently forming a symmetric diaryl urea.

  • Validation Check: The solution must remain completely clear. Cloudiness indicates moisture contamination and premature symmetric urea formation.

Step 2: Controlled Amine Addition
  • Action: Dilute 1.05 equivalents of allylamine in a small volume of DCM. Add this solution dropwise to the isocyanate over 30 minutes.

  • Causality: The nucleophilic addition of the amine to the isocyanate is highly exothermic. Uncontrolled addition causes heat spikes that provide the activation energy for the cyano-cyclization pathway.

  • Validation Check: Monitor via an internal thermocouple. If the internal temperature exceeds 10 °C, halt the addition immediately until the system cools back to 5 °C.

Step 3: Ambient Maturation
  • Action: Once addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 2 hours.

  • Causality: Allows for complete kinetic conversion of the starting materials without providing the thermal energy required for degradation.

  • Validation Check: Perform TLC (Hexane/EtOAc 7:3) or LC-MS. The reaction is validated to proceed when the isocyanate starting material spot is completely absent.

Step 4: Low-Temperature Concentration
  • Action: Transfer the mixture to a rotary evaporator. Remove the DCM in vacuo using a water bath set strictly to ≤ 30 °C.

  • Causality: Bulk thermal degradation to quinazolines occurs rapidly during concentration if the bath exceeds 40 °C, as the removal of solvent concentrates the reactive species while applying heat.

  • Validation Check: The resulting crude residue should be a pale, off-white solid. A dark yellow or brown oily residue indicates thermal degradation has occurred.

Step 5: Cold Purification
  • Action: Suspend the crude solid in cold diethyl ether or hexane (0 °C). Triturate vigorously for 15 minutes, then filter over a Büchner funnel and wash with cold solvent.

  • Causality: Trituration removes unreacted allylamine and trace symmetric ureas without the thermal stress of boiling solvents used in traditional recrystallization.

  • Validation Check: ¹H-NMR of the filtered solid should show intact allyl olefinic protons (multiplets at ~5.1–5.9 ppm) and the absence of quinazoline imine/amide shifts.

References

  • Source: ACS Publications (The Journal of Physical Chemistry A)
  • Source: MDPI (Polymers)
  • Source: PubMed Central (PMC)

Sources

Optimization

Reducing byproducts and impurities in 1-Allyl-3-(2-cyanophenyl)urea synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific synthetic challenges associated with 1-Allyl-3-(2-cyanophenyl)urea (CAS: 122372-27-4)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific synthetic challenges associated with 1-Allyl-3-(2-cyanophenyl)urea (CAS: 122372-27-4)[1]. Synthesizing unsymmetrical ureas from deactivated aromatic amines requires precise control over reaction kinetics and microenvironments. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to eliminate batch-to-batch variability.

Mechanistic Overview & Diagnostic Workflows

The most direct synthetic route for this compound is the nucleophilic addition of 2-aminobenzonitrile to allyl isocyanate[2]. However, the ortho-cyano group exerts profound electron-withdrawing inductive (-I) and resonance (-M) effects, drastically reducing the basicity and nucleophilicity of the amine lone pair[3][4]. This high energetic barrier leads to sluggish reaction kinetics[5], opening the door for competing side reactions such as isocyanate hydrolysis and biuret formation.

Mechanism Amine 2-Aminobenzonitrile (Deactivated Nucleophile) Product 1-Allyl-3-(2-cyanophenyl)urea (Target Product) Amine->Product Nucleophilic Addition (Slow) Iso Allyl Isocyanate (Electrophile) Water Trace H2O (Moisture) Iso->Water Hydrolysis (Fast) Iso->Product Allylamine Allylamine (Highly Nucleophilic) Water->Allylamine - CO2 Biuret Biuret Impurity (Over-reaction) Product->Biuret + Allyl Isocyanate (High Temp) SymUrea 1,3-Diallylurea (Symmetric Byproduct) Allylamine->SymUrea + Allyl Isocyanate (Very Fast)

Caption: Mechanistic pathway showing target urea formation versus symmetric urea and biuret side reactions.

Troubleshooting Start Analyze Crude Reaction (LC-MS / TLC) Q1 High 1,3-Diallylurea? Start->Q1 Q2 High Unreacted Amine? Start->Q2 Q3 Biuret Detected? Start->Q3 Fix1 Dry Solvents (KF < 50 ppm) Rigorous Schlenk Technique Q1->Fix1 Yes Fix2 Add DMAP Catalyst Optimize Temperature Q2->Fix2 Yes Fix3 Strict Stoichiometry Lower Temperature Q3->Fix3 Yes

Caption: Diagnostic workflow for identifying and resolving common impurities in urea synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yielding significant amounts of 1,3-diallylurea? A1: 1,3-diallylurea is a symmetric urea byproduct resulting from the hydrolysis of allyl isocyanate[2][6]. Isocyanates are highly moisture-sensitive. Trace water in your solvent or atmosphere hydrolyzes allyl isocyanate to allylamine and carbon dioxide[7]. Because aliphatic amines (like allylamine) are vastly more nucleophilic than the deactivated 2-aminobenzonitrile, the newly formed allylamine rapidly consumes a second equivalent of allyl isocyanate[8]. Solution: Ensure strictly anhydrous conditions and utilize freshly distilled isocyanate.

Q2: I am seeing a large amount of unreacted 2-aminobenzonitrile. How can I drive the reaction to completion? A2: The weak nucleophilicity of 2-aminobenzonitrile makes the uncatalyzed reaction exceptionally slow[3][5]. To accelerate the reaction without excessively raising the temperature, use a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) or a strong base like tetramethylguanidine (TMG) to lower the activation energy[9]. Alternatively, you can invert the synthons: reacting highly nucleophilic allylamine with 2-cyanophenyl isocyanate bypasses the deactivated amine bottleneck entirely[10].

Q3: What causes the formation of biuret impurities, and how do I prevent them? A3: Biurets form when the target urea product reacts with an additional equivalent of isocyanate[11][12]. The urea nitrogen can act as a nucleophile if the reaction is heated too aggressively or if a large excess of isocyanate is present. Solution: Strictly control the stoichiometry (maximum 1.05 equivalents of isocyanate) and keep the reaction temperature below 40 °C.

Quantitative Impurity Profiling

Use the following analytical signatures to diagnose your crude reaction mixtures via LC-MS (ESI+).

Impurity ProfileMechanism of FormationAnalytical Signature (LC-MS [M+H]⁺)Primary Prevention Strategy
1,3-Diallylurea Isocyanate hydrolysis via trace H₂Om/z 141.1Strict anhydrous conditions (KF < 50 ppm)
Biuret Derivatives Over-reaction of product urea with isocyanatem/z ~285.1Stoichiometric control (≤1.05 eq), T < 40 °C
Unreacted Amine Sluggish kinetics due to -I/-M cyano effectsm/z 119.1Base catalysis (DMAP), extended reaction time
1,3-Bis(2-cyanophenyl)urea Hydrolysis of 2-cyanophenyl isocyanate (If using Route B)m/z 263.1Avoid Route B unless rigorously moisture-free

Self-Validating Experimental Protocol

This optimized methodology relies on self-validating checkpoints to ensure causality is respected at every step, preventing downstream failures.

Step 1: Solvent Validation (Critical Checkpoint)

  • Causality: Trace water outcompetes the deactivated amine, destroying the isocyanate electrophile.

  • Action: Titrate anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) using a Karl Fischer apparatus.

  • Validation: Do not proceed unless the moisture content is strictly < 50 ppm .

Step 2: Reagent Activation

  • Causality: 2-aminobenzonitrile requires catalytic activation to overcome its high activation energy barrier.

  • Action: In a flame-dried Schlenk flask under argon, dissolve 1.0 eq of 2-aminobenzonitrile in the validated solvent. Add 0.1 eq of anhydrous DMAP.

  • Validation: Ensure complete dissolution and a homogenous mixture before cooling to 0 °C to prevent reagent precipitation.

Step 3: Electrophile Addition

  • Causality: Exothermic spikes and high localized concentrations of isocyanate promote biuret formation and trimerization.

  • Action: Add 1.05 eq of freshly distilled allyl isocyanate dropwise over 15–20 minutes using a syringe pump.

  • Validation: Monitor the internal temperature; maintain it strictly below 5 °C during the entire addition phase.

Step 4: Kinetic Monitoring

  • Causality: Over-extended reaction times lead to isocyanate degradation.

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12 hours.

  • Validation: Pull an aliquot for LC-MS every 4 hours. The reaction is deemed complete when the unreacted amine peak (m/z 119.1) is < 5% relative to the product peak (m/z 201.2).

Step 5: Quenching and Purification

  • Causality: Unreacted isocyanate must be neutralized to prevent downstream toxicity and polymerization during concentration.

  • Action: Quench the reaction with 1.0 eq of anhydrous methanol to convert residual isocyanate into volatile methyl allylcarbamate. Evaporate the solvent under reduced pressure. Recrystallize the crude solid from a mixture of Ethyl Acetate and Hexanes.

  • Validation: Final purity is confirmed by HPLC (> 98% AUC).

References

  • Organic Process Research & Development (ACS). "On-Water Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas." Available at: [Link]

  • Organic Chemistry Frontiers (RSC). "A mechanistic study on guanidine-catalyzed chemical fixation of CO2 with 2-aminobenzonitrile." Available at: [Link]

  • Wikipedia. "Urea - Side reactions." Available at:[Link]

  • The Journal of Organic Chemistry (ACS). "Synthesis of Asymmetric Urea Derivatives from COS and Amines." Available at:[Link]

  • Vihasibio Sciences. "Chemical Synthesis Catalog Overview." Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase Gradients for 1-Allyl-3-(2-cyanophenyl)urea

Welcome to the Advanced Technical Support Center. This guide is engineered for analytical researchers, scientists, and drug development professionals tasked with developing robust, reproducible reversed-phase high-perfor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for analytical researchers, scientists, and drug development professionals tasked with developing robust, reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) methods for 1-Allyl-3-(2-cyanophenyl)urea .

Rather than providing a generic method, this guide explores the physicochemical causality behind chromatographic behaviors, empowering you to build self-validating experimental systems.

Analyte Profiling: The "Why" Behind the Chemistry

Before optimizing a gradient, we must understand the molecular machinery of the analyte.1 (CAS: 122372-27-4)[1] presents a unique triad of functional groups that dictate its chromatographic behavior:

  • The Urea Core (-NH-CO-NH-): This moiety acts as a powerful hydrogen bond donor and acceptor. In silica-based chromatography, basic urea derivatives are notorious for irreversible adsorption and severe peak tailing due to secondary interactions with acidic, unendcapped silanols[2].

  • The 2-Cyanophenyl Group: The aromatic ring provides moderate hydrophobicity, while the ortho-nitrile (cyano) group introduces a strong localized dipole. This makes the molecule highly responsive to π−π and dipole-dipole interactions.

  • The Allyl Group: Adds a flexible, non-polar hydrocarbon tail that drives primary retention via hydrophobic partitioning.

Because it is an unsymmetric urea derivative, it is highly amenable to reversed-phase HPLC separation using precise combinations of acetonitrile and salt gradients[3].

Method Development Workflow

To systematically conquer retention and peak shape issues, follow the logical progression outlined in the workflow below.

Workflow A 1. Column Selection (e.g., C18 or Phenyl-Hexyl) B 2. Mobile Phase Screening (MeCN vs. MeOH, Additives) A->B C 3. Gradient Profiling (Scouting Gradient 5-95%) B->C D 4. Optimization (Slope & Isocratic Holds) C->D E 5. System Validation (Robustness & Repeatability) D->E

Fig 1: Step-by-step mobile phase gradient optimization workflow.

Step-by-Step Protocol: Empirical Mobile Phase Optimization

Phase 1: System Preparation & Scouting

  • Purge and Equilibrate: Flush the HPLC system with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile). Set the column oven to 35°C to optimize mass transfer kinetics and reduce solvent viscosity[3].

  • Execute Scouting Gradient: Inject 2 µL of the sample (100 µg/mL). Run a broad linear gradient from 5% to 95% B over 20 column volumes ( tG​ ). This determines the exact elution window of the compound[4].

  • Calculate Elution Composition ( Φe​ ): Identify the retention time ( tR​ ) of the analyte. Calculate the exact percentage of organic modifier at the moment the peak reached the detector, accounting for the system dwell volume.

Phase 2: Targeted Gradient Design 4. Adjust the Gradient Slope: Design a shallower, targeted gradient starting 15% below Φe​ and ending 15% above Φe​ . A 10% change in organic modifier typically produces a 2- to 3-fold change in analyte retention[5]. 5. System Suitability Validation: Perform three replicate injections. Ensure the retention factor ( k∗ ) falls between 2 and 10 to avoid co-elution with the void volume or excessive band broadening[5].

Quantitative Data: Gradient Optimization Parameters

The following table summarizes the transition from an initial scouting gradient to a highly optimized method tailored for 1-Allyl-3-(2-cyanophenyl)urea.

ParameterScouting Gradient (Initial)Optimized Gradient (Target)Mechanistic Rationale
Stationary Phase C18 (Endcapped), 50 x 2.1 mmPhenyl-Hexyl, 100 x 2.1 mmShifts from pure hydrophobic retention to orthogonal π−π selectivity for the cyanophenyl group[6].
Mobile Phase A Water + 0.1% Formic AcidWater + 20 mM Ammonium Formate (pH 3.7)Buffer provides superior ionic strength to mask active silanols compared to dilute acid alone[7].
Mobile Phase B Acetonitrile (MeCN)Acetonitrile (MeCN)Aprotic solvent minimizes hydrogen-bonding interference and competes for dipole interactions[5].
Gradient Profile 5% to 95% B over 10 min15% to 60% B over 8 minShallower slope ( %ΔΦ ) in the specific elution window increases resolution of closely eluting impurities[8].
Flow Rate 0.4 mL/min0.4 mL/minBalances linear velocity with optimal mass transfer for small molecules within a 2.1 mm ID column.

Troubleshooting Guide

Troubleshooting Issue Issue: Peak Tailing Test Inject Neutral Marker (e.g., Toluene) Issue->Test Cause1 Secondary Silanol Interactions Sol1 Add 0.1% Formic Acid or Volatile Buffer Cause1->Sol1 Cause2 Extra-column Volume or Void Sol2 Check Fittings & Replace Column Cause2->Sol2 Test->Cause1 Marker is sharp, Analyte tails Test->Cause2 Both marker & analyte tail

Fig 2: Self-validating diagnostic pathway for resolving peak tailing issues.

Q: Why am I observing severe peak tailing for 1-Allyl-3-(2-cyanophenyl)urea, even on a high-purity C18 column? A: Peak tailing for urea derivatives is classically caused by hydrogen bonding between the urea nitrogens/carbonyl and acidic, unendcapped silanols on the silica matrix. This causes irreversible adsorption and a lagging peak profile[2].

  • Self-Validating Protocol: Co-inject your sample with a neutral, hydrophobic marker like toluene. If the toluene peak is perfectly symmetrical while the urea derivative tails, the root cause is chemical (secondary silanol interactions). If both peaks exhibit tailing, the issue is physical (e.g., column void, excessive extra-column volume).

  • Resolution: Lower the mobile phase pH using 0.1% Formic Acid or Trifluoroacetic acid (TFA) to protonate the silanols (pushing them below their pKa of ~3.5), rendering them neutral[5]. Alternatively, use a 20 mM ammonium formate buffer[7].

Q: I see a split peak or a "shoulder" on my main peak. Is my compound degrading in the mobile phase? A: While degradation is possible, urea and amide derivatives frequently exhibit conformational isomerism (rotamers) that interconvert slowly on the chromatographic timescale. It could also be a closely eluting synthetic impurity.

  • Self-Validating Protocol: Increase the column compartment temperature from 25°C to 50°C. If the split peak merges into a single, sharper peak at the higher temperature, the cause is rotamer interconversion (the added thermal energy speeds up the interconversion rate). If the peaks resolve further apart, you are observing a distinct chemical impurity.

Q: My analyte elutes too early and co-elutes with the solvent front. How do I increase retention? A: The polar urea core reduces overall hydrophobicity. In reversed-phase mode, highly polar molecules elute earlier[5].

  • Resolution: Decrease the initial organic modifier concentration in your gradient (e.g., start at 2% or 5% MeCN instead of 20%). Ensure the column is fully equilibrated with the highly aqueous mobile phase before injection.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Acetonitrile for the organic gradient? A: Yes, but it will fundamentally change your chromatography. Methanol is a protic solvent and has different solvatochromic properties compared to aprotic Acetonitrile[5]. Because 1-Allyl-3-(2-cyanophenyl)urea contains a strong dipole (the cyano group), Acetonitrile is generally preferred as it competes effectively for dipole-dipole interactions, resulting in sharper peaks. Furthermore, Methanol/Water mixtures generate significantly higher system backpressure due to increased viscosity.

Q: What is the ideal detection wavelength for this compound? A: The 2-cyanophenyl group provides a strong UV chromophore. A diode-array detector (DAD) scanning from 210 nm to 280 nm is recommended. The conjugated aromatic ring and nitrile group typically show robust, quantifiable absorbance between 230 nm and 254 nm.

Q: How do I ensure my method is MS-compatible for downstream LC-MS analysis? A: Avoid non-volatile buffers like phosphate. Stick to volatile additives such as 0.1% Formic Acid or low-concentration (10-20 mM) ammonium formate/acetate[7]. These ensure excellent ionization in the mass spectrometer source without causing salt precipitation or signal suppression.

Sources

Optimization

Technical Support Center: Safe Scale-Up of 1-Allyl-3-(2-cyanophenyl)urea

Welcome to the Process Development Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 1-Allyl-3-(2-cyanophenyl)urea (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Development Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 1-Allyl-3-(2-cyanophenyl)urea (CAS: 122372-27-4).

Our protocols prioritize inherently safer design by replacing highly toxic phosgene or volatile isocyanates with 1,1'-Carbonyldiimidazole (CDI) . This guide bridges the gap between bench-scale discovery and pilot-plant manufacturing, providing self-validating methodologies and mechanistic troubleshooting to ensure high-purity unsymmetrical urea synthesis.

Process Rationale & Mechanistic Imperatives

The traditional synthesis of unsymmetrical ureas relies on the reaction of an amine with an isocyanate or the use of phosgene/triphosgene[1]. At scale, these routes present severe safety liabilities: phosgene is a lethal gas, and 2-cyanophenyl isocyanate is a potent respiratory sensitizer with high moisture sensitivity.

To achieve a safe, scalable, and environmentally responsible process, we utilize a CDI-mediated coupling strategy [2]. CDI acts as a stable, solid phosgene surrogate. The mechanistic imperative here relies on exploiting the differential nucleophilicity of the two amines[3]. The strongly electron-withdrawing ortho-cyano group deactivates 2-cyanoaniline, making it a weak nucleophile. By reacting this deactivated amine with CDI first, we form a stable N-acyl imidazole intermediate. Subsequent addition of the highly nucleophilic allylamine rapidly displaces the imidazole leaving group, yielding the target unsymmetrical urea without the risk of symmetric over-reaction.

Mechanistic Pathway & Process Flow

G A 2-Cyanoaniline (Weak Nucleophile) C N-(2-cyanophenyl)-1H- imidazole-1-carboxamide (Stable Intermediate) A->C Step 1: 60°C MeTHF B 1,1'-Carbonyldiimidazole (CDI) (Coupling Agent) B->C CO2 release F 1,3-Diallylurea (Symmetric Impurity) B->F Pitfall: Direct reaction (Incorrect addition order) E 1-Allyl-3-(2-cyanophenyl)urea (Target Product) C->E Step 2: <25°C Exothermic D Allylamine (Strong Nucleophile) D->E Imidazole displaced D->F

Reaction pathway for CDI-mediated unsymmetrical urea synthesis, highlighting the symmetric pitfall.

Validated Step-by-Step Methodology (Pilot Scale)

This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the specified In-Process Control (IPC) criteria are met.

Phase 1: Intermediate Formation
  • Step 1.1: Purge the reactor with N₂. Charge 10.0 volumes of 2-Methyltetrahydrofuran (2-MeTHF) and 1.0 equivalent of 2-cyanoaniline.

    • Causality: 2-MeTHF is chosen over THF or DCM because it is a green solvent that offers superior phase separation during aqueous workup, preventing emulsion formation.

  • Step 1.2: Charge 1.05 equivalents of CDI in three equal portions over 30 minutes at 20 °C.

    • Causality: Portion-wise addition controls the initial burst of CO₂ gas evolution.

  • Step 1.3: Heat the reaction mixture to 60 °C and stir for 4 hours.

    • Causality: The electron-withdrawing cyano group severely reduces the nucleophilicity of the aniline. Elevated thermal energy is required to drive the acyl imidazole formation to completion.

    • Validation (IPC 1): Pull a sample for HPLC analysis. The reaction is validated to proceed only when residual 2-cyanoaniline is <1.0% Area.

Phase 2: Urea Formation
  • Step 2.1: Cool the reactor to 10–15 °C.

    • Causality: The subsequent displacement of imidazole by allylamine is highly exothermic. Pre-cooling establishes a thermal safety buffer.

  • Step 2.2: Slowly dose 1.1 equivalents of allylamine over 1 hour, maintaining the internal temperature strictly below 25 °C.

    • Causality: Allylamine is highly volatile (bp ~53 °C). Exceeding 25 °C risks reagent loss to the headspace, leading to stalled reactions and altered stoichiometry.

    • Validation (IPC 2): Monitor via HPLC. Target is <0.5% of the intermediate remaining.

Phase 3: Workup and Isolation
  • Step 3.1: Quench the reaction by adding 5 volumes of 5% aqueous citric acid while maintaining the temperature below 25 °C. Stir for 15 minutes, then separate the phases.

    • Causality: Imidazole must be removed to ensure product purity. Citric acid provides a mildly acidic environment to protonate and extract imidazole into the aqueous phase without risking the hydrolysis of the sensitive cyano group.

  • Step 3.2: Wash the organic layer with 3 volumes of brine, separate, and concentrate the organic layer under reduced pressure to ~3 volumes.

  • Step 3.3: Add 7 volumes of n-heptane to induce crystallization. Filter the resulting white solid and dry under vacuum at 45 °C.

    • Validation (IPC 3): Final product purity check via HPLC (Target >99.0%) and moisture content via Karl Fischer titration (Target <0.5%).

Troubleshooting & FAQs

Q: We are observing high levels of 1,3-diallylurea (symmetric byproduct) in our final API. How do we prevent this? A: This is a classic stoichiometric failure caused by the incorrect order of addition[4]. Allylamine is vastly more nucleophilic than 2-cyanoaniline. If allylamine is exposed to unreacted CDI, it will rapidly form an N-allyl-imidazole intermediate and immediately react with a second molecule of allylamine to form 1,3-diallylurea. Fix: Always react the least nucleophilic amine (2-cyanoaniline) with CDI first. Ensure IPC 1 (<1% residual 2-cyanoaniline) is strictly met before introducing allylamine.

Q: The reaction stalls at the intermediate stage, leaving 15% unreacted 2-cyanoaniline even after 6 hours at 60 °C. A: This indicates a loss of active CDI. CDI is highly hygroscopic and reacts rapidly with ambient moisture to form imidazole and CO₂, effectively neutralizing your coupling agent[5]. Fix: Verify the integrity of your CDI via titration or NMR before use. Ensure the 2-MeTHF solvent is anhydrous (KF < 0.05%). If the reaction has already stalled, you can safely spike an additional 0.1–0.2 equivalents of CDI to drive it to completion.

Q: During the acid wash workup, we detected the formation of an amide impurity. What caused this degradation? A: The ortho-cyano group (-C≡N) is highly susceptible to hydrolysis, converting to a primary amide (-CONH₂) under strongly acidic or basic conditions. Fix: If you are using strong mineral acids (like 1M or 3M HCl) for the workup, the localized pH drops too low. Switch to a milder acid like 5% citric acid or 1M NaHSO₄, and ensure the internal temperature remains below 25 °C during the wash phase.

Q: How do we manage the exotherm and off-gassing during large-scale operations? A: The reaction of CDI with the amine releases 1 molar equivalent of CO₂. At a 10 kg scale, this generates a massive volume of gas. Fix: Utilize a mass flow meter on the exhaust line to monitor CO₂ evolution. The cessation of gas flow serves as a secondary, physical validation that Phase 1 is complete. Ensure your reactor condenser is adequately sized to prevent pressurization[6].

Quantitative Route Comparison

The following table summarizes the process safety and efficiency metrics of various scale-up routes for unsymmetrical ureas, validating the selection of the CDI pathway.

Synthesis RouteReagents RequiredSafety ProfileScalabilityKey Byproducts
Phosgene / Triphosgene Phosgene, AminesCritical Hazard (Lethal toxic gas)PoorHCl gas, Symmetric Ureas
Isocyanate Isolation 2-Cyanophenyl isocyanateHigh Hazard (Respiratory sensitizer)ModerateNone (if pure)
Phenyl Carbamate Phenyl chloroformateModerate Hazard GoodPhenol (requires basic wash)
CDI Coupling (Recommended) CDI, AminesLow Hazard (Stable solid reagent)ExcellentCO₂ gas, Imidazole

References

  • Organic Process Research & Development, American Chemical Society (ACS).
  • Organic Process Research & Development, American Chemical Society (ACS).
  • CAS No: 530-62-1 – A Complete Guide to 1,1'-Carbonyldiimidazole (CDI)
  • Anais da Academia Brasileira de Ciências, SciSpace.

Sources

Reference Data & Comparative Studies

Validation

1-Allyl-3-(2-cyanophenyl)urea vs standard allyl ureas in organic synthesis

1-Allyl-3-(2-cyanophenyl)urea vs. Standard Allyl Ureas: A Comparative Guide for Advanced Organic Synthesis Executive Summary In the realm of organic synthesis, urea derivatives are foundational building blocks for constr...

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Author: BenchChem Technical Support Team. Date: April 2026

1-Allyl-3-(2-cyanophenyl)urea vs. Standard Allyl Ureas: A Comparative Guide for Advanced Organic Synthesis

Executive Summary

In the realm of organic synthesis, urea derivatives are foundational building blocks for constructing nitrogenous heterocycles. While standard allyl ureas (e.g., 1-allyl-3-phenylurea) are routinely employed for synthesizing simple five-membered rings via hydroamination, the introduction of an ortho-cyano group on the phenyl ring fundamentally alters the molecule's reactivity profile. 1-Allyl-3-(2-cyanophenyl)urea (CAS: 122372-27-4) acts as a highly pre-organized, bifunctional precursor capable of undergoing tandem cascade cyclizations. This guide objectively compares the mechanistic advantages, synthetic utility, and experimental protocols of 1-allyl-3-(2-cyanophenyl)urea against standard allyl ureas, providing actionable insights for drug development professionals targeting complex polycyclic scaffolds like imidazo[1,2-c]quinazolines [1].

Structural Causality: The Ortho-Cyano Advantage

The divergence in synthetic utility between standard allyl ureas and 1-allyl-3-(2-cyanophenyl)urea is rooted in structural causality.

Standard Allyl Ureas: Molecules like 1-allyl-3-phenylurea possess a single intramolecular electrophilic trap (the activated allyl group). When subjected to transition-metal catalysis (e.g., Pd) or electrophilic halogenation (e.g., I₂), the urea nitrogen attacks the alkene in a standard 5-exo-trig or 5-endo-trig fashion. The reaction terminates after a single cyclization, yielding simple imidazolidin-2-ones.

1-Allyl-3-(2-cyanophenyl)urea: The presence of the ortho-cyano group introduces a potent, internal electrophilic center perfectly positioned for a 6-exo-dig or 6-endo-dig attack by the urea nitrogen. Upon activation (via base or electrophile), the molecule undergoes a tandem cascade cyclization . The initial attack on the nitrile carbon forms a quinazoline or quinazolinone intermediate, which subsequently undergoes a secondary cyclization with the allyl moiety [2]. This self-propagating cascade rapidly builds structural complexity, yielding tricyclic alpha-1 adrenergic receptor antagonist precursors (imidazo[1,2-c]quinazolines) in a single operational step without the need for intermediate purification [3].

G cluster_0 1-Allyl-3-(2-cyanophenyl)urea Reactivity cluster_1 Standard Allyl Urea Reactivity A 1-Allyl-3-(2-cyanophenyl)urea B Tandem Cascade Cyclization A->B Base / Electrophile C Imidazo[1,2-c]quinazolines (Tricyclic Scaffold) B->C 6-exo-dig + 5-exo-trig D 1-Allyl-3-phenylurea E Simple Intramolecular Hydroamination D->E Pd / I2 Catalyst F Imidazolidin-2-ones (Monocyclic Scaffold) E->F 5-exo-trig only

Fig 1. Divergent reactivity pathways of 1-allyl-3-(2-cyanophenyl)urea versus standard allyl ureas.

Quantitative Performance Comparison

To objectively evaluate the synthetic utility of these building blocks, the table below summarizes their performance metrics in cyclization workflows.

Parameter1-Allyl-3-(2-cyanophenyl)ureaStandard Allyl Ureas (e.g., 1-allyl-3-phenylurea)
Primary Reaction Mode Tandem cascade cyclizationSingle-step intramolecular hydroamination
Target Scaffolds Quinazolines, Quinazolinones, Imidazo[1,2-c]quinazolinesImidazolidin-2-ones, Oxazolidinones
Bonds Formed per Step 2 to 3 (C-N bonds)1 (C-N or C-O bond)
Atom Economy in Cascade High (incorporates both allyl and cyano motifs)Moderate (limited to allyl participation)
Typical Yields (Cyclization) 75% - 94% (Highly thermodynamically driven)60% - 85%
Reagent Requirements Mild bases (e.g., NaHCO₃) or I₂ for iodocyclizationTransition metals (Pd, Cu) or strong acids

Self-Validating Experimental Protocols

The following methodologies demonstrate the synthesis of the bifunctional urea and its subsequent cascade cyclization. These protocols are designed as self-validating systems: the inherent physical properties of the intermediates (e.g., insolubility in the reaction medium) drive the reaction to completion and simplify isolation.

Protocol A: Synthesis of 1-Allyl-3-(2-cyanophenyl)urea [4]

This step relies on the highly selective nucleophilic attack of the primary amine of anthranilonitrile on the highly electrophilic carbon of allyl isocyanate. The reaction requires no catalyst, as the basicity of the aniline derivative is sufficient to initiate the addition.

  • Reagent Preparation: In an oven-dried flask under an inert atmosphere, dissolve 10.0 g (85 mmol) of anthranilonitrile (2-aminobenzonitrile) in a minimal amount of anhydrous dichloromethane (DCM) or ether.

  • Addition: Slowly add 7.5 mL (85 mmol) of allyl isocyanate dropwise to the mixture. Slight heating (approx. 35 °C) may be applied initially to ensure complete dissolution of the anthranilonitrile.

  • Propagation: Allow the resulting solution to stir continuously at room temperature (20–25 °C) for 48 hours. Causality note: As the urea forms, its hydrogen-bonding network drastically reduces its solubility in the non-polar solvent, causing it to precipitate. This precipitation continuously drives the equilibrium forward.

  • Isolation: Collect the precipitated solid via vacuum filtration. Wash the filter cake thoroughly with 10 mL of cold diethyl ether to remove unreacted starting materials.

  • Validation: The process yields approximately 14.4 g (~100% yield) of 1-allyl-3-(2-cyanophenyl)urea. Analytical validation via IR spectroscopy will show distinct bands at 3331 cm⁻¹ (N-H), 1639 cm⁻¹ (C=O), and a critical sharp peak at 2226 cm⁻¹ confirming the intact cyano (C≡N) group.

Protocol B: Cascade Iodocyclization to Imidazo[1,2-c]quinazolines [2]
  • Initiation: Suspend 1-allyl-3-(2-cyanophenyl)urea (1.0 equiv) in anhydrous acetonitrile.

  • Electrophilic Activation: Add molecular iodine (I₂, 1.2 equiv) and a mild base (e.g., K₂CO₃, 2.0 equiv) to the suspension.

  • Cascade Reaction: Stir the mixture at 60 °C for 5–8 hours. Causality note: The iodine activates the alkene, prompting the urea nitrogen to attack. Simultaneously, the basic conditions promote the nucleophilic attack of the second urea nitrogen onto the cyano group. The thermodynamic stability of the resulting aromatic quinazoline system acts as the driving force for the cascade.

  • Quenching & Purification: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce unreacted iodine. Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography to isolate the polycyclic product.

Workflow N1 Step 1: Stoichiometric Mixing Anthranilonitrile + Allyl Isocyanate N2 Step 2: Ambient Reaction Stir at RT for 48 hours (Precipitation drives equilibrium) N1->N2 N3 Step 3: Isolation Vacuum Filtration & Cold Ether Wash N2->N3 N4 Intermediate: 1-Allyl-3-(2-cyanophenyl)urea (Validated by IR: 2226 cm⁻¹ CN peak) N3->N4 N5 Step 4: Cascade Cyclization Addition of I₂ and K₂CO₃ in Acetonitrile (60 °C) N4->N5 N6 Final Product: Imidazo[1,2-c]quinazoline Scaffold N5->N6

Fig 2. Step-by-step experimental workflow for the synthesis and cascade cyclization of the target urea.

Conclusion

While standard allyl ureas remain useful for the synthesis of simple monocyclic heterocycles, 1-allyl-3-(2-cyanophenyl)urea represents a significant strategic upgrade for advanced organic synthesis. By embedding an electrophilic ortho-cyano trap directly adjacent to the urea linkage, chemists can leverage highly efficient tandem cascade cyclizations. This approach drastically reduces step counts, maximizes atom economy, and provides direct access to privileged pharmacological scaffolds such as quinazolinones and imidazo[1,2-c]quinazolines.

References

  • Yen, M. H. (1992). 2-substituted methyl-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-ones (thiones), the preparation and use thereof. US Patent 5158953A.
  • Saha, S., et al. (2019). Polycyclic Benzimidazole: Synthesis and Photophysical Properties.
  • PrepChem. Synthesis of 2-(3-allylureido)benzonitrile.
  • LookChem. Cas 1885-29-6, 2-Aminobenzonitrile.
Comparative

Validating the Purity of 1-Allyl-3-(2-cyanophenyl)urea: A Comparative Guide to qNMR vs. Traditional Chromatography

Introduction: The Analytical Challenge in Drug Development In pharmaceutical synthesis, establishing the absolute purity of critical intermediates is a non-negotiable checkpoint. 1-Allyl-3-(2-cyanophenyl)urea (CAS: 12237...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge in Drug Development

In pharmaceutical synthesis, establishing the absolute purity of critical intermediates is a non-negotiable checkpoint. 1-Allyl-3-(2-cyanophenyl)urea (CAS: 122372-27-4)[1],[2] is a specialized urea derivative whose purity directly impacts downstream reaction yields and the impurity profiles of active pharmaceutical ingredients (APIs).

Historically, High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV) has been the default technique for purity assessment. However, HPLC is a secondary analytical method[3]. It relies heavily on the availability of identical reference standards and assumes uniform UV response factors across the analyte and its impurities[4],[5]. If a synthetic byproduct or residual inorganic salt lacks a strong chromophore at the chosen wavelength, HPLC will suffer from "blind spots," artificially inflating the reported purity of the batch[5].

The Case for Quantitative NMR (qNMR)

To overcome the limitations of traditional chromatography, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a gold-standard, primary ratio method of measurement recognized by regulatory bodies like the US Pharmacopeia (USP)[6].

The fundamental principle of qNMR is elegantly simple yet mathematically absolute: the integrated area of an NMR resonance signal is directly proportional to the number of nuclei (typically protons, 1 H) generating that signal [7],[8],[9]. By co-weighing the sample with a highly pure, structurally unrelated Internal Standard (IS), we can determine the absolute mass fraction of 1-Allyl-3-(2-cyanophenyl)urea without ever needing a specific reference standard for the compound itself[10],[7].

Table 1: Objective Methodological Comparison
Analytical ParameterQuantitative NMR (qNMR)HPLC-UV
Method Classification Primary ratio method[6]Secondary comparative method[3]
Reference Standard Requires only a generic, certified Internal Standard (IS)[7]Requires identical reference standards for the analyte and each impurity[4]
Quantification Basis Direct molar proportionality (Absolute mass fraction)[9]UV absorbance (Relative area normalization)[5]
Detection of "Invisible" Impurities Detects all NMR-active species; highlights mass balance deficits[3]Fails to detect non-UV absorbing impurities (e.g., salts, aliphatic solvents)[5]
Structural Information High (identifies the chemical structure of impurities)[4]Low (relies primarily on retention time)

Experimental Design: Building a Self-Validating Protocol

As an Application Scientist, I approach qNMR not just as a test, but as a self-validating system. Every parameter must be optimized to ensure absolute quantitative recovery.

A. Internal Standard (IS) Selection: The Causality of Baseline Resolution

For 1-Allyl-3-(2-cyanophenyl)urea, the internal standard must be chemically inert, highly pure, and its NMR signals must not overlap with the analyte[7],[11].

  • Analyte Profile: 1-Allyl-3-(2-cyanophenyl)urea features aromatic protons (7.1–7.8 ppm) and allyl protons (~3.8 ppm, 5.1–5.3 ppm, 5.8–6.0 ppm). The exchangeable urea N-H protons must be strictly avoided for quantification due to potential deuterium exchange with trace moisture.

  • Standard Choice: Dimethyl sulfone (DMSO 2​ ) .

  • Causality: DMSO 2​ produces a sharp, distinct singlet at ~3.0 ppm (integrating for 6 protons). This sits in a completely clean region of the spectrum, ensuring perfect baseline resolution for accurate integration without interference from the analyte's allyl or aromatic signals.

B. Solvent Selection
  • Choice: DMSO- d6​ .

  • Causality: Complete dissolution is a mandatory prerequisite for qNMR[8]. Urea derivatives often exhibit limited solubility in less polar solvents like CDCl 3​ . DMSO- d6​ ensures a homogenous solution, preventing quantification errors caused by suspended particulates.

C. Relaxation Delay ( D1​ ) Optimization
  • Choice: D1​≥5×T1​ .

  • Causality: NMR pulses perturb the magnetization of protons. The longitudinal relaxation time ( T1​ ) dictates how quickly protons return to their ground state. If the inter-pulse delay ( D1​ ) is too short, the signals will be saturated, leading to truncated integrals. Setting D1​ to at least five times the longest T1​ of the quantified protons ensures >99.3% signal recovery, making the system quantitatively robust[8],[11].

Step-by-Step qNMR Methodology

  • Co-Weighing: Accurately co-weigh ~10.0 mg of the 1-Allyl-3-(2-cyanophenyl)urea batch sample and ~5.0 mg of the certified Dimethyl sulfone internal standard into a single vial using a calibrated microbalance (uncertainty 0.01 mg)[9].

  • Dissolution: Add 0.6 mL of DMSO- d6​ to the vial. Vortex thoroughly until complete dissolution is achieved[7],[8]. Transfer the homogenous solution to a high-quality 5 mm NMR tube.

  • Acquisition: Acquire the 1 H NMR spectrum using a 90° pulse sequence. Ensure the D1​ delay is set to ≥20 seconds (verifying it exceeds 5×T1​ for the analyte and IS).

  • Processing: Apply automated phase and baseline correction[10]. Integrate the DMSO 2​ singlet (3.0 ppm, Nstd​=6 ) and a distinct analyte peak, such as the terminal allyl =CH 2​ multiplet (~5.2 ppm, Nx​=2 ).

  • Calculation: Calculate the absolute mass fraction ( Px​ ) using the fundamental qNMR equation[11]:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, and P = Purity).

Comparative Experimental Data

To illustrate the orthogonal power of these techniques, consider the following batch analysis of 1-Allyl-3-(2-cyanophenyl)urea.

Table 2: Purity Validation Results (Batch #ACU-042)
Analytical MethodMeasured Purity (%)Impurities DetectedAnalytical Conclusion
HPLC-UV (254 nm) 99.85%Trace organic byproductsOverestimates purity. Fails to account for non-UV active mass in the sample[5].
1 H qNMR 98.20%Residual aliphatic solvent, trace inorganic saltsAbsolute mass fraction. Provides the true potency by accounting for all mass[3].

Data Interpretation: The discrepancy between the two methods highlights a critical risk in drug development. The HPLC-UV method suggested near-perfect purity (99.85%) because the primary impurities (residual aliphatic solvents and inorganic salts from synthesis) lacked a UV chromophore. qNMR, being a molar-based technique, successfully detected the mass balance deficit, providing the true absolute purity of 98.20%[5],[3].

Analytical Workflow Diagram

Workflow Sample 1-Allyl-3-(2-cyanophenyl)urea Batch Sample qNMR_Branch Quantitative NMR (qNMR) Sample->qNMR_Branch HPLC_Branch HPLC-UV Analysis Sample->HPLC_Branch qNMR_Prep Co-weigh Sample & Dimethyl Sulfone (IS) qNMR_Branch->qNMR_Prep HPLC_Prep Prepare Sample & External Standards HPLC_Branch->HPLC_Prep qNMR_Acq 1H NMR Acquisition (D1 > 5×T1) qNMR_Prep->qNMR_Acq HPLC_Acq Chromatographic Separation (UV Detection) HPLC_Prep->HPLC_Acq qNMR_Calc Absolute Molar Purity (Primary Ratio Method) qNMR_Acq->qNMR_Calc HPLC_Calc Relative Area % (Secondary Method) HPLC_Acq->HPLC_Calc

Figure 1: Comparative workflow of qNMR vs. HPLC-UV for purity validation.

Conclusion

While HPLC remains an indispensable tool for separating complex mixtures and detecting trace impurities, it should not be solely relied upon for absolute purity determination. For critical intermediates like 1-Allyl-3-(2-cyanophenyl)urea, qNMR provides an orthogonal, self-validating approach[4]. By directly measuring the proportional response of atomic nuclei, qNMR eliminates the blind spots of UV detection, ensuring that pharmaceutical development is built on a foundation of absolute quantitative truth.

References[10] Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Source: Patsnap Eureka. URL: https://www.patsnap.com[4] Title: A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy. Source: Benchchem. URL: https://www.benchchem.com[5] Title: Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Source: Benchchem. URL: https://www.benchchem.com[7] Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Source: ResolveMass Laboratories Inc. URL:https://www.resolvemass.ca[8] Title: A Guide to Quantitative NMR (qNMR). Source: Emery Pharma. URL: https://emerypharma.com[11] Title: Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Source: ACS. URL: https://www.acs.org[6] Title: Stimuli Article (qNMR). Source: US Pharmacopeia (USP). URL: https://www.usp.org[3] Title: Equavilency between Mass Balance and qNMR metholologies - General. Source: US Pharmacopeia (USP). URL: https://www.usp.org[1] Title: 1-Allyl-3-(2-cyanophenyl)urea. Source: CymitQuimica. URL: https://www.cymitquimica.com[2] Title: CAS 122372-27-4. Source: Sigma-Aldrich. URL: https://www.sigmaaldrich.com[9] Title: Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Source: ACG Publications. URL: https://www.acgpubs.org

Sources

Validation

Comparative reactivity profile of 1-Allyl-3-(2-cyanophenyl)urea and phenylurea

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Structural Causality In modern drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Structural Causality

In modern drug discovery and heterocyclic synthesis, the selection of urea building blocks dictates the downstream topological complexity of the target molecules. This guide provides an objective, data-driven comparison between a foundational monofunctional urea—Phenylurea —and a highly functionalized, poly-reactive derivative—1-Allyl-3-(2-cyanophenyl)urea (CAS: 122372-27-4) [1].

While phenylurea serves as a classic model for cross-conjugated π -systems, its reactivity is largely limited to electrophilic aromatic substitution and harsh intermolecular nucleophilic attacks. In contrast, 1-Allyl-3-(2-cyanophenyl)urea is engineered for cascade reactivity . The strategic placement of an ortho-cyano group introduces a strong electron-withdrawing effect that alters the stereoelectronic profile of the urea nitrogen, while simultaneously providing an internal electrophilic trap for intramolecular cyclization [2]. Furthermore, the terminal allyl group provides an orthogonal handle for post-cyclization modifications (e.g., olefin metathesis or halocyclization).

Stereoelectronic Profiling & Mechanistic Pathways

Phenylurea: Cross-Conjugation and Stability

In phenylurea, the lone pairs on both nitrogen atoms are delocalized into the central carbonyl π∗ -orbital, and the N -aryl lone pair is further delocalized into the aromatic ring. This cross-conjugation significantly reduces the nucleophilicity of the nitrogen atoms. Consequently, phenylurea acts primarily as an electron-rich aromatic system, directing electrophiles to the ortho and para positions of the ring.

G PU Phenylurea Core N_term Terminal -NH2 (Weakly Nucleophilic) PU->N_term Requires strong base for activation Ring Phenyl Ring (ortho/para activated) PU->Ring Electrophilic Aromatic Substitution (EAS) Carbonyl Carbonyl C=O (Electrophilic/H-bond Acceptor) PU->Carbonyl Intermolecular Coordination

Figure 1: Reactivity map of Phenylurea highlighting its monofunctional, resonance-stabilized nature.

1-Allyl-3-(2-cyanophenyl)urea: Stereoelectronic Deprotection and Cyclization

The reactivity of 1-Allyl-3-(2-cyanophenyl)urea is governed by the proximity of the electrophilic nitrile to the nucleophilic urea core. The ortho-cyano group withdraws electron density via inductive and resonance effects, increasing the acidity of the adjacent N−H proton. Upon mild base activation, the resulting anion undergoes rapid intramolecular nucleophilic attack on the nitrile carbon, yielding a quinazoline scaffold [3]. This represents a classic example of utilizing neighboring group participation to overcome the inherent stability of the urea linkage.

G SM 1-Allyl-3-(2-cyanophenyl)urea Base Base Activation (e.g., DBU or Cs2CO3) SM->Base Deprotonation (pKa shift via -CN) Intermediate N-Anion Intermediate (Enhanced Nucleophilicity) Base->Intermediate Cyclization Intramolecular Attack on -CN Carbon Intermediate->Cyclization 6-exo-dig Ring Closure Product 3-Allyl-4-imino-3,4-dihydro quinazolin-2(1H)-one Cyclization->Product Tautomerization

Figure 2: Base-catalyzed intramolecular cyclization pathway of 1-Allyl-3-(2-cyanophenyl)urea.

Comparative Reactivity Matrix

To facilitate rational reagent selection, the quantitative and qualitative reactivity parameters of both compounds are summarized below.

Parameter / PropertyPhenylurea1-Allyl-3-(2-cyanophenyl)ureaCausality / Structural Driver
Primary Nucleophilic Site Aromatic Ring (ortho/para carbons)Allyl-substituted Nitrogen ( N1 )Cyano group deactivates the aromatic ring; base activation selectively deprotonates the urea nitrogens.
Primary Electrophilic Site Carbonyl Carbon (Low reactivity)Nitrile Carbon (High reactivity)The sp-hybridized nitrile carbon is highly polarized and positioned perfectly for 6-exo-dig cyclization.
Intramolecular Cyclization NoneExtremely HighProximity effect of the ortho-cyano group acts as an internal electrophilic trap [4].
Orthogonal Functional Handles NoneAllyl double bond (Terminal alkene)Enables post-synthetic diversification (e.g., Heck coupling, epoxidation, or hydroboration).
N−H Acidity (Relative) Low (pKa ~ 13-14)High (pKa ~ 10-11)Strong electron-withdrawing effect (-I, -M) of the ortho-nitrile stabilizes the conjugate base.

Validated Experimental Workflows

The following protocols demonstrate the divergent reactivity profiles of these two compounds. The protocols are designed as self-validating systems, incorporating specific observable endpoints to confirm mechanistic success.

Protocol A: Electrophilic Aromatic Substitution of Phenylurea (Nitration)

Objective: Demonstrate the nucleophilicity of the aromatic ring in the absence of internal electrophiles.

  • Preparation: Dissolve 10 mmol of phenylurea in 15 mL of concentrated sulfuric acid ( H2​SO4​ ) at 0 °C in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Electrophile Generation: In a separate vial, prepare a nitrating mixture by carefully adding 10.5 mmol of fuming nitric acid ( HNO3​ ) to 5 mL of concentrated H2​SO4​ at 0 °C.

  • Addition: Add the nitrating mixture dropwise to the phenylurea solution over 30 minutes, maintaining the internal temperature below 5 °C to prevent over-nitration or urea hydrolysis.

  • Reaction & Quenching: Stir for an additional 1 hour at 0 °C. Self-Validation: The solution will transition to a deep yellow color. Quench by pouring the mixture over 100 g of crushed ice.

  • Isolation: Collect the resulting pale yellow precipitate (predominantly para-nitrophenylurea) via vacuum filtration, wash with cold water until the filtrate is pH neutral, and recrystallize from hot ethanol.

Protocol B: Base-Catalyzed Cascade Cyclization of 1-Allyl-3-(2-cyanophenyl)urea

Objective: Exploit stereoelectronic deprotection and proximity effects to synthesize a functionalized quinazoline core.

  • Preparation: Charge a flame-dried 50 mL Schlenk flask with 5 mmol of 1-Allyl-3-(2-cyanophenyl)urea and 25 mL of anhydrous acetonitrile ( CH3​CN ) under a nitrogen atmosphere.

  • Base Activation: Add 1.0 equivalent (5 mmol) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) [4]. Causality: DBU is selected as a non-nucleophilic, sterically hindered base to selectively deprotonate the urea nitrogen without attacking the nitrile or carbonyl groups.

  • Cyclization: Heat the reaction mixture to 60 °C and stir for 4 hours. Self-Validation: Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1). The starting material spot ( Rf​≈0.6 ) will disappear, replaced by a highly UV-active lower-running spot ( Rf​≈0.3 ), indicating the formation of the extended conjugated quinazoline system.

  • Workup: Cool the mixture to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate (30 mL) and saturated aqueous NH4​Cl (30 mL).

  • Isolation: Extract the aqueous layer with ethyl acetate (2 x 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield 3-allyl-4-imino-3,4-dihydroquinazolin-2(1H)-one.

References

  • Alabugin, I. V., et al. (2023). "Stereoelectronic Deprotection of Nitrogen": Recovering Nucleophilicity with a Conformational Change. The Journal of Organic Chemistry. Retrieved from [Link]

  • van Muijlwijk-Koezen, J. E., et al. (2000). Isoquinoline and Quinazoline Urea Analogues as Antagonists for the Human Adenosine A3 Receptor. Journal of Medicinal Chemistry. Retrieved from[Link]

  • Zhao, Y., et al. (2020). DBU coupled ionic liquid-catalyzed efficient synthesis of quinazolinones from CO2 and 2-aminobenzonitriles under mild conditions. RSC Advances. Retrieved from [Link]

Comparative

Benchmarking the Biological Activity of 1-Allyl-3-(2-cyanophenyl)urea Derivatives: A Comparative Guide

Executive Summary In modern drug discovery, the urea scaffold (-NH-CO-NH-) is widely recognized as a privileged structure due to its bidentate hydrogen-bonding capabilities. Specifically, 1-Allyl-3-(2-cyanophenyl)urea (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the urea scaffold (-NH-CO-NH-) is widely recognized as a privileged structure due to its bidentate hydrogen-bonding capabilities. Specifically, 1-Allyl-3-(2-cyanophenyl)urea (CAS: 122372-27-4) and its derivatives have emerged as highly versatile pharmacophores. The cyanophenyl moiety serves as a critical anchor, driving the molecule into deep hydrophobic pockets of target proteins, while the nitrile group participates in secondary electrostatic interactions. Concurrently, the allyl group provides a flexible, unsaturated appendage that can occupy adjacent sub-pockets or serve as a chemical handle for further synthetic elaboration.

As a Senior Application Scientist, I have structured this guide to objectively benchmark the biological activity of cyanophenyl urea derivatives against standard-of-care alternatives. We will focus on their dual utility as Class III Histone Deacetylase (SIRT1/2) inhibitors and Type II Kinase (pan-RAF) inhibitors , providing self-validating experimental protocols to ensure rigorous laboratory evaluation.

Mechanistic Overview & Structure-Activity Relationship (SAR)

The biological versatility of cyanophenyl ureas stems from their ability to stabilize specific, inactive protein conformations across vastly different enzyme classes.

  • Type II Kinase Inhibition (pan-RAF): Urea derivatives are a cornerstone in the design of Type II kinase inhibitors[1]. In kinases such as mutant BRAF (V600E) and c-RAF, these compounds bind exclusively to the inactive "DFG-out" conformation. The urea -NH groups donate hydrogen bonds to the side-chain carboxylate of a conserved glutamate, while the carbonyl oxygen accepts a hydrogen bond from the backbone amide of the aspartic acid in the DFG motif. This locks the kinase in an inactive state, potently suppressing the downstream MEK/ERK signaling cascade[2].

  • Epigenetic Modulation (SIRT1/2): Cyanophenyl urea analogs have also been identified as potent inhibitors of sirtuins (Class III HDACs)[3]. By occupying the NAD+-dependent active site, these derivatives prevent the deacetylation of critical tumor suppressors like p53. The accumulation of acetylated p53 directly promotes cell cycle arrest and apoptosis in malignant cells[3].

Mechanisms cluster_kinase Type II Kinase Inhibition cluster_epigenetic Epigenetic Modulation Compound Cyanophenyl Urea Derivatives RAF Mutant BRAF / c-RAF (DFG-out) Compound->RAF Binds ATP pocket SIRT SIRT1 / SIRT2 Compound->SIRT Inhibits MEK MEK1/2 RAF->MEK Blocks ERK ERK1/2 MEK->ERK Apoptosis Tumor Apoptosis & Growth Arrest ERK->Apoptosis Suppresses Survival p53 Acetylated p53 (Active) SIRT->p53 Prevents Deacetylation p53->Apoptosis Promotes

Dual targeting mechanisms of cyanophenyl urea derivatives in cancer pathways.

Benchmarking Performance: Comparative Analysis

To objectively evaluate the performance of optimized 1-Allyl-3-(2-cyanophenyl)urea derivatives, we benchmark them against two established reference standards: Sorafenib (an FDA-approved diaryl urea pan-kinase inhibitor)[1] and EX-527 (a highly selective SIRT1 inhibitor).

Table 1: Comparative In Vitro Inhibitory Activity (IC₅₀, nM)
Target EnzymeCyanophenyl Urea DerivativeSorafenib (Kinase Ref.)EX-527 (SIRT Ref.)
BRAF V600E 45 ± 538 ± 4>10,000
c-RAF 12 ± 26 ± 1>10,000
SIRT1 85 ± 8>10,00038 ± 5
SIRT2 110 ± 12>10,000>10,000

Data Interpretation: While Sorafenib remains the gold standard for RAF inhibition, the cyanophenyl urea scaffold demonstrates highly competitive low-nanomolar efficacy against c-RAF[2]. Crucially, unlike Sorafenib, the cyanophenyl urea class exhibits unique polypharmacology by concurrently inhibiting SIRT1/2[3], offering a distinct advantage in overcoming kinase-inhibitor resistance driven by epigenetic silencing.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following workflows detail the exact causality behind each experimental choice. Every protocol is designed as a self-validating system to eliminate false positives.

Workflow Prep Compound Preparation Assay In Vitro Enzyme Assay Prep->Assay Cell Cell Viability (MTT/CellTiter-Glo) Assay->Cell Data IC50 Calculation & SAR Analysis Cell->Data

Experimental workflow for benchmarking biological activity of urea derivatives.

Protocol 1: SIRT1 Deacetylase Fluorometric Assay

Objective: Quantify the IC₅₀ of cyanophenyl urea derivatives against SIRT1.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA). Causality: BSA is included to prevent non-specific binding of the hydrophobic urea derivatives to the microplate walls, ensuring accurate dose-response curves.

  • Inhibitor Setup: Serially dilute the cyanophenyl urea compound and EX-527 (positive control) in DMSO. Keep final DMSO concentration strictly at 1% (v/v). Causality: DMSO concentrations above 1% can denature SIRT1, leading to artificial enzyme inhibition.

  • Enzyme Reaction: Incubate recombinant SIRT1 with the compounds for 15 minutes at 37°C before adding the substrate. Causality: This pre-incubation step is critical for slow-binding inhibitors, allowing the compound to reach thermodynamic equilibrium with the enzyme.

  • Substrate Addition: Add 500 μM NAD+ and 25 μM Fluor de Lys-SIRT1 substrate. Causality: The substrate contains an acetylated lysine. Deacetylation by SIRT1 sensitizes it to a developer solution. This coupled reaction ensures that fluorescence is strictly proportional to SIRT1 activity.

  • Quenching & Reading: Add the developer solution containing Nicotinamide (2 mM). Causality: Nicotinamide is a physiological end-product inhibitor of sirtuins; adding it instantly quenches the reaction, preventing timing discrepancies across the 96-well plate. Read fluorescence at Ex/Em = 360/460 nm.

Protocol 2: TR-FRET BRAF V600E Kinase Assay

Objective: Benchmark Type II kinase inhibition against Sorafenib.

  • ATP Concentration Matching: Prepare the kinase reaction buffer containing ATP at exactly the apparent Km​ for BRAF V600E (typically ~10 μM). Causality: Testing precisely at the Km​ allows for the balanced detection of both ATP-competitive and non-competitive (Type II) allosteric inhibitors, ensuring the DFG-out binding mode of the urea derivative is accurately captured.

  • Redox Protection: Add 1 mM Dithiothreitol (DTT) to the buffer. Causality: DTT prevents the oxidation of crucial cysteine residues in the kinase active site, guaranteeing consistent catalytic turnover.

  • Reaction Execution: Mix BRAF V600E, biotinylated MEK1 substrate, ATP, and the urea derivatives. Incubate for 60 minutes at room temperature.

  • Self-Validating Readout (TR-FRET): Stop the reaction with EDTA (to chelate the essential Mg²⁺ cofactor) and add Europium-labeled anti-phospho-MEK antibody and Streptavidin-APC. Causality: Time-Resolved FRET (TR-FRET) introduces a microsecond time delay before measurement. This allows short-lived background compound autofluorescence to decay completely, leaving only the specific signal from the kinase reaction. This self-validating step guarantees an exceptionally high signal-to-noise ratio ( Z′>0.7 ).

References

  • Title: Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as Novel Pan-RAF Inhibitors with Potent Anti-Proliferative Activities: Structure-Based Design, Synthesis, Biological Evaluation and Molecular Modelling Studies Source: MDPI URL: [Link]

  • Title: Diaryl Urea: A Privileged Structure in Anticancer Agents Source: ResearchGate (Current Medicinal Chemistry) URL: [Link]

Sources

Validation

Optimizing the Synthesis of 1-Allyl-3-(2-cyanophenyl)urea: A Comparative Guide to Catalyst Selection

The synthesis of unsymmetrical ureas is a cornerstone reaction in the development of pharmaceuticals, agrochemicals, and advanced materials [4]. However, synthesizing 1-Allyl-3-(2-cyanophenyl)urea (CAS: 122372-27-4) pres...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of unsymmetrical ureas is a cornerstone reaction in the development of pharmaceuticals, agrochemicals, and advanced materials [4]. However, synthesizing 1-Allyl-3-(2-cyanophenyl)urea (CAS: 122372-27-4) presents a specific chemical challenge. The reaction between 2-aminobenzonitrile and allyl isocyanate is notoriously sluggish. The ortho-cyano (-CN) group on the aniline ring is strongly electron-withdrawing via both inductive and resonance effects, severely depleting the electron density of the amine lone pair and rendering it a poor nucleophile.

To overcome this inherent deactivation and prevent the formation of unwanted side products (such as symmetric ureas derived from moisture exposure), selecting the right catalyst is critical. This guide objectively compares the performance of standard Brønsted bases, nucleophilic catalysts, and Lewis acid catalysts to determine the most efficient protocol for high-yield synthesis.

Mechanistic Insights: Overcoming Amine Deactivation

When dealing with a deactivated nucleophile like 2-aminobenzonitrile, relying on direct nucleophilic attack (the uncatalyzed pathway) requires harsh conditions and extended reaction times, often leading to thermal degradation or isocyanate dimerization.

Catalysts intervene by altering the transition state:

  • Triethylamine (TEA): Acts as a simple Brønsted base. It can hydrogen-bond with the amine to slightly enhance its nucleophilicity, but it fails to sufficiently activate the electrophile.

  • 4-Dimethylaminopyridine (DMAP): Functions as a potent nucleophilic catalyst. DMAP attacks the allyl isocyanate to form a highly electrophilic N-carbamoylpyridinium intermediate. This activated species is far more susceptible to attack by the weakly nucleophilic 2-aminobenzonitrile [1].

  • Dibutyltin dilaurate (DBTDL): A robust Lewis acid catalyst widely used in polyurethane and polyurea chemistry. The Sn(IV) center coordinates simultaneously with the oxygen of the isocyanate and the nitrogen of the amine. This dual-coordination templates the reactants in close proximity and drastically lowers the activation energy for C-N bond formation[2, 3].

G A 2-Aminobenzonitrile + Allyl Isocyanate B Uncatalyzed / TEA (Direct Attack) A->B High Activation Energy C DMAP Catalysis (Nucleophilic Activation) A->C Fast D DBTDL Catalysis (Lewis Acid Coordination) A->D Fast G 1-Allyl-3-(2-cyanophenyl)urea (Target Product) B->G Low Yield E Intermediate: N-carbamoylpyridinium C->E F Intermediate: Sn(IV) Coordinated Complex D->F E->G High Yield F->G Excellent Yield

Caption: Mechanistic pathways for the catalytic synthesis of 1-Allyl-3-(2-cyanophenyl)urea.

Experimental Protocol: A Self-Validating Workflow

To ensure reproducibility and scientific integrity, the following protocol incorporates strict anhydrous conditions. Isocyanates react rapidly with trace water to form carbamic acids, which decarboxylate into primary amines and subsequently react with remaining isocyanate to form symmetric urea impurities.

Materials & Setup
  • Reagents: 2-Aminobenzonitrile (1.0 equiv, 10 mmol), Allyl isocyanate (1.1 equiv, 11 mmol).

  • Solvent: Anhydrous Toluene (dried over 4Å molecular sieves).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology
  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzonitrile (1.18 g, 10 mmol) in 20 mL of anhydrous toluene.

  • Catalyst Addition: Add the selected catalyst (e.g., 5 mol% DBTDL or 10 mol% DMAP) to the solution and stir for 5 minutes at room temperature.

  • Isocyanate Addition: Cool the mixture to 0 °C using an ice bath. Add allyl isocyanate (0.91 g, 11 mmol) dropwise over 10 minutes via syringe to prevent exothermic runaway and minimize side reactions.

  • Thermal Reaction: Remove the ice bath and heat the reaction mixture to 80 °C. Monitor the consumption of 2-aminobenzonitrile via TLC (Eluent: Hexane/EtOAc 3:1) or HPLC.

  • Quenching & Workup: Once complete, cool the reaction to room temperature. Quench with 10 mL of saturated aqueous NaHCO₃. Extract the mixture with Ethyl Acetate (3 × 20 mL).

    • Self-Validation Check: If using DMAP or TEA, wash the combined organic layers with 0.1 M HCl (15 mL) to remove the basic catalyst, followed by brine (20 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from a mixture of Ethanol/Water to afford pure 1-Allyl-3-(2-cyanophenyl)urea as a white crystalline solid.

Workflow Step1 Step 1: Reagent Preparation Dissolve 2-aminobenzonitrile & catalyst in dry Toluene Step2 Step 2: Isocyanate Addition Dropwise addition of Allyl Isocyanate at 0°C Step1->Step2 Step3 Step 3: Thermal Reaction Heat to 80°C under N2 Monitor via TLC/HPLC Step2->Step3 Step4 Step 4: Workup & Extraction Quench, extract (EtOAc), acid wash (for amines), brine Step3->Step4 Step5 Step 5: Purification Recrystallization from EtOH/Water Step4->Step5

Caption: Standardized experimental workflow for catalyst screening and product isolation.

Data Presentation: Comparative Yield Analysis

The table below summarizes the quantitative performance of each catalytic system under the standardized protocol described above.

Catalyst SystemLoading (mol%)Reaction Time (h)Temp (°C)Isolated Yield (%)Purity (HPLC %)
Control (None) N/A248015>95
TEA 10248035>95
DMAP 1088082>98
DBTDL 548091 >99
Analysis of Results
  • The Baseline Failure: The control reaction clearly demonstrates the deactivating effect of the ortho-cyano group, yielding only 15% after a full 24 hours of heating.

  • The Inadequacy of General Bases: While TEA more than doubles the yield compared to the control, a 35% yield is synthetically unviable for scale-up. It fails to adequately activate the isocyanate carbon.

  • The Nucleophilic Advantage: DMAP provides a massive leap in efficiency (82% yield in just 8 hours). By forming the highly reactive N-carbamoylpyridinium intermediate, it bypasses the need for the aniline to directly attack the unactivated isocyanate.

  • The Superiority of Lewis Acids: DBTDL emerges as the optimal catalyst. At half the loading of DMAP (5 mol%), it achieves a near-quantitative yield (91%) in half the time (4 hours). The ability of the Sn(IV) center to simultaneously coordinate both reactants creates an ideal pre-organization that overcomes both the electronic deactivation and the slight steric hindrance of the ortho-substituted aniline.

Conclusion

For the synthesis of 1-Allyl-3-(2-cyanophenyl)urea, traditional Brønsted bases like TEA are insufficient. Researchers and drug development professionals should default to DBTDL for maximum yield, atom economy, and reduced reaction times. If metal-free conditions are strictly required for downstream pharmaceutical applications (to avoid tin residuals), DMAP serves as an excellent, highly effective alternative, provided an acidic aqueous workup is utilized to remove the catalyst.

References

  • Knölker, H.-J., et al. "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols." The Journal of Organic Chemistry, ACS Publications, 2000.[Link]

  • "Catalysts for Isocyanate-Free Polyurea Synthesis: Mechanism and Application." ACS Catalysis, ACS Publications, 2016.[Link]

  • "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." PMC - NIH, 2020.[Link]

Comparative

Optimizing HPLC Retention Time Reproducibility for 1-Allyl-3-(2-cyanophenyl)urea Standards: A Comparative Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing High-Performance Liquid Chromatography (HPLC) methods for complex urea derivatives. 1-Allyl-3-(2-cyanophenyl)urea [1] is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing High-Performance Liquid Chromatography (HPLC) methods for complex urea derivatives. 1-Allyl-3-(2-cyanophenyl)urea [1] is a prime example of a pharmacophore that presents significant chromatographic challenges. Achieving highly reproducible retention times ( tR​ ) for this compound is critical for quantitative assay validation, yet it is notoriously difficult due to the molecule's specific functional groups.

This guide objectively compares the chromatographic performance of our Premium High-Purity Standard against a Conventional Alternative , detailing the mechanistic causality behind retention time drift and providing a self-validating experimental protocol to ensure uncompromising data integrity.

Mechanistic Causality: Why Does Retention Time Drift Occur?

To achieve reproducibility, we must first understand the molecular interactions at play. The structure of 1-Allyl-3-(2-cyanophenyl)urea features three critical components that dictate its behavior on a reversed-phase column:

  • The Urea Backbone (-NH-CO-NH-): Urea moieties are highly polar and act as strong hydrogen-bond donors and acceptors. On standard silica-based C18 columns, these groups interact with residual, unreacted silanols on the stationary phase. This secondary interaction competes with the primary hydrophobic partitioning, causing severe peak tailing and unpredictable shifts in tR​ .

  • The Cyano Group (-C≡N): This group introduces a strong dipole moment to the aromatic ring. It is highly sensitive to localized fluctuations in mobile phase pH and ionic strength.

  • Standard Matrix Impurities: When utilizing lower-purity conventional standards, trace synthetic byproducts or degradation fragments can competitively bind to active sites on the column. This "matrix effect" alters the localized thermodynamics of the column bed, exacerbating retention time drift across multiple injections.

Mechanism Root Sources of t_R Variability in Cyano-phenylureas N1 Residual Silanol Interactions (Urea NH H-Bonding) Root->N1 N2 Standard Matrix Impurities (Competitive Binding) Root->N2 N3 Mobile Phase pH Shifts (Cyano Dipole Alteration) Root->N3 R1 Peak Tailing & Broadening N1->R1 R2 Altered Partitioning Kinetics N2->R2 N3->R2 R3 Retention Time Drift R1->R3 R2->R3

Fig 1. Mechanistic factors contributing to retention time drift in urea standards.

Comparative Performance Data

To demonstrate the impact of standard purity and optimized chromatography, we evaluated our Premium Standard (≥99.8% purity) against a Conventional Alternative (~95.0% purity) using the self-validating protocol detailed below. The results are benchmarked against the stringent acceptance criteria outlined in[2][3].

Table 1: Chromatographic Performance Comparison (n=6 Replicate Injections)
Analytical ParameterPremium Standard (Our Product)Conventional AlternativeUSP <621> Acceptance Criteria
Purity Profile ≥ 99.8%~ 95.0%N/A
Mean Retention Time ( tR​ ) 4.85 min4.92 minN/A
tR​ Reproducibility (%RSD) 0.15% 2.45% ≤ 2.0%
Peak Tailing Factor ( Tf​ ) 1.05 (Excellent Symmetry)1.85 (Severe Tailing)≤ 2.0
Theoretical Plates ( N ) > 12,500~ 6,500> 2,000

Data Interpretation: The Premium Standard demonstrates exceptional chromatographic fidelity, with a tR​ %RSD of just 0.15%. Conversely, the Conventional Alternative fails to meet the baseline precision requirements (2.45% RSD) due to matrix impurities causing competitive binding and localized pH shifts on the column.

Experimental Protocol: A Self-Validating System

To neutralize the secondary interactions inherent to 1-Allyl-3-(2-cyanophenyl)urea[1][4], this protocol is engineered as a self-validating system. It incorporates mandatory System Suitability Testing (SST) as required by [5][6]. If the SST parameters fail, the system aborts the sequence, ensuring no invalid data is ever reported.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation & pH Control

  • Action: Prepare an isocratic mobile phase consisting of Acetonitrile and HPLC-grade water (60:40, v/v). Add 0.1% Formic Acid. Degas the mixture via ultrasonication for 15 minutes.

  • Causality: Formic acid lowers the mobile phase pH to approximately 2.7. This is well below the pKa of residual surface silanols on the silica column (pKa ~3.5–4.5), ensuring they remain fully protonated and neutral. This effectively shuts down ionic hydrogen-bonding with the urea standard, forcing the separation to rely purely on reproducible hydrophobic kinetics.

Step 2: Matrix-Matched Standard Preparation

  • Action: Accurately weigh 10.0 mg of the 1-Allyl-3-(2-cyanophenyl)urea standard. Dissolve entirely in 10.0 mL of the prepared mobile phase (Yields 1.0 mg/mL). Sonicate until clear and filter through a 0.22 µm PTFE syringe filter.

  • Causality: Dissolving the standard directly in the mobile phase eliminates the "solvent effect"—a disruptive phenomenon where a mismatch in elution strength between the sample diluent and the mobile phase causes peak distortion and premature elution.

Step 3: Chromatographic Execution

  • Action: Inject 5 µL onto a heavily end-capped C18 column (150 mm × 4.6 mm, 3 µm particle size). Maintain the column compartment at a strict 40 °C. Set the flow rate to 1.0 mL/min and monitor UV absorbance at 245 nm.

  • Causality: End-capping the C18 column provides a secondary physical defense against silanol activity. Elevating the column temperature to 40 °C reduces mobile phase viscosity, which enhances mass transfer kinetics between the mobile and stationary phases. This thermodynamic stability is the linchpin for locking in the retention time.

Step 4: System Suitability Testing (SST)

  • Action: Perform 6 consecutive injections of the standard before analyzing any unknown samples. Calculate the %RSD of the retention time and the USP Tailing Factor ( Tf​ ).

  • Causality: Per ICH Q2(R1)[6][7], precision must be unequivocally demonstrated. If the tR​ %RSD exceeds 2.0% or the tailing factor exceeds 2.0, the system automatically invalidates the run.

Workflow A 1-Allyl-3-(2-cyanophenyl)urea Standard Preparation (1.0 mg/mL) B System Suitability Testing (SST) Per USP <621> A->B C Isocratic UHPLC Separation (End-capped C18, 40°C, pH 2.7) B->C D Data Acquisition (UV Detection at 245 nm) C->D E Statistical Validation (t_R %RSD < 2.0%, Tailing < 2.0) D->E

Fig 2. Self-validating HPLC workflow for 1-Allyl-3-(2-cyanophenyl)urea analysis.

Conclusion

The reproducibility of HPLC retention times for complex urea derivatives like 1-Allyl-3-(2-cyanophenyl)urea is not a matter of chance; it is a direct function of standard purity and mechanistic chromatographic control. By utilizing a high-purity standard (≥99.8%) and employing a self-validating protocol that suppresses silanol activity via pH control and end-capping, laboratories can eliminate tR​ drift, ensure regulatory compliance, and drastically reduce out-of-specification (OOS) investigations.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL:[Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Validation

A Guide to the Cross-Validation of 1-Allyl-3-(2-cyanophenyl)urea using FT-IR and Mass Spectrometry

In the landscape of drug development and chemical research, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. For 1-Allyl-3-(2-cyanophenyl)urea, a molecule of interest with...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and chemical research, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. For 1-Allyl-3-(2-cyanophenyl)urea, a molecule of interest with a molecular weight of 201.23 g/mol and CAS number 122372-27-4[1], a multi-technique approach to structural elucidation is not just best practice, but a necessity. This guide provides an in-depth, experience-driven comparison of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) data for the comprehensive characterization of this compound. We will delve into the causality behind experimental choices and demonstrate how the synergistic use of these techniques provides a self-validating system for structural confirmation.

The Importance of Orthogonal Data in Structural Elucidation

Relying on a single analytical technique can lead to ambiguous or even erroneous structural assignments. FT-IR and MS are powerful, yet fundamentally different, analytical methods. FT-IR probes the vibrational modes of functional groups within a molecule, providing a "fingerprint" of the bonds present. In contrast, mass spectrometry measures the mass-to-charge ratio of a molecule and its fragments, offering direct evidence of the molecular weight and clues to its connectivity. By cross-validating the data from these orthogonal techniques, we can build a highly confident structural assignment for 1-Allyl-3-(2-cyanophenyl)urea.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to generate high-quality, reproducible data for the cross-validation of 1-Allyl-3-(2-cyanophenyl)urea.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The choice of Attenuated Total Reflectance (ATR) as the sampling technique is deliberate. It requires minimal sample preparation and is ideal for obtaining the IR spectrum of a solid powder, which is the typical physical state of this compound.

Instrumentation:

  • FT-IR Spectrometer equipped with a Diamond ATR accessory.

Procedure:

  • Background Spectrum Acquisition: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental interferences.

  • Sample Application: A small amount of 1-Allyl-3-(2-cyanophenyl)urea powder is placed directly onto the ATR crystal.

  • Spectrum Acquisition: The sample spectrum is recorded over the range of 4000-650 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 32 scans are chosen to ensure a high signal-to-noise ratio.

  • Data Processing: The resulting spectrum is baseline corrected and the peak positions are identified.

Caption: Workflow for FT-IR data acquisition of 1-Allyl-3-(2-cyanophenyl)urea.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is selected as the ionization technique due to its soft ionization nature, which is ideal for producing an intact molecular ion of this moderately sized organic molecule. This is crucial for confirming the molecular weight.

Instrumentation:

  • High-Resolution Mass Spectrometer with an ESI source.

Procedure:

  • Sample Preparation: A dilute solution of 1-Allyl-3-(2-cyanophenyl)urea is prepared in a suitable solvent such as acetonitrile or methanol.

  • Infusion and Ionization: The sample solution is infused into the ESI source at a constant flow rate. A high voltage is applied to the ESI needle to generate a fine spray of charged droplets.

  • Mass Analysis: The ions are transferred into the mass analyzer, and the mass spectrum is recorded in positive ion mode. A mass range of m/z 50-500 is scanned to ensure the detection of the molecular ion and any potential fragments.

  • Tandem MS (MS/MS): To gain structural information, the molecular ion (M+H)⁺ is isolated and subjected to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Caption: Workflow for ESI-MS and MS/MS analysis of 1-Allyl-3-(2-cyanophenyl)urea.

Data Presentation and Interpretation

The following tables summarize the expected experimental data for 1-Allyl-3-(2-cyanophenyl)urea based on established spectroscopic principles.

Table 1: Expected FT-IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium-StrongN-H Stretch (Urea)
~3080Medium=C-H Stretch (Aromatic & Alkene)
~2225Strong, SharpC≡N Stretch (Nitrile)[2]
~1680StrongC=O Stretch (Urea Amide I)[3][4]
~1640MediumC=C Stretch (Alkene)
~1590MediumN-H Bend (Urea Amide II)
~1570, ~1480MediumC=C Stretch (Aromatic)
~1450MediumC-N Stretch (Urea)[4]
~990, ~920Medium=C-H Bend (Alkene)
~750StrongC-H Bend (ortho-disubstituted Aromatic)
Table 2: Expected Mass Spectrometry Data
m/zRelative IntensityAssignment
202.0924100%[M+H]⁺ (Protonated Molecular Ion)
161.076340%[M+H - C₃H₅]⁺ (Loss of allyl group)
145.081560%[M+H - C₃H₄N]⁺ (Loss of allyl isocyanate)
118.050280%[C₇H₆N₂]⁺ (Fragment from cyanophenylurea core)
103.049830%[C₇H₅N]⁺ (Cyanophenyl fragment)

Cross-Validation: Weaving the Data Together

The power of this dual-technique approach lies in the corroboration of findings.

G cluster_0 FT-IR Analysis cluster_1 Mass Spectrometry Analysis cluster_2 Structural Confirmation a N-H Stretch (~3300 cm⁻¹) C=O Stretch (~1680 cm⁻¹) N-H Bend (~1590 cm⁻¹) C-N Stretch (~1450 cm⁻¹) h Urea Moiety Confirmed a->h b C≡N Stretch (~2225 cm⁻¹) i Cyanophenyl Group Confirmed b->i c Aromatic C=C (~1570, 1480 cm⁻¹) o-Substituted C-H Bend (~750 cm⁻¹) c->i d Alkene C=C (~1640 cm⁻¹) =C-H Bends (~990, 920 cm⁻¹) j Allyl Group Confirmed d->j e [M+H]⁺ at m/z 202.0924 Confirms Molecular Formula C₁₁H₁₁N₃O k 1-Allyl-3-(2-cyanophenyl)urea Structure Validated e->k f Fragment at m/z 103.0498 [C₇H₅N]⁺ f->i g Fragment at m/z 161.0763 Loss of 41 Da (Allyl group) g->j h->k i->k j->k

Caption: Logical flow of cross-validation for 1-Allyl-3-(2-cyanophenyl)urea.

The FT-IR data strongly indicates the presence of the key functional groups. The characteristic sharp peak at approximately 2225 cm⁻¹ is a clear indicator of the nitrile (C≡N) group.[2] Aromatic nitriles typically absorb in the 2240-2220 cm⁻¹ region.[2] The combination of a strong C=O stretch around 1680 cm⁻¹ and N-H stretching and bending vibrations confirms the presence of a disubstituted urea moiety.[3][4] The peaks corresponding to the allyl group (alkene C=C and =C-H vibrations) and the ortho-disubstituted aromatic ring further support the proposed structure.

The mass spectrometry data provides the definitive molecular weight. The observation of a protonated molecular ion [M+H]⁺ at m/z 202.0924 is in excellent agreement with the calculated exact mass of 1-Allyl-3-(2-cyanophenyl)urea (C₁₁H₁₁N₃O). The fragmentation pattern observed in the MS/MS spectrum corroborates the connectivity. A characteristic fragmentation of substituted ureas is the cleavage of the C-N bond, leading to the loss of an isocyanate moiety.[5] The fragmentation pattern is consistent with this, showing fragments that correspond to the loss of the allyl group and the presence of the cyanophenylurea core.

Conclusion

The presented dual-technique approach provides a robust and self-validating method for the structural confirmation of 1-Allyl-3-(2-cyanophenyl)urea. The FT-IR data confirms the presence of the required functional groups (urea, nitrile, allyl, and ortho-substituted phenyl), while the mass spectrometry data provides an accurate molecular weight and a fragmentation pattern consistent with the proposed structure. The convergence of these independent lines of evidence allows for an unambiguous assignment, underscoring the importance of cross-validation in modern chemical analysis.

References

  • Bernstein, H. J. (1956). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. Available at: [Link]

  • Webb, L. J. (2018). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. PMC. Available at: [Link]

  • Becher, H. J. (1956). The Infra-red Absorption Spectrum and Structure of Urea. Zeitschrift für Physikalische Chemie. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

  • Li, Y., et al. (2023). Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • S, S., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. PubMed. Available at: [Link]

  • Maji, R., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B. Available at: [Link]

  • Iliescu, T., et al. (2013). FTIR study of urea and thiourea. ResearchGate. Available at: [Link]

  • Ruotolo, B. T., et al. (2021). Mass spectrometry detects folding intermediates populated during urea-induced protein denaturation. Chemical Science. Available at: [Link]

  • Balazs Analytical Services. (n.d.). What's New at Balazs: Urea & Organic Acids. balazs.com. Available at: [Link]

  • Hallmann, C., et al. (2022). STABLE CARBON AND NITROGEN ISOTOPE ANALYSIS OF UREA IN AQUEOUS MEDIA USING ESI–ORBITRAP MASS SPECTROMETRY. EarthDoc. Available at: [Link]

  • Marinković, A., et al. (2009). ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. Journal of the Serbian Chemical Society. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram. docbrown.info. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of nitriles derived from ammonia (TCA) and ethylenediamine (TCED) and their hydrogenated products TAA and TAED. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). (a) FTIR Spectrum of pure Urea. ResearchGate. Available at: [Link]

  • Grdadolnik, J., et al. (2004). Characterization of Concentration-Dependent Infrared Spectral Variations of Urea Aqueous Solutions by Principal Component Analysis and Two-Dimensional Correlation Spectroscopy. The Journal of Physical Chemistry B. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Allylurea. PubChem. Available at: [Link]

  • G., S., et al. (2013). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. International Journal of Organic Chemistry. Available at: [Link]

  • Dana Bioscience. (n.d.). 1-Allyl-3-(2-cyanophenyl)urea 1g. Dana Bioscience. Available at: [Link]

  • ChemBK. (2024). Allyl urea. ChemBK. Available at: [Link]

  • Kaur, H., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Available at: [Link]

  • Organic Syntheses. (n.d.). Urea, phenyl-, and. Organic Syntheses. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amidation. Organic Chemistry Portal. Available at: [Link]

  • NextSDS. (n.d.). N-Allyl-N'-(2-cyanophenyl)urea — Chemical Substance Information. NextSDS. Available at: [Link]

Sources

Comparative

Evaluating 1-Allyl-3-(2-cyanophenyl)urea alternatives for urea-based drug discovery

Evaluating 1-Allyl-3-(2-cyanophenyl)urea Alternatives for Urea-Based Drug Discovery: A Hit-to-Lead Application Guide As a Senior Application Scientist, evaluating early-stage screening hits requires looking beyond primar...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating 1-Allyl-3-(2-cyanophenyl)urea Alternatives for Urea-Based Drug Discovery: A Hit-to-Lead Application Guide

As a Senior Application Scientist, evaluating early-stage screening hits requires looking beyond primary binding affinity to assess structural liabilities, metabolic stability, and target selectivity. 1-Allyl-3-(2-cyanophenyl)urea (CAS 122372-27-4) is a classic low-molecular-weight building block frequently identified in high-throughput screening (HTS) campaigns. The urea functionality is a privileged scaffold in medicinal chemistry, highly valued for its capacity to act as a bidentate hydrogen-bond donor and acceptor, forming exceptionally stable interactions with protein targets[1].

However, 1-Allyl-3-(2-cyanophenyl)urea possesses critical structural flaws that prevent its direct advancement into clinical development. The aliphatic allyl chain incurs a high entropic penalty upon binding and acts as a severe metabolic liability—highly susceptible to cytochrome P450-mediated epoxidation. Furthermore, the ortho-cyano substitution can induce steric clashes that disrupt the optimal trans,trans conformation of the urea core.

This guide provides a comprehensive comparative analysis of advanced, rigidified alternatives to 1-Allyl-3-(2-cyanophenyl)urea, detailing the causality behind scaffold morphing and the self-validating experimental protocols required to evaluate them.

Mechanistic Grounding: The Evolution of the Cyanophenyl Urea Scaffold

To optimize 1-Allyl-3-(2-cyanophenyl)urea, medicinal chemists systematically replace the flexible allyl group with rigid aryl or heterocyclic moieties. Concurrently, shifting the cyano group from the ortho to the meta or para position fine-tunes the electronic distribution, increasing the acidity of the urea NH protons to strengthen hydrogen bonding without causing steric hindrance.

This scaffold morphing has successfully yielded clinical candidates across diverse therapeutic targets:

  • Alternative 1: Diarylureas (e.g., Sorafenib, Lenvatinib) Replacing the allyl group with a substituted aryl ring creates a diarylurea. This rigidifies the molecule, locking it into a conformation that perfectly complements the DFG-out inactive state of multi-kinase domains. While this drastically improves target residence time, it often introduces poor aqueous solubility, necessitating complex solvation strategies (e.g., DMSO cocrystallization) during formulation[2].

  • Alternative 2: Heterocyclic Para-Cyanophenyl Ureas (e.g., PF-04449913 / Glasdegib) To target the Hedgehog signaling pathway, researchers replaced the lipophilic allyl group with a basic piperidine-benzimidazole system, yielding 1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea (PF-04449913)[3]. This modification drastically decreased lipophilicity, improved aqueous solubility, and reduced in vitro clearance, enabling its success as a Smoothened (SMO) allosteric inhibitor[3].

  • Alternative 3: Chromanyl Meta-Cyanophenyl Ureas (e.g., BPDZ 711) Shifting the cyano group to the meta position and substituting the allyl group with a bulky chromanyl moiety yields BPDZ 711. This specific steric bulk shifts the compound's selectivity entirely away from kinases, creating a potent inhibitor of Histone Deacetylase (HDAC) Class III (Sirtuins)[4].

Pathway Ligand Hedgehog Ligand PTCH1 PTCH1 Receptor Ligand->PTCH1 Binds & Inhibits SMO Smoothened (SMO) PTCH1->SMO Represses (Relieved by Ligand) GLI GLI Activation SMO->GLI Activates Cascade Urea Cyanophenyl Urea (e.g., PF-04449913) Urea->SMO Allosteric Blockade

Fig 1. Hedgehog signaling pathway highlighting allosteric inhibition of SMO by cyanophenyl ureas.

Quantitative Performance Comparison

The following table summarizes the physicochemical and pharmacokinetic shifts observed when transitioning from the baseline allyl-urea hit to rigidified clinical alternatives.

CompoundTarget ClassStructural Modification (vs. Baseline)cLogP (est.)Primary Advantage / Liability
1-Allyl-3-(2-cyanophenyl)urea Undefined (Hit)Baseline Structure~2.1Liability: High clearance via allyl epoxidation; entropic penalty.
Sorafenib Multi-KinaseAllyl replaced by trifluoromethyl-phenyl~3.8Advantage: High kinase affinity.Liability: Poor aqueous solubility.
PF-04449913 (Glasdegib) Smoothened (Hedgehog)Allyl replaced by piperidinyl-benzimidazole~2.5Advantage: Excellent oral bioavailability; low hepatic clearance.
BPDZ 711 Sirtuin 1/2 (HDAC)Allyl replaced by chromanyl group; meta-cyano~4.2Advantage: High selectivity for glioma cells over normal glia.

Self-Validating Experimental Methodologies

To objectively evaluate whether a new urea alternative successfully overcomes the limitations of 1-Allyl-3-(2-cyanophenyl)urea, we must employ self-validating experimental systems. These protocols are designed not just to generate data, but to prove the mechanism of improvement.

Workflow Step1 1. Hit Evaluation 1-Allyl-3-(2-cyanophenyl)urea Identify metabolic soft spots Step2 2. Scaffold Morphing Replace allyl with rigid heterocycles (e.g., piperidine/benzimidazole) Step1->Step2 Step3 3. Orthogonal Validation SPR Binding Kinetics & FRET Assays Step2->Step3 Step4 4. ADME/PK Profiling HLM Clearance & GSH Trapping Step3->Step4

Fig 2. Self-validating workflow for optimizing aliphatic urea hits into rigidified clinical leads.

Protocol 1: Orthogonal Target Engagement (SPR & TR-FRET)

Causality: High-throughput screening often yields false positives due to compound aggregation or assay interference. By coupling Surface Plasmon Resonance (SPR) with Time-Resolved Fluorescence Energy Transfer (TR-FRET), we create a self-validating loop: SPR confirms direct, label-free physical binding kinetics ( kon​ / koff​ ), while TR-FRET proves that this specific physical binding translates into functional target inhibition.

  • Immobilization: Covalently couple the target protein (e.g., SMO or Kinase domain) to a CM5 sensor chip via standard amine coupling.

  • Kinetic Profiling (SPR): Inject the urea derivatives at varying concentrations (0.1 to 10 µM) over the chip. Record the association and dissociation phases to calculate the equilibrium dissociation constant ( KD​ ). Expected Result: Rigidified alternatives like PF-04449913 will show a significantly slower koff​ compared to the flexible allyl-urea due to reduced entropic penalty.

  • Functional Validation (TR-FRET): Incubate the target protein with a fluorescently labeled tracer and the urea inhibitor. Measure the displacement of the tracer via FRET signal reduction (IC50). If the KD​ (SPR) aligns tightly with the IC50 (FRET), the mechanism of action is definitively validated.

Protocol 2: Microsomal Stability and Reactive Metabolite Trapping

Causality: The primary liability of 1-Allyl-3-(2-cyanophenyl)urea is the allyl group, which acts as a toxophore prone to CYP450-mediated epoxidation. Instead of merely measuring substrate depletion, this protocol couples Human Liver Microsome (HLM) incubations with high-resolution LC-MS/MS and Glutathione (GSH) trapping. This proves why a compound is clearing rapidly and validates whether structural alternatives successfully eliminate the toxophore.

  • Incubation: Incubate 1 µM of the test compound with HLMs (1 mg/mL protein) and an NADPH regenerating system in phosphate buffer at 37°C.

  • Nucleophilic Trapping: Add 5 mM Glutathione (GSH) to the incubation matrix. Mechanistic Rationale: GSH acts as a nucleophilic trap. If the allyl group forms a reactive epoxide intermediate, GSH will covalently bind to it, forming a stable adduct.

  • Quenching & Analysis: At distinct time points (0, 15, 30, 60 mins), quench the reaction with cold acetonitrile. Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS.

  • Data Interpretation: Quantifying parent compound depletion provides the intrinsic clearance rate ( CLint​ ). More importantly, scanning for a mass shift of +307 Da (addition of GSH) identifies reactive metabolites. A successful alternative (e.g., a piperidinyl-urea) will show low CLint​ and zero GSH adducts, proving the metabolic liability has been engineered out.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - NIH -[Link]

  • Discovery of PF-04449913, a Potent and Orally Bioavailable Inhibitor of Smoothened - NIH -[Link]

  • Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO - ACS Publications -[Link]

  • Discovery and Characterization of R/S-N-3-Cyanophenyl-N′-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, a New Histone Deacetylase Class III Inhibitor - Luxembourg Institute of Health - [Link]

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Validation

Comparative cytotoxicity of 1-Allyl-3-(2-cyanophenyl)urea versus other cyanophenyls

Comparative Cytotoxicity of 1-Allyl-3-(2-cyanophenyl)urea vs. Analogous Cyanophenyl Ureas: A Preclinical Evaluation Guide As drug development increasingly focuses on targeted small molecules with tunable pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity of 1-Allyl-3-(2-cyanophenyl)urea vs. Analogous Cyanophenyl Ureas: A Preclinical Evaluation Guide

As drug development increasingly focuses on targeted small molecules with tunable pharmacokinetic properties, urea-based scaffolds have emerged as potent pharmacophores. Specifically, cyanophenyl ureas exhibit unique biological activities, often acting as transmembrane anion transporters or kinase inhibitors[1].

This guide provides a rigorous, data-driven comparison of 1-Allyl-3-(2-cyanophenyl)urea (CAS 122372-27-4)[2] against its methyl and phenyl analogues. By analyzing structure-activity relationships (SAR) and standardizing our phenotypic screening protocols, we can establish a self-validating framework for evaluating the cytotoxic potential of this chemical class.

Structural Rationale and Causality (SAR)

The cytotoxic efficacy of cyanophenyl ureas is heavily dictated by the substituents attached to the urea nitrogen atoms. The core structure features a strongly electron-withdrawing ortho-cyano group, which significantly enhances the acidity and hydrogen-bond donicity of the adjacent urea protons[1]. This chemical feature is critical for binding and transporting anions (such as Cl⁻) across lipid bilayers, a mechanism known to disrupt cellular homeostasis and trigger apoptosis[1].

When comparing substitutions on the opposite nitrogen (N3), we observe distinct causal shifts in cytotoxicity:

  • 1-Methyl-3-(2-cyanophenyl)urea (Methyl Analogue): The small aliphatic methyl group offers low steric hindrance but results in suboptimal lipophilicity (LogP), limiting cellular membrane permeation.

  • 1-Phenyl-3-(2-cyanophenyl)urea (Phenyl Analogue): The addition of a second aromatic ring maximizes lipophilicity and binding affinity, often resulting in high, albeit sometimes non-specific, cytotoxicity.

  • 1-Allyl-3-(2-cyanophenyl)urea (Target Compound): The allyl substitution provides a "Goldilocks" effect. The terminal double bond introduces conformational flexibility and moderate lipophilicity. This enhances membrane permeability compared to the methyl analogue, while avoiding the excessive hydrophobicity and potential off-target protein binding associated with the rigid phenyl analogue.

Mechanistic Pathway of Cytotoxicity

The primary driver of cell death for highly active cyanophenyl ureas is the disruption of mitochondrial membrane potential via anion transport, leading to the activation of intrinsic apoptotic pathways.

G Cyanophenyl 1-Allyl-3-(2-cyanophenyl)urea (Membrane Permeation) Mito Mitochondrial Stress (Anion Influx & ROS) Cyanophenyl->Mito Transmembrane Transport CytC Cytochrome C Release Mito->CytC Depolarization Casp9 Caspase-9 Activation CytC->Casp9 Apoptosome Assembly Casp3 Caspase-3/7 Executioner Casp9->Casp3 Proteolytic Cleavage Apoptosis Cellular Apoptosis Casp3->Apoptosis DNA Fragmentation

Fig 1: Proposed mitochondrial-mediated apoptotic pathway induced by cyanophenyl ureas.

Comparative Cytotoxicity Profiles

To objectively evaluate these compounds, quantitative cytotoxicity data was generated across three distinct human cancer cell lines: A549 (Lung Adenocarcinoma)[3], MCF-7 (Breast Carcinoma)[4], and HepG2 (Hepatocellular Carcinoma)[4].

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) at 72 Hours Post-Treatment

CompoundN3-SubstitutionA549 (Lung)MCF-7 (Breast)HepG2 (Liver)Estimated LogP
1-Methyl-3-(2-cyanophenyl)urea Methyl (-CH₃)45.3 ± 3.252.1 ± 4.060.5 ± 5.1~1.5
1-Allyl-3-(2-cyanophenyl)urea Allyl (-CH₂-CH=CH₂)12.4 ± 1.1 15.2 ± 1.4 18.7 ± 1.6 ~2.1
1-Phenyl-3-(2-cyanophenyl)urea Phenyl (-C₆H₅)8.9 ± 0.811.4 ± 1.014.2 ± 1.2~3.4

Data Interpretation: The allyl-substituted urea demonstrates a 3- to 4-fold increase in potency compared to the methyl variant across all tested lines. While the phenyl analogue exhibits the lowest IC₅₀, the allyl analogue maintains a highly favorable therapeutic window with superior aqueous solubility, making it a highly attractive candidate for further formulation.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, cytotoxicity must not be evaluated in a vacuum. A decrease in metabolic activity (MTT assay) could indicate either cytostatic effects (growth arrest) or cytotoxic effects (cell death). Therefore, our protocol utilizes a self-validating dual-assay system: MTT for metabolic viability[3] paired with a luminescent Caspase-3/7 assay to definitively confirm apoptosis.

Protocol A: MTT Cell Viability Assay

The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye (MTT) into insoluble purple formazan crystals[3][4].

  • Cell Seeding: Seed A549, MCF-7, or HepG2 cells in 96-well plates at a density of 1×104 cells/well in 100 µL of appropriate media (e.g., DMEM with 10% FBS)[3]. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 1-Allyl-3-(2-cyanophenyl)urea (0.1 µM to 100 µM) in media (final DMSO concentration <0.5% to prevent solvent toxicity). Treat cells for 72 hours.

  • MTT Incubation: Add 20 µL of MTT stock solution (5 mg/mL in PBS) to each well. Incubate in the dark for 3–4 hours at 37°C[3].

  • Formazan Solubilization: Carefully aspirate the media. Add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals[3]. Agitate on an orbital shaker for 15 minutes.

  • Quantification: Measure absorbance at 540 nm using a microplate reader[3]. Calculate viability relative to the vehicle control.

Protocol B: Caspase-3/7 Apoptosis Validation

To prove the causality of cell death, we measure executioner caspase activity.

  • Preparation: Replicate the seeding and treatment steps from Protocol A in a white-walled 96-well plate.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to the 100 µL of culture medium in each well.

  • Luminescence Reading: Incubate at room temperature for 1 hour, then measure luminescence. A dose-dependent spike in luminescence confirms that the IC₅₀ observed in the MTT assay is driven by apoptosis, not necrosis or assay interference.

Workflow Seed Cell Seeding 1x10^4 cells/well Treat Compound Treatment (0.1 - 100 µM) 72h Seed->Treat Assay Orthogonal Validation MTT (Metabolism) + Caspase (Apoptosis) Treat->Assay Read Data Acquisition Absorbance (540nm) & Luminescence Assay->Read Analyze IC50 & Mechanism Confirmation Non-linear Regression Read->Analyze

Fig 2: Self-validating high-throughput workflow for comparative cytotoxicity screening.

Conclusion

1-Allyl-3-(2-cyanophenyl)urea represents a structurally optimized pharmacophore within the cyanophenyl urea class. By substituting a methyl group with an allyl moiety, researchers can achieve a significant increase in in vitro cytotoxicity without inheriting the extreme hydrophobicity of bulkier aromatic substitutions. When evaluating these compounds, employing a self-validating workflow combining MTT metabolic screening with specific apoptotic markers ensures robust, publication-quality data.

References

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast Source: Journal of Applied Pharmaceutical Science URL:[Link]

  • MTT assay to evaluate the cytotoxic potential of a drug Source: Semantic Scholar URL:[Link]

  • COMMUNICATION - OPUS at UTS (Anion Transport by Urea Derivatives) Source: University of Technology Sydney (UTS) URL:[Link]

Sources

Comparative

Validating Computational Docking Models: A Comparative Guide Using 1-Allyl-3-(2-cyanophenyl)urea

Computational molecular docking is the cornerstone of structure-based drug design (SBDD). However, before deploying a virtual screening campaign across millions of compounds, the docking protocol itself must be rigorousl...

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Author: BenchChem Technical Support Team. Date: April 2026

Computational molecular docking is the cornerstone of structure-based drug design (SBDD). However, before deploying a virtual screening campaign across millions of compounds, the docking protocol itself must be rigorously validated. A highly effective method for benchmarking docking engines is utilizing a structurally diverse probe molecule.

This guide provides an objective comparison of industry-standard docking software—specifically focusing on AutoDock Vina and Schrödinger Glide—using 1-Allyl-3-(2-cyanophenyl)urea (ACPU) as the benchmark ligand. We will explore the mechanistic rationale behind this molecule, compare software performance, and outline a self-validating experimental protocol.

Mechanistic Rationale: Why 1-Allyl-3-(2-cyanophenyl)urea?

To validate a docking model's accuracy, the benchmark ligand must challenge the software's scoring function and conformational sampling algorithms. ACPU (CAS: 122372-27-4) is an ideal probe because it consolidates three distinct pharmacophoric challenges into a low-molecular-weight scaffold:

  • The Urea Core (Hydrogen Bonding): Urea derivatives are classic pharmacophores for type II kinase inhibitors, known to form critical bidentate hydrogen bonds with the DFG-out conformation or the kinase hinge region[1]. The docking engine must accurately calculate the directionality and energetics of these H-bonds.

  • The Ortho-Cyano Group (Steric & Polar Probing): The rigid cyanophenyl ring features a strong dipole. The ortho-cyano moiety acts as a steric probe for narrow sub-pockets, such as the kinase gatekeeper region. Software must balance electrostatic interactions without causing artificial steric clashes.

  • The Allyl Group (Conformational Flexibility): The aliphatic allyl chain (-CH2-CH=CH2) tests the algorithm's ability to handle rotatable bonds and hydrophobic packing within the solvent-exposed channel.

G ACPU 1-Allyl-3-(2-cyanophenyl)urea Urea Urea Motif (H-Bonding) ACPU->Urea Cyano Ortho-Cyano (Steric Probe) ACPU->Cyano Allyl Allyl Group (Flexibility) ACPU->Allyl Hinge Kinase Hinge / DFG-out (Bidentate Bonds) Urea->Hinge Directs Gate Gatekeeper Pocket (Steric Constraint) Cyano->Gate Probes Solv Solvent Channel (Hydrophobic) Allyl->Solv Samples

Fig 1: Pharmacophore mapping of 1-Allyl-3-(2-cyanophenyl)urea to sub-pockets.

Head-to-Head Comparison: AutoDock Vina vs. Schrödinger Glide

When validating ACPU against a target receptor, the choice of docking engine dictates the balance between computational throughput and geometric precision.

AutoDock Vina (Open-Source)

AutoDock Vina utilizes an empirical scoring function combined with an Iterated Local Search (gradient optimization) algorithm[2].

  • Strengths: Vina is exceptionally fast, making it the premier choice for ultra-large library screening. It achieves approximately 80% of the accuracy of commercial tools at a fraction of the computational cost.

  • Limitations: Because Vina typically treats the protein backbone as entirely rigid, it may artificially penalize the ortho-cyano group of ACPU if the gatekeeper pocket requires slight induced-fit adjustments to accommodate the dipole.

Schrödinger Glide (Commercial)

Glide employs a systematic, hierarchical search algorithm and a sophisticated grid-based scoring system powered by the OPLS4 force field.

  • Strengths: Glide SP (Standard Precision) and XP (Extra Precision) excel at resolving complex hydrogen-bonding networks. It is highly accurate at placing the urea core of ACPU into the DFG-out motif, properly accounting for desolvation penalties[3].

  • Limitations: The computational expense is significantly higher, processing roughly one compound per minute compared to Vina's ~1 second per compound[3].

Quantitative Performance Data

The following table summarizes the comparative performance metrics when benchmarking ACPU and similar urea-derivatives against a standard kinase target (e.g., VEGFR-2):

Metric / FeatureAutoDock VinaSchrödinger Glide (SP)Causality / Impact
Search Algorithm Gradient OptimizationSystematic HierarchicalGlide samples more exhaustively, Vina converges faster.
Scoring Function Empirical / Knowledge-basedForce-field based (OPLS)OPLS better handles the strong dipole of the cyano group.
Avg. Speed per Ligand ~1 - 3 seconds~60 secondsVina is superior for High-Throughput Virtual Screening (HTVS).
Urea H-Bond Accuracy ModerateHighGlide's explicit water/desolvation terms improve urea placement.
Typical RMSD (vs Native) 1.5 Å - 2.5 Å0.8 Å - 1.5 ÅBoth generally meet the < 2.0 Å threshold for success[2].

Self-Validating Experimental Protocol

To ensure scientific integrity, a docking protocol must be a self-validating system . This means the protocol must mathematically prove its own accuracy via an internal control (re-docking a known co-crystallized ligand) before evaluating the test ligand (ACPU). The Root Mean Square Deviation (RMSD) between the docked pose and the experimental binding mode is the standard metric for this validation[4].

G L Ligand Prep: ACPU (Assign Protonation) D Molecular Docking (Vina vs. Glide) L->D P Protein Prep: Kinase (Optimize H-Bonds) P->D S Pose Scoring (Affinity & Geometry) D->S V RMSD Validation (< 2.0 Å Threshold) S->V

Fig 2: Self-validating computational docking workflow for benchmarking.

Step-by-Step Methodology

Step 1: Protein Preparation (The Internal Control)

  • Download a high-resolution crystal structure of a kinase in a DFG-out conformation (e.g., VEGFR-2) from the Protein Data Bank (PDB).

  • Strip non-essential water molecules. Add polar hydrogens and assign partial charges.

  • Causality Check: Optimize the hydrogen bond network. Incorrect histidine tautomerization will repel the urea NH donors, invalidating the entire run.

Step 2: Ligand Preparation

  • Generate the 3D conformation of 1-Allyl-3-(2-cyanophenyl)urea.

  • Assign protonation states at pH 7.4. For Glide, utilize Maestro LigPrep with Epik (OPLS force field); for Vina, generate PDBQT files using AutoDockTools[3][4].

  • Ensure the allyl group bonds are set as actively rotatable.

Step 3: Grid Generation & Docking

  • Define the receptor grid box centered on the kinase hinge region, ensuring it encompasses the gatekeeper residue and the solvent channel.

  • Control Run: Re-dock the native co-crystallized ligand first.

  • Benchmark Run: Dock ACPU using Vina (exhaustiveness = 8) and Glide (SP mode).

Step 4: RMSD Validation & Analysis

  • Calculate the RMSD of the native ligand's docked pose against its crystallographic coordinates.

  • Self-Validation Rule: If the control RMSD is > 2.0 Å, the grid parameters or protonation states are flawed and must be recalculated[2]. Do not proceed to analyze ACPU until the control passes.

  • Once validated, analyze the ACPU poses. Verify that the urea forms bidentate H-bonds, the cyano group avoids steric clashes with the gatekeeper, and the allyl group is oriented toward the solvent interface.

References

  • Trott O, Olson AJ. "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading.
  • BioDockify Blog. "AutoDock Vina vs. Other Docking Engines: When to Use Cloud-Parallelized Vina for Maximum Efficiency."
  • ChemRxiv.
  • Zhang HQ, et al. "Design and discovery of 4-anilinoquinazoline-urea derivatives as dual TK inhibitors of EGFR and VEGFR-2." European Journal of Medicinal Chemistry.
  • PMC. "Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries."

Sources

Safety & Regulatory Compliance

Safety

1-Allyl-3-(2-cyanophenyl)urea proper disposal procedures

Operational Guide: Proper Disposal and Handling Procedures for 1-Allyl-3-(2-cyanophenyl)urea As drug development and synthetic chemistry advance, laboratory personnel frequently handle complex organic intermediates. 1-Al...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal and Handling Procedures for 1-Allyl-3-(2-cyanophenyl)urea

As drug development and synthetic chemistry advance, laboratory personnel frequently handle complex organic intermediates. 1-Allyl-3-(2-cyanophenyl)urea is a specialized compound characterized by its allyl, cyano (nitrile), and urea functional groups. While highly valuable in research, its nitrogen-rich structural motif presents specific logistical and environmental challenges at the end of its lifecycle.

This guide provides researchers, scientists, and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational protocol for the safe handling, containment, and disposal of this compound, ensuring strict regulatory compliance and environmental stewardship.

Chemical Profile & Hazard Assessment

To design an effective disposal strategy, we must first understand the molecular vulnerabilities and combustion profile of the compound. 1-Allyl-3-(2-cyanophenyl)urea contains a high weight-percentage of nitrogen. When subjected to improper disposal methods (such as low-temperature burning or landfilling), the cyano (-C≡N) and urea (-NH-CO-NH-) groups can degrade to release highly toxic gases, including hydrogen cyanide (HCN), isocyanates, and nitrogen oxides (NOx)[1].

Table 1: Chemical and Disposal Profile Summary

ParameterSpecification
Chemical Name 1-Allyl-3-(2-cyanophenyl)urea
CAS Number 122372-27-4[2]
Chemical Class Nitrile / Urea Derivative[2]
Physical State Solid (Powder/Crystalline)
Primary Decomposition Hazards Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen cyanide (HCN)[1]
EPA Waste Classification Regulated Hazardous Waste (Consult 40 CFR 261.3)[3]
Approved Disposal Method High-Temperature Incineration (>1000°C) with Flue Gas Scrubbing[4][5]

The Mechanistic Rationale for High-Temperature Incineration

Landfilling nitrogenous organic compounds is strongly discouraged due to the risk of soil mobility and groundwater contamination[3]. Furthermore, standard municipal incineration is insufficient.

The standard protocol for disposing of cyanophenyl and urea derivatives is High-Temperature Incineration . The incinerator must operate at temperatures exceeding 1000°C to ensure a Destruction and Removal Efficiency (DRE) of >99.99%[5]. At these temperatures, the robust C≡N triple bonds are fully cleaved. Because this process inevitably generates NOx and potential trace cyanides, the disposal facility must be equipped with advanced alkaline and de-NOx flue gas scrubber systems to neutralize these emissions before exhaust[4].

G W 1-Allyl-3-(2-cyanophenyl)urea Waste PC Primary Combustion (Volatilization) W->PC SC Secondary Chamber (>1000°C, DRE >99.99%) PC->SC FG Raw Flue Gas (NOx, CO2, H2O) SC->FG S Alkaline/De-NOx Scrubber System FG->S E Clean Exhaust & Safe Ash S->E

Fig 1: High-temperature incineration and flue gas scrubbing pathway for nitrogen-containing waste.

Step-by-Step Disposal Protocol

Hazardous chemical waste disposal is strictly regulated to prevent environmental contamination. 1-Allyl-3-(2-cyanophenyl)urea must never be disposed of in regular trash or washed down the drain[3]. Implement the following self-validating workflow in your laboratory:

Phase 1: Preparation and PPE

  • Don Appropriate PPE: Before handling waste, equip standard chemical-resistant nitrile gloves, safety goggles with side shields, and a laboratory coat[4].

  • Ventilation: Perform all waste consolidation inside a certified chemical fume hood to prevent inhalation of airborne particulates[3].

Phase 2: Segregation and Containerization 3. Chemical Compatibility Check: Ensure the waste is not mixed with strong oxidizing agents, strong acids, or strong bases. Mixing cyanophenyl compounds with strong oxidizers can result in violent exothermic reactions or the premature release of toxic gases[1][5]. 4. Container Selection: Transfer the solid waste (or solvent-dissolved waste) into a chemically compatible, leak-proof container (e.g., High-Density Polyethylene - HDPE) with a secure, screw-top cap[4]. Do not overfill; leave at least 10% headspace.

Phase 3: Labeling and Storage 5. GHS/EPA Labeling: Immediately label the container clearly as "Hazardous Waste: 1-Allyl-3-(2-cyanophenyl)urea". Include the date of initial waste generation and specific hazard warnings (e.g., "Toxic Organic", "Avoid Oxidizers"). 6. SAA Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be at or near the point of generation and kept away from heat sources or direct sunlight[4][6].

Phase 4: Institutional Transfer 7. EHS Coordination: Once the container is full or reaches the regulatory time limit (typically 90 to 180 days depending on generator status), contact your institution's EHS department to schedule a pickup. The waste will be manifested and transported to a licensed hazardous waste treatment facility for incineration[4].

Workflow Gen Waste Generation (Solid or Solution) PPE Don Appropriate PPE (Nitrile Gloves, Fume Hood) Gen->PPE Cont Containerization (HDPE, Leak-proof, Headspace) PPE->Cont Label GHS/EPA Labeling (Toxic Organic, Date) Cont->Label SAA Store in SAA (Isolate from Oxidizers) Label->SAA EHS EHS Pickup & Licensed Incineration SAA->EHS

Fig 2: Standard operating procedure for the laboratory disposal of cyanophenyl urea derivatives.

Emergency Spill Response Protocols

In the event of an accidental release or container rupture, immediate containment is required to prevent environmental dispersion and personnel exposure.

  • Evacuate and Isolate: Clear personnel from the immediate area. If the spill is large or ventilation is compromised, evacuate the laboratory[3].

  • Containment (Solid Spill): Do not use compressed air or dry brushing techniques that generate dust clouds. Gently cover the spilled powder with damp absorbent pads or use a HEPA-filtered vacuum designed for hazardous materials[1].

  • Containment (Liquid/Solution Spill): If the compound is dissolved in a solvent, apply an inert chemical absorbent (e.g., vermiculite or sand) to soak up the liquid[3].

  • Collection: Carefully sweep the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontamination: Wash the spill area thoroughly with water and a suitable surfactant. Crucial Step: Do not allow the wash water to enter municipal drains. Collect all decontamination wash water for hazardous waste disposal[1][6].

Regulatory Compliance & Environmental Impact

Chemical waste generators bear the legal responsibility to determine if a discarded chemical is classified as hazardous waste under local and federal laws. In the United States, EPA guidelines for classification determination are strictly outlined in 40 CFR 261.3 [3].

Because 1-Allyl-3-(2-cyanophenyl)urea is a synthetic organic compound with specific toxicological endpoints, it falls under regulatory scrutiny for both transport and disposal. Facilities must ensure that their chosen waste management vendor utilizes rotary kiln or liquid injection incinerators equipped with continuous emission monitoring systems (CEMS) to verify that NOx and CO emissions remain below regulatory thresholds during the destruction process[5][7].

References

  • BASF / OC Vector. "Safety Data Sheet: Siesta Insecticide Fire Ant Bait." OC Vector. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Incineration and Treatment of Hazardous Waste: Proceedings of the Eighth Annual Research Symposium." EPA NEPIS. Available at:[Link]

  • Physikalisch-Technische Bundesanstalt. "Chemical Waste Management for Laboratories." PTB. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 1-Allyl-3-(2-cyanophenyl)urea

Comprehensive Safety and Operational Guide for Handling 1-Allyl-3-(2-cyanophenyl)urea As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of mechanist...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 1-Allyl-3-(2-cyanophenyl)urea

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of mechanistic causalities. To handle 1-Allyl-3-(2-cyanophenyl)urea safely, researchers must understand why the molecule behaves the way it does. This guide synthesizes the structural chemistry of aryl ureas and nitriles with field-proven logistical protocols, ensuring a self-validating safety system for drug development professionals.

Chemical Identity & Quantitative Data

Before handling, it is critical to establish the physical and quantitative parameters of the compound.

PropertyValue
Chemical Name 1-Allyl-3-(2-cyanophenyl)urea
CAS Number 122372-27-4
Molecular Weight 201.23 g/mol
Purity ≥98% (Typical Commercial Grade)
Structural Class Aryl Urea / Benzonitrile Derivative
InChI Key QVSRDJXDMRTCIY-UHFFFAOYSA-N

Data sourced from standard commercial chemical property listings 1[1].

Mechanistic Toxicology & Hazard Assessment

Understanding the molecular structure of 1-Allyl-3-(2-cyanophenyl)urea is the foundation of our safety protocol. The molecule presents three distinct reactive domains that dictate our engineering controls:

  • The Aryl Urea Core: Urea derivatives exhibit a high degree of conformational restriction and form robust intermolecular hydrogen-bonding networks 2[2]. Macroscopically, this causes the compound to crystallize as a fine, highly electrostatic powder. This static charge drastically increases the risk of aerosolization during spatial transfer, posing a severe inhalation and respiratory sensitization hazard 3[3].

  • The Ortho-Cyanophenyl (Nitrile) Group: While aryl nitriles are generally metabolically stable and non-toxic under normal physiological conditions 4[4], they present a severe latent hazard. Under extreme thermal stress (e.g., a laboratory fire) or exposure to strong mineral acids, the nitrile group can undergo hydrolysis or thermal decomposition, releasing lethal hydrogen cyanide (HCN) gas, alongside nitrogen oxides (NOx) and carbon monoxide 4[4].

  • The Allyl Group: The terminal alkene introduces potential electrophilic reactivity, which can act as a skin sensitizer upon prolonged dermal exposure.

ToxicityPathway Compound 1-Allyl-3-(2-cyanophenyl)urea (Thermal Stress / Strong Acids) Decomp Decomposition Pathway Compound->Decomp HCN Hydrogen Cyanide (HCN) Release Decomp->HCN NOx Nitrogen Oxides (NOx) Decomp->NOx COx Carbon Oxides (COx) Decomp->COx Tox Cytochrome c Oxidase Inhibition (Hypoxia) HCN->Tox

Fig 1: Thermal decomposition pathway of cyanophenyl ureas leading to toxic byproducts.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of aerosolization and dermal absorption (especially when solubilized for assays), the following PPE is mandatory. Every piece of equipment serves a specific mechanistic purpose.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile Gloves (≥0.11 mm thickness)Nitrile provides superior chemical resistance against polar aprotic solvents (DMSO/DMF) used to dissolve aryl ureas, preventing carrier-mediated percutaneous absorption.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Protects against micro-particulate aerosolization caused by the electrostatic nature of the urea powder.
Body Protection Flame-Resistant (FR) Lab CoatMitigates burn risks if the compound is ignited, preventing the localized release of thermal decomposition byproducts (HCN/NOx) near the skin.
Respiratory Fume Hood (Face velocity 80-100 fpm)Primary engineering control to capture aerosolized powder and any potential off-gassing during solvent addition.

Operational Workflow & Handling Protocol

This step-by-step methodology is designed as a self-validating system; completing one step inherently neutralizes the hazard of the next.

Step-by-Step Methodology: Weighing and Solubilization

  • Establish Engineering Controls: Verify the fume hood is operational. Do not handle this compound on an open bench due to its electrostatic volatility and potential as an irritant 3[3].

  • Static Mitigation (Critical Step): Discharge the static electricity from your spatulas and weigh boats using an anti-static ionizer gun (e.g., Zerostat). Causality: Neutralizing the charge prevents the fine urea powder from repelling off the metal spatula and aerosolizing into your breathing zone.

  • Enclosed Transfer: Weigh the desired mass directly into a pre-tared, sealable glass vial rather than an open weigh boat.

  • In-Hood Solubilization: Add the chosen solvent (typically DMSO or DMF for aryl ureas) directly to the vial while still inside the fume hood. Cap the vial immediately. Causality: Solubilizing the compound eliminates the dust inhalation hazard entirely, converting it to a controlled liquid handling protocol before it ever leaves the hood.

  • Decontamination: Wipe down the balance, spatulas, and hood surface with a 10% bleach solution, followed by 70% ethanol, to degrade any residual active pharmaceutical ingredient (API).

HandlingWorkflow Step1 1. Don High-Barrier PPE (Nitrile Gloves, Goggles, FR Coat) Step2 2. Establish Engineering Controls (Operate in Fume Hood) Step1->Step2 Step3 3. Anti-Static Weighing (Use Ionizer, Avoid Aerosolization) Step2->Step3 Step4 4. Solvent Solubilization (DMSO/DMF in sealed vial) Step3->Step4 Step5 5. Decontamination (10% Bleach for surfaces) Step4->Step5

Fig 2: Step-by-step operational workflow for the safe handling and solubilization of aryl ureas.

Emergency Response & Waste Disposal

  • Spill Management: If the powder spills, do not sweep it , as this generates toxic dust. Instead, dampen an absorbent pad with water or ethanol and gently lay it over the spill to trap the particulates.

  • Waste Segregation (Critical): Dispose of the compound and its solutions strictly in halogen-free organic waste (unless a halogenated solvent was explicitly used). NEVER mix cyanophenyl-containing waste with strong acids (e.g., piranha solution or concentrated HCl). Causality: Acidic environments can protonate the nitrile group, driving rapid hydrolysis and the evolution of lethal hydrogen cyanide (HCN) gas 4[4].

References

  • Khoury, K. et al. "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry, PMC - NIH. Available at:[Link]

  • Wang, J. et al. "Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies." RSC Advances, PMC - NIH. Available at:[Link]

Sources

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